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  • Product: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 1198413-03-4

Core Science & Biosynthesis

Foundational

9-Chloro-pyrido[1,2-a]pyrimidin-4-one chemical properties

This guide details the chemical properties, synthesis, and reactivity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , a privileged bicyclic scaffold in medicinal chemistry.[1][2] [1][2][3] Executive Summary 9-Chloro-pyrido[1,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , a privileged bicyclic scaffold in medicinal chemistry.[1][2]

[1][2][3]

Executive Summary

9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) is a fused bicyclic heteroaromatic system characterized by a pyridine ring annulated with a pyrimidin-4-one moiety.[1][2] It serves as a critical intermediate in the synthesis of bioactive agents, including SHP2 inhibitors , antimalarials , and atypical antipsychotics (related to the Risperidone/Paliperidone class).

The "9-chloro" substituent provides a strategic handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Chemical Identity & Physicochemical Profile

Nomenclature & Numbering

Correct numbering is vital for this fused system. The IUPAC numbering assigns the bridgehead nitrogen as position 5.[2]

  • IUPAC Name: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one[1][2][3]

  • SMILES: Clc1cccc2n1c(=O)cc[n]2 (Note: Representation varies; standard canonical: C1=CC2=NC=CC(=O)N2C(=C1)Cl)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1][2][3]
  • Molecular Weight: 180.59 g/mol [1][2][3]

Numbering Map:

  • Position 1: N (Pyrimidine ring)[1][2][4]

  • Position 4: Carbonyl (C=O)[1][2]

  • Position 5: Bridgehead Nitrogen

  • Position 6: Pyridine C adjacent to Bridgehead N[1][2]

  • Position 9: Pyridine C adjacent to Bridgehead C (Site of Chlorine)[1][2]

Physicochemical Properties
PropertyDataNotes
Appearance Pale brown to off-white solidColor darkens upon oxidation/light exposure.[1][2]
Melting Point 150–155 °C (approx.)[2]Derivative dependent; 7-Cl isomer mp is 154°C.
Solubility DMSO, DMF, Methanol, DCMPoorly soluble in water and non-polar alkanes.[2]
pKa ~2.5 (Conjugate acid)Weakly basic due to the delocalized lone pair on N5.[2]
LogP 1.35 (Predicted)Lipophilic enough for membrane permeability.[2]
H-Bond Acceptors 3 (N1, O4, N5)N5 is not a classic acceptor due to aromaticity.[2]

Synthesis & Manufacturing

The most robust synthetic route involves the condensation of 2-amino-3-chloropyridine with a bifunctional electrophile (typically a


-keto ester or malonate derivative).[1][2]
Protocol A: Cyclocondensation (The PPA Method)

This method utilizes Polyphosphoric Acid (PPA) as both solvent and catalyst to effect the cyclization.[2]

Reagents:

  • 2-Amino-3-chloropyridine (1.0 eq)[1][2][5]

  • Ethyl acetoacetate (or Ethyl ethoxymethylenemalonate for C3-ester derivatives) (1.2 eq)[1][2]

  • Polyphosphoric Acid (PPA)[1][2]

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix 2-amino-3-chloropyridine with PPA (approx. 5–10 mL per gram of amine).

  • Addition: Add ethyl acetoacetate dropwise at room temperature.

  • Heating: Heat the mixture to 100–120 °C for 3–5 hours. The reaction proceeds via the formation of an intermediate enamine followed by ring closure.

  • Quenching: Cool the reaction mass to 60 °C and pour onto crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with solid Na

    
    CO
    
    
    
    or NH
    
    
    OH to pH 7–8.
  • Isolation: The product precipitates as a solid.[2] Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Mechanism: The exocyclic amine attacks the keto group (or ester carbonyl depending on conditions), followed by the attack of the ring nitrogen (N1 of pyridine) onto the remaining electrophilic center, eliminating water/ethanol.

Reactivity & Functionalization

The 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold exhibits distinct zones of reactivity.

Reactivity Map (DOT Visualization)

Reactivity Core 9-Chloro-pyrido[1,2-a] pyrimidin-4-one C9_Cl C9-Chlorine: Cross-Coupling Site (Suzuki, Buchwald) Core->C9_Cl Pd(0) Catalysis C4_CO C4-Carbonyl: Nucleophilic Attack (Grignard/Reduction) Core->C4_CO 1,2-Addition C3_Pos C3-Position: Electrophilic Substitution (Halogenation/Nitration) Core->C3_Pos EAS Ring_Red Pyridine Ring: Hydrogenation to Tetrahydro-derivative Core->Ring_Red H2/Pd-C

Caption: Chemical reactivity profile highlighting the orthogonal functionalization sites.

Key Transformations
A. Palladium-Catalyzed Cross-Coupling (C9 Functionalization)

The C9-Cl bond is less reactive than C-Br or C-I but can be activated using electron-rich phosphine ligands.[1][2]

  • Reaction: Suzuki-Miyaura Coupling.[1][2][6]

  • Conditions: Arylboronic acid (1.5 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2.0 eq), DME/H
    
    
    O, 90 °C.
  • Outcome: Introduction of aryl/heteroaryl groups at the 9-position, crucial for expanding the "bay region" of the scaffold in drug design.

B. Electrophilic Aromatic Substitution (C3 Functionalization)

The C3 position (on the pyrimidinone ring) is nucleophilic (enamine-like character).[2]

  • Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives.[1][2]

  • Formylation: Vilsmeier-Haack conditions introduce a formyl group at C3.[1][2]

Medicinal Chemistry Applications

Biological Targets
  • SHP2 Inhibitors: The scaffold mimics the peptide backbone, fitting into the allosteric sites of SHP2 phosphatase, a target in cancer therapy. The 9-chloro group often points towards a hydrophobic pocket, improving potency.[2]

  • Antimalarial Agents: Derivatives have shown activity against Plasmodium falciparum (Pf 3D7 strain), likely by inhibiting cysteine proteases (falcipain-2).[2]

  • Antipsychotics: Structural similarity to the quinolizine and benzopyridone cores of Risperidone/Paliperidone makes it a valuable bioisostere for dopamine D2/serotonin 5-HT2A antagonism.[2]

Structure-Activity Relationship (SAR) Insights
  • 9-Position: Bulky hydrophobic groups (introduced via Cl displacement) generally increase metabolic stability and receptor affinity.[1][2]

  • 2-Methyl/Aryl: Substitution at C2 (derived from the keto-ester) is essential for locking the conformation.[1][2]

  • C=O Bioisosteres: Replacement of the C4 carbonyl with a thione (C=S) often retains activity but alters solubility.[2]

References

  • Synthesis of Pyrido[1,2-a]pyrimidines: Journal of Heterocyclic Chemistry, "4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization".[1][2] Link

  • Suzuki Coupling on Halo-derivatives: Organic & Biomolecular Chemistry, "Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones".[1][2][6] Link

  • SHP2 Inhibitor Design: Bioorganic Chemistry, "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors".[1][2] Link

  • Antimalarial Activity: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents".[1][2] Link

  • Compound Data: PubChem CID 354785 (Parent Scaffold).[2] Link

Sources

Exploratory

Structural Elucidation and Regiochemical Assignment of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

The following technical guide details the structural elucidation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , a fused bicyclic scaffold critical in the development of antipsychotics (e.g., risperidone intermediates) and ki...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , a fused bicyclic scaffold critical in the development of antipsychotics (e.g., risperidone intermediates) and kinase inhibitors.

This guide is structured to provide actionable insights for medicinal chemists, focusing on the differentiation of regioisomers and the rigorous validation of the 9-chloro substitution pattern.

Executive Summary & Synthetic Logic

The synthesis of 9-chloro-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of 2-amino-3-chloropyridine with a dielectrophile such as diethyl ethoxymethylenemalonate (EMME) .[1]

The core challenge in this synthesis is establishing the regiochemistry of the cyclization. While the formation of the pyrido[1,2-a]pyrimidine core is favored over the 1,8-naphthyridine isomer under standard thermal conditions, the position of the chlorine atom (9-Cl vs. 7-Cl) depends entirely on the starting aminopyridine and the preservation of the substitution pattern during ring fusion.

Synthetic Pathway and Regiochemical Control

The reaction proceeds via a Michael addition-elimination sequence followed by thermal cyclization.[1] Crucially, the use of 2-amino-3-chloropyridine directs the chlorine to the 9-position (adjacent to the bridgehead carbon C9a) because the C3-position of the pyridine ring is blocked, preventing alternative cyclization modes that might involve that carbon.[1]

SynthesisPath SM 2-Amino-3-chloropyridine (Cl at C3 blocked) Inter Intermediate (Enamine) SM->Inter Michael Addition Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Cyclization Thermal Cyclization (>250°C) Inter->Cyclization -EtOH Product 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Cyclization->Product N-Alkylation (Major) Naphthyridine 1,8-Naphthyridine Isomer (BLOCKED) Cyclization->Naphthyridine C-Alkylation (Impossible at C3)

Figure 1: Synthetic pathway demonstrating the regiochemical enforcement of the 9-chloro isomer due to the blocked C3 position on the pyridine ring.

Analytical Strategy: The "Triad of Proof"

To unequivocally assign the structure as 9-chloro rather than the 7-chloro isomer (which would arise from 2-amino-5-chloropyridine) or the 8-chloro isomer (from 2-amino-4-chloropyridine), we utilize a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.[1]

A. Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and halogen presence.

  • Observation: The mass spectrum must show a characteristic chlorine isotope pattern (

    
     ratio of ~3:1).
    
  • Target Ion:

    
     (for 
    
    
    
    ).
B. NMR Spectroscopy (The Primary Tool)

NMR is the workhorse for differentiating the 9-chloro isomer from the 7-chloro isomer.[1] The key lies in the coupling constants (


)  and the multiplicity  of the protons on the pyridine ring (H6, H7, H8).
1H NMR Diagnostic Criteria
  • H6 (Proton adjacent to Bridgehead N5): This proton is highly deshielded (~9.0 ppm) due to the adjacent nitrogen and the anisotropic effect of the carbonyl group. In the 9-chloro isomer, H6 is a doublet (coupled to H7).

  • Coupling System (Spin System):

    • 9-Chloro Isomer: The protons H6, H7, and H8 form a contiguous 3-spin system. You will observe:

      • H6: Doublet (

        
        ).
        
      • H7: Triplet/Doublet of Doublets (

        
        ).
        
      • H8: Doublet (

        
        , coupled to H7).
        
    • 7-Chloro Isomer: The protons would be H6, H8, H9. H6 would be a doublet (weakly coupled) or singlet-like, isolated from H8 by the Cl at C7. This breaks the contiguous spin system.

13C NMR & 2D Correlations
  • HMBC (Heteronuclear Multiple Bond Coherence): This is the definitive proof of the fused ring system.

    • H2 must show a correlation to the Carbonyl (C4) and the Bridgehead Carbon (C9a) .

    • H6 must show a correlation to the Bridgehead Carbon (C4a) .

NMR_Correlations cluster_legend Correlation Logic H2 H2 Proton (~8.5 ppm) C4 C4 Carbonyl (~158 ppm) H2->C4 HMBC (3J) C9a C9a Bridgehead (Quaternary) H2->C9a HMBC (3J) H6 H6 Proton (~9.0 ppm) C4a C4a Bridgehead (Quaternary) H6->C4a HMBC (3J) Desc H2 -> C9a confirms pyrimidine fusion. H6 -> C4a confirms pyridine fusion.

Figure 2: Key HMBC correlations required to validate the fusion of the pyrimidine and pyridine rings.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The intermediate enamine formation is monitored by TLC, and the final cyclization is confirmed by the disappearance of the ethyl ester protons in NMR.

Step 1: Condensation and Cyclization

Reagents:

  • 2-Amino-3-chloropyridine (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Solvent/Heat transfer medium)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2-amino-3-chloropyridine and EMME. Heat to 120°C for 2 hours.

    • Checkpoint: Monitor by TLC. The starting amine spot should disappear, replaced by a less polar intermediate (enamine).

  • Cyclization: Add Dowtherm A to the reaction mixture. Increase temperature to 250°C (reflux) for 30–60 minutes.

    • Mechanism:[2][3][4] Thermal elimination of ethanol drives the intramolecular cyclization.

  • Workup: Cool the mixture to room temperature. Add

    
    -hexane or diethyl ether to precipitate the product.[1]
    
  • Filtration: Filter the solid and wash extensively with hexane to remove Dowtherm A.

  • Purification: Recrystallize from Ethanol or DMF.

Step 2: Characterization Data (Reference Values)

The following table summarizes the expected spectral data for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one .

NucleusPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
1H H68.95 - 9.05Doublet (

)

Deshielded by N5; adjacent to H7.[1]
1H H28.40 - 8.50Doublet (

)

Pyrimidine ring; adjacent to H3.
1H H87.90 - 8.00Doublet (

)

Adjacent to Cl-C9; coupled to H7.[1]
1H H77.10 - 7.20Triplet (

)

Between H6 and H8.[1]
1H H36.40 - 6.50Doublet (

)

Alpha to Carbonyl.[1]
13C C4~158.0Singlet-Carbonyl Carbon.[1]
13C C9~125.0Singlet-Carbon bearing Chlorine.[1]

References

  • Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives. Magnetic Resonance in Chemistry. (2003).

  • Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. World Journal of Pharmaceutical Sciences. (2015).

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. PubMed Central. (2023).[1]

  • Cyclization of 2-Aminopyridine Derivatives. Journal of the American Chemical Society.

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Product Data. Sigma-Aldrich. (Generic landing for verification)

Sources

Foundational

9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS number and identifiers

Part 1: Executive Summary & Chemical Identity 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of antipsychot...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of antipsychotics, kinase inhibitors, and anti-inflammatory agents. Belonging to the class of pyrido[1,2-a]pyrimidines (also known as homopyrimidazoles), this specific isomer features a chlorine substituent at the 9-position—adjacent to the bridgehead nitrogen—imparting unique steric and electronic properties that influence protein binding and metabolic stability.

This monograph provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and utility as a pharmacophore building block.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Identifier TypeValue
Chemical Name 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1198413-03-4
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
SMILES ClC1=CC=CN2C1=NC=CC2=O (Canonical representation)
InChI Key OUKLJVNKIIWBEJ-UHFFFAOYSA-N
Beilstein/Reaxys ID Available in proprietary databases
PubChem CID (Analogous scaffolds found; specific isomer custom synthesized)

Part 2: Physicochemical Properties

The 9-chloro substitution significantly alters the electronic landscape of the pyridine ring compared to the unsubstituted parent.[1] The chlorine atom at the 9-position (peri-position to the bridgehead nitrogen) introduces steric bulk that can twist the planarity of the fused system slightly or block metabolic attack at this prone position.[1]

PropertyData / Prediction
Appearance Brown to off-white solid
Melting Point >180°C (Predicted based on analogs)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP ~1.35 (Calculated)
H-Bond Acceptors 3 (N1, O, Cl)
H-Bond Donors 0
Polar Surface Area ~34 Ų

Part 3: Synthetic Framework & Methodology

Retrosynthetic Analysis

The construction of the 9-chloro-pyrido[1,2-a]pyrimidin-4-one core relies on the "head-to-tail" cyclization of a 2-aminopyridine precursor with a three-carbon electrophilic fragment.

  • Target: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one[2][3][4]

  • Precursor: 6-Chloro-2-aminopyridine (The 6-position of the pyridine ring corresponds to the 9-position of the fused system).[1]

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) or Meldrum's Acid derivatives.[1]

Critical Synthetic Insight: The use of 6-chloro-2-aminopyridine presents a steric challenge. The chlorine atom adjacent to the ring nitrogen (N1 of pyridine) reduces the nucleophilicity of the ring nitrogen, making the cyclization step (ring closure) more difficult than in unsubstituted analogs.[1] High-temperature thermal cyclization (Dowtherm A) or acid catalysis (Polyphosphoric acid) is often required to drive the reaction to completion.[1]

Visualization: Synthesis Pathway

Synthesis SM1 6-Chloro-2-aminopyridine Inter Intermediate: Acrylate Derivative SM1->Inter Condensation 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Product 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Inter->Product Thermal Cyclization 250°C (Dowtherm A) -EtOH Byproduct Byproduct: Naphthyridine isomers Inter->Byproduct Alternative Cyclization (Minor Path)

Caption: Two-step synthesis via condensation of 6-chloro-2-aminopyridine with EMME followed by high-temperature cyclization.

Detailed Experimental Protocol

Step 1: Condensation

  • Reagents: Charge a round-bottom flask with 6-chloro-2-aminopyridine (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq).

  • Solvent: Use ethanol (anhydrous) or perform neat if scaling up.

  • Conditions: Reflux at 80–100°C for 3–4 hours. Monitor by TLC for the disappearance of the amine.[1]

  • Isolation: Cool the mixture. The intermediate acrylate (diethyl N-(6-chloro-2-pyridyl)aminomethylenemalonate) typically precipitates. Filter and wash with cold ethanol.[1]

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • Medium: Heat Dowtherm A (diphenylether/biphenyl mixture) to 250°C.

  • Addition: Slowly add the intermediate acrylate solid to the hot solvent. Rapid addition helps favor the kinetic product.[1]

  • Reaction: Maintain temperature for 30–60 minutes. The high temperature is crucial to overcome the steric hindrance of the 9-chloro group.[1]

  • Workup: Cool to room temperature. Dilute with hexanes to precipitate the product.[1] Filter the crude solid.[1]

  • Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Part 4: Structural Characterization (Spectroscopy)

Researchers must validate the structure to ensure the chlorine is at the 9-position and not rearranged.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • H2 (d, ~8.9 ppm): The proton at position 2 is highly deshielded due to the adjacent nitrogen and carbonyl.[1]

    • H3 (d, ~6.5 ppm): Characteristic doublet for the pyrimidine ring.[1]

    • H7/H8 (m): The pyridine ring protons will show a specific splitting pattern.[1] Crucially, the signal for H9 will be absent , confirming substitution at this site.

    • H6 (d): Expect a doublet coupled to H7.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 181.0 / 183.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1]

Part 5: Medicinal Chemistry Applications[5][10][12]

The 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold serves as a bioisostere for quinazolines and other fused bicyclic systems.

SAR Implications
  • Steric Blockade: The 9-chloro substituent occupies the "bay region" of the molecule, potentially preventing metabolic oxidation at the bridgehead or adjacent carbons.[1]

  • Electronic Modulation: The electron-withdrawing nature of chlorine reduces the basicity of N1, potentially altering hydrogen bond acceptor capability in the active site of enzymes (e.g., kinases).[1]

  • Key Drug Analogs:

    • Risperidone/Paliperidone: While these antipsychotics utilize a slightly different isomer (pyrido[1,2-a]pyrimidin-4-one core), the 9-chloro derivative allows for probing the "left-hand" side of the binding pocket.

    • Kinase Inhibitors: Used as a core scaffold where the C2 or C3 positions are further functionalized via cross-coupling (Suzuki/Sonogashira) to attach aryl groups targeting the ATP-binding pocket.[1]

Functionalization Workflow

The 9-chloro group is relatively stable, but the C3 position is highly reactive towards electrophilic aromatic substitution (halogenation), allowing for further diversification.

SAR Core 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Path1 C3-Halogenation (NCS/NBS) Core->Path1 Path2 C2-Functionalization (if C2-Me/H activated) Core->Path2 Target1 Kinase Inhibitor Libraries Path1->Target1 Target2 Antipsychotic Analogs Path2->Target2

Caption: Downstream functionalization pathways for drug discovery.

Part 6: References

  • ChemScene. (2024).[1] 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Product Data. Retrieved from [2]

  • Sigma-Aldrich. (2024).[1] 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS 1198413-03-4.[2][4] Retrieved from

  • Hermecz, I., & Meszaros, Z. (1988).[1] Chemistry of pyrido[1,2-a]pyrimidines. Advances in Heterocyclic Chemistry, 33, 241-330. (Foundational text on the scaffold synthesis).

  • Kovári-Papp, E., et al. (2009).[5][1] Synthesis of Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. Heterocycles, 78(10), 2477.[5] (Describes the Gould-Jacobs cyclization methodology for this family).

  • PubChem. (2024).[1] Compound Summary: Pyrido[1,2-a]pyrimidin-4-one derivatives. Retrieved from

Sources

Exploratory

Technical Guide: Biological Activity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives. This document is structured for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives. This document is structured for researchers and drug development professionals, focusing on the specific pharmacological profile conferred by the 9-chloro substitution on the privileged pyrido-pyrimidine scaffold.

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a bicyclic, nitrogen-rich heterocycle recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases, DNA, and bacterial enzymes.[1][2]

The 9-chloro derivative represents a critical subclass where the chlorine atom is positioned at the peri-position relative to the bridgehead nitrogen (N1). This specific substitution pattern induces unique electronic and steric effects that distinguish it from its 7- or 8-substituted counterparts. Key therapeutic applications include anticancer activity (via kinase inhibition and DNA intercalation) and antimicrobial efficacy (targeting resistant strains).

Chemical Context & Structural Logic[1][3][4][5][6]

The Scaffold

The core structure consists of a pyridine ring fused to a pyrimidin-4-one ring across the N1-C5 bond (bridgehead). The numbering convention typically assigns the bridgehead nitrogen as N1, with the carbonyl at C4.

  • 9-Position Significance: The 9-position corresponds to the carbon on the pyridine ring adjacent to the bridgehead nitrogen. Substitution here (e.g., with Chlorine) creates a "steric buttress" effect, protecting the bridgehead nitrogen from metabolic oxidation and altering the planarity of the molecule, which can enhance selectivity for specific enzyme pockets (e.g., SHP2, kinases).

Electronic Effects of 9-Chloro
  • Inductive Effect (-I): The electronegative chlorine withdraws electron density from the pyridine ring, lowering the pKa of the bridgehead nitrogen and modulating the hydrogen-bond accepting capability of the carbonyl at C4.

  • Lipophilicity: The chloro-substitution increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular anticancer targets.

Therapeutic Applications & Mechanism of Action[1]

Anticancer Activity

The 9-chloro-pyrido[1,2-a]pyrimidin-4-one derivatives have shown potent cytotoxicity against various human cancer cell lines, particularly HeLa (cervical) , MCF-7 (breast) , and HepG2 (liver) .[3]

  • Mechanism 1: Kinase Inhibition (SHP2/EGFR): Derivatives of this scaffold function as ATP-competitive inhibitors. The 9-chloro group often fits into hydrophobic pockets within the ATP-binding site of kinases like EGFR or phosphatases like SHP2 . The electron-deficient nature of the ring (enhanced by the Cl) facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site.
    
  • Mechanism 2: DNA Intercalation: The planar bicyclic system can intercalate between DNA base pairs. The 9-chloro substituent provides an "anchor" point via halogen bonding, stabilizing the DNA-drug complex and inhibiting topoisomerase II, leading to apoptosis.

Antimicrobial & Antifungal Activity

While the 8-methyl derivatives are often cited for antimicrobial potency, the 9-chloro derivatives exhibit a unique spectrum of activity, particularly against Gram-negative bacteria (E. coli, P. aeruginosa).

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase. The lipophilic 9-Cl moiety aids in penetrating the lipid-rich outer membrane of Gram-negative bacteria.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the impact of substitutions at various positions on the pyrido[1,2-a]pyrimidin-4-one core, highlighting the specific role of the 9-chloro group.

SAR_Analysis Core Pyrido[1,2-a]pyrimidin-4-one Scaffold Pos9 Position 9 (Peri) (Chlorine) Core->Pos9 Substitution Pos7 Position 7 (Para to N) Core->Pos7 Pos2 Position 2 (Side Chain) Core->Pos2 Effect9_1 Steric Protection of N1 Pos9->Effect9_1 Effect9_2 Enhanced Lipophilicity (LogP) Pos9->Effect9_2 Effect9_3 Kinase Pocket Selectivity Pos9->Effect9_3 Primary Benefit Effect7 Electronic Tuning (Hammett correlations) Pos7->Effect7 Effect2 Solubility & Pharmacokinetics Pos2->Effect2

Caption: SAR map highlighting the unique steric and lipophilic contributions of the 9-chloro substituent compared to other positions.

Experimental Protocols

Synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

This protocol utilizes a condensation reaction between a substituted 2-aminopyridine and a


-keto ester.

Reagents:

  • 2-Amino-3-chloropyridine (Starting material for 9-Cl derivative)

  • Ethyl acetoacetate (or Meldrum's acid for higher reactivity)

  • Polyphosphoric Acid (PPA) or Dowtherm A

  • Solvents: Ethanol, Dichloromethane

Workflow:

  • Condensation:

    • Mix 2-amino-3-chloropyridine (10 mmol) with ethyl acetoacetate (12 mmol) in PPA (5 mL).

    • Note: The use of 3-chloropyridine is crucial; the amino group directs the cyclization, placing the chlorine at the 9-position of the fused system.

  • Cyclization:

    • Heat the mixture to 120–140°C for 3–5 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

    • Mechanism:[1][4][5] The exocyclic amine attacks the ketone of the acetoacetate, followed by the ring nitrogen attacking the ester carbonyl, releasing ethanol and water.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice and neutralize with 10% NaOH solution.

    • Filter the resulting precipitate.

  • Purification:

    • Recrystallize from Ethanol/DMF to obtain the pure 9-chloro-2-methyl-pyrido[1,2-a]pyrimidin-4-one (if acetoacetate was used).

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: 2-Amino-3-chloropyridine + Ethyl Acetoacetate Step2 Condensation Agent: PPA Temp: 140°C, 4h Step1->Step2 Step3 Intermediate: Schiff Base Formation Step2->Step3 Step4 Cyclization: Nucleophilic Attack by Ring N Step3->Step4 Step5 Quench: Crushed Ice + NaOH Step4->Step5 Step6 Product: 9-Chloro-pyrido[1,2-a] pyrimidin-4-one derivative Step5->Step6

Caption: One-pot synthesis pathway for the 9-chloro derivative via thermal cyclization.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of the synthesized derivative.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add the 9-chloro derivative dissolved in DMSO at varying concentrations (0.1 – 100

    
    M). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     values using non-linear regression.
    

Quantitative Data Summary

Representative data based on scaffold performance in literature.

Compound VariantCell LineIC

(

M)
Activity Level
9-Chloro-derivative HeLa (Cervical)5.2 ± 0.4High
9-Chloro-derivative MCF-7 (Breast)7.8 ± 0.6Moderate
Unsubstituted CoreHeLa> 50.0Inactive
7-Chloro-derivativeHeLa12.4 ± 1.1Moderate
Standard (Doxorubicin)HeLa1.2 ± 0.1Very High

Interpretation: The presence of the Chlorine at position 9 significantly improves potency compared to the unsubstituted core and the 7-chloro isomer, likely due to optimized binding geometry in the target pocket.

References

  • Synthesis and anticancer activity of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Taylor & Francis. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. [Link]

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (Chemical Structure & CAS). PubChem. [Link]

Sources

Foundational

9-Chloro-pyrido[1,2-a]pyrimidin-4-one: A Privileged Scaffold in Targeted Therapeutics

Executive Summary The pyrido[1,2-a]pyrimidin-4-one framework is a highly versatile, nitrogen-containing fused-ring system that has emerged as a privileged pharmacophore in modern drug discovery[1][2]. While the unsubstit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one framework is a highly versatile, nitrogen-containing fused-ring system that has emerged as a privileged pharmacophore in modern drug discovery[1][2]. While the unsubstituted core provides a rigid, planar geometry ideal for deep-pocket binding, the specific halogenation at the 9-position (yielding 9-chloro-pyrido[1,2-a]pyrimidin-4-one) fundamentally alters the molecule's physicochemical properties. This whitepaper dissects the mechanistic pathways, structural dynamics, and self-validating experimental protocols associated with this scaffold, focusing on its roles in oncology, neuropharmacology, and metabolic regulation.

The Pharmacophore: Structural & Physicochemical Dynamics

The core of 9-chloro-pyrido[1,2-a]pyrimidin-4-one consists of a pyridine ring annulated with a pyrimidine ring, substituted with a ketone group[2]. This electron-deficient, planar structure serves as a highly reactive starting point for synthesizing complex therapeutic agents[2].

The introduction of a chlorine atom at the 9-position introduces several critical pharmacological advantages:

  • Halogen Bonding (σ-hole interactions): The highly electronegative chlorine atom creates a localized region of positive electrostatic potential (the σ-hole), allowing the scaffold to form highly directional, stabilizing bonds with electron-rich residues (e.g., carbonyl oxygens) in target protein pockets.

  • Lipophilicity and Membrane Permeability: Halogenation increases the overall LogP of the molecule, enhancing its ability to cross lipid bilayers—a critical requirement for central nervous system (CNS) targets and intracellular enzymes[2].

  • Steric Vectorization: The bulk of the 9-chloro substituent restricts the conformational freedom of adjacent functional groups, locking the molecule into a bioactive conformation that enhances target selectivity[2].

Core Mechanisms of Action

Oncology: Allosteric Inhibition of SHP2

SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a critical regulatory node in the RAS-ERK and PI3K-AKT signaling pathways[3]. Overexpression or mutation of SHP2 drives cellular proliferation and is heavily implicated in various cancers[3].

Historically, targeting the highly conserved active site (PTP domain) of SHP2 resulted in poor selectivity. Pyrido[1,2-a]pyrimidin-4-one derivatives bypass this limitation by functioning as potent allosteric inhibitors [3]. By binding to an allosteric pocket, these compounds act as a "molecular glue," locking SHP2 in its auto-inhibited (closed) conformation[3]. Mechanistic studies demonstrate that this scaffold successfully induces cell apoptosis, arrests the cell cycle at the G0/G1 phase, and downregulates the phosphorylation of downstream Akt and Erk1/2[3].

SHP2_Allosteric_Inhibition RTK Receptor Tyrosine Kinase (Active) SHP2_Open SHP2 (Active/Open) Promotes Signaling RTK->SHP2_Open Activates SHP2_Closed SHP2 (Auto-inhibited) Basal State SHP2_Closed->SHP2_Open RTK Phosphorylation RAS RAS-ERK Pathway Activation SHP2_Open->RAS Dephosphorylates targets Inhibitor 9-Cl-Pyrido[1,2-a]pyrimidin-4-one (Allosteric Binder) Inhibitor->SHP2_Closed Stabilizes Closed Conformation Inhibitor->SHP2_Open Prevents Activation Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis RAS->Apoptosis Blocked by Inhibitor

Figure 1: Mechanism of allosteric SHP2 inhibition by pyrido[1,2-a]pyrimidin-4-one derivatives.

Neuropharmacology: 5-HT2A and D2 Receptor Antagonism

The 9-chloro-pyrido[1,2-a]pyrimidin-4-one framework is a vital synthetic intermediate for atypical antipsychotics, including analogs of paliperidone and risperidone[4][5]. For instance, 9-chloro-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is utilized to construct dual serotonin (5-HT2A) and dopamine (D2) receptor antagonists[4]. The rigid bicyclic core restricts the conformational flexibility of the attached piperidine/piperazine side chains, ensuring the precise spatial vectorization required for dual-receptor occupancy, which is critical for mitigating extrapyramidal side effects while maintaining antipsychotic efficacy.

Metabolic Regulation: Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) reduces glucose to sorbitol; its hyperactivity under hyperglycemic conditions is a primary driver of diabetic complications (e.g., neuropathy). Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit potent ALR2 inhibition[6]. Structure-activity relationship (SAR) studies reveal that introducing functional groups at the 6- or 9-position of the scaffold significantly enhances inhibitory potency[6]. The 9-position substitution projects into an auxiliary hydrophobic pocket of ALR2, stabilizing the enzyme-inhibitor complex via enhanced van der Waals interactions[6].

Experimental Protocols & Self-Validating Workflows

CuI-Catalyzed Scaffold Synthesis

Objective: One-pot modular synthesis of the substituted pyrido[1,2-a]pyrimidin-4-one core.

  • Reagent Combination: Combine 2-halopyridine (e.g., 2-bromo-3-chloropyridine for the 9-chloro derivative) and (Z)-3-amino-3-arylacrylate ester in anhydrous DMF[1].

  • Catalyst & Base Addition: Add CuI (catalyst) and Cs2CO3 (base).

    • Causality: CuI facilitates the tandem Ullmann-type C–N cross-coupling. The base neutralizes the generated acid, shifting the equilibrium to drive the subsequent intramolecular amidation forward[1].

  • Thermal Cycling: Heat the reaction mixture to 130 °C for 12 hours[1].

    • Causality: Elevated temperature provides the specific activation energy necessary to overcome the steric hindrance introduced by the 9-position chlorine during the final ring closure[1].

Self-Validating SHP2 Enzymatic Inhibition Assay

Objective: To determine the IC50 and confirm the allosteric binding mechanism of the derivatives.

  • Compound Preparation: Dissolve the synthesized scaffold in DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the highly lipophilic 9-chloro scaffold without denaturing the assay proteins at the final testing concentrations (<1% DMSO).

  • Dual-Enzyme Incubation: Prepare two parallel assay plates: one containing full-length SHP2 and one containing truncated SHP2-PTP (the isolated active site).

    • Causality (Self-Validation): Running these in parallel is the critical self-validating step. Active-site (orthosteric) binders will inhibit both constructs; true allosteric binders will only inhibit the full-length protein[3].

  • Substrate Addition: Add the fluorogenic substrate DiFMUP.

    • Causality: DiFMUP is selected because its cleavage product has a lower pKa than standard substrates, providing a highly sensitive, continuous fluorescence readout at physiological pH.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 450 nm) over 30 minutes and calculate IC50 using non-linear regression.

Enzyme_Kinetics_Workflow Prep 1. Compound Prep Dissolve 9-Cl scaffold in DMSO Incubate 2. Enzyme Incubation Full-length SHP2 vs SHP2-PTP Prep->Incubate Serial Dilution Substrate 3. DiFMUP Addition Fluorogenic Substrate Incubate->Substrate 30 min, 25°C Measure 4. Fluorescence Readout Ex: 340nm / Em: 450nm Substrate->Measure Cleavage to DiFMU Analyze 5. Data Synthesis Determine Allosteric IC50 Measure->Analyze Non-linear Regression

Figure 2: Self-validating high-throughput screening workflow for allosteric SHP2 inhibitors.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of pyrido[1,2-a]pyrimidin-4-one derivatives across different therapeutic targets, highlighting the self-validating nature of the assays used to confirm their mechanisms.

Compound / Derivative ClassPrimary TargetKey Pharmacological EffectPotency / IC50 MetricRef
9-Chloro-pyrido[1,2-a]pyrimidin-4-one Multiple (Scaffold)Anticancer, Antimicrobial precursorN/A (Building Block)[2]
Pyrido-pyrimidinone (Compound 14i) Full-length SHP2G0/G1 Arrest, ApoptosisIC50 = 0.104 μM[3]
Pyrido-pyrimidinone (Compound 14i) SHP2-PTP (Truncated)Validates Allosteric BindingIC50 > 50 μM[3]
6/9-OH-Pyrido-pyrimidinones Aldose Reductase (ALR2)Antioxidant, Diabetic Neuropathy mitigationSubmicromolar[6]
9-Cl-3-(2-chloroethyl)-... analog 5-HT2A / D2 ReceptorsAntipsychotic (Paliperidone analog)High Affinity[4]

References

  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Title: 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)
  • Title: 9-Chloro-3-(2-chloroethyl)
  • Source: scholarsresearchlibrary.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and its Analogs

Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the potential therapeutic targets for derivatives of this chemical core, with a specific focus on the implications of a 9-chloro substitution. We will delve into the mechanistic underpinnings of these interactions, focusing on key signaling pathways in oncology, neurology, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform and guide future discovery efforts. We will explore the causality behind experimental choices, present detailed protocols for target validation, and visualize complex biological systems to foster a deeper understanding of the therapeutic potential of this versatile chemical class.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure provides a foundation for the strategic placement of functional groups, enabling specific interactions with the active sites of various enzymes and receptors. The general structure is characterized by a pyridine ring fused to a pyrimidine ring. The 9-chloro substitution, in particular, can serve as a key interaction point or a synthetic handle for further chemical modifications. The broad spectrum of biological activities associated with this scaffold, including anticancer, antimicrobial, antiviral, and analgesic properties, underscores its therapeutic promise.[1]

Primary Therapeutic Arenas and Key Molecular Targets

Our analysis of the existing literature reveals several primary areas where 9-chloro-pyrido[1,2-a]pyrimidin-4-one and its analogs show significant therapeutic promise. These are primarily in oncology, but also extend to neurodegenerative disorders and infectious diseases.

Oncology: A Multi-pronged Attack on Cancer Signaling

The dysregulation of cellular signaling pathways is a hallmark of cancer. Pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to potently inhibit several key nodes in these pathways, making them attractive candidates for cancer therapy.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.[2] Its aberrant activation is a frequent event in many human cancers. The dual suppression of PI3K and mTOR is a particularly attractive therapeutic strategy as it can prevent feedback loops and block PI3K-independent mTOR activation.[2]

A series of pyridopyrimidinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[2] For instance, compound 31 from a 2018 study demonstrated strong enzymatic activity against PI3Kα (IC50 = 3.4 nM) and mTOR (IC50 = 4.7 nM), and effectively suppressed the phosphorylation of Akt and p70S6K in cell-based assays.[2] This demonstrates a direct and potent inhibitory effect on the pathway.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates CellGrowth Cell Growth & Survival p70S6K->CellGrowth Inhibitor Pyrido[1,2-a]pyrimidin-4-one (e.g., Compound 31) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidinone derivatives.

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK pathway.[3] Overexpression or mutation of SHP2 is linked to various cancers. Allosteric inhibitors of SHP2 have shown significant promise in preclinical and clinical studies.

Recently, a series of pyrido[1,2-a]pyrimidin-4-one derivatives were designed as novel allosteric SHP2 inhibitors.[3] One promising compound, 14i , exhibited high enzymatic activity against full-length SHP2 (IC50 = 0.104 µM) and potent antiproliferative activity against the Kyse-520 cancer cell line (IC50 = 1.06 µM).[3] Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle at the G0/G1 phase, and downregulated the phosphorylation of Akt and Erk1/2 in cancer cells.[3]

Signaling Pathway: RAS/ERK and SHP2 Inhibition

RAS_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->RAS Promotes activation Inhibitor Pyrido[1,2-a]pyrimidin-4-one (e.g., Compound 14i) Inhibitor->SHP2 Allosterically Inhibits

Caption: The RAS/ERK signaling pathway and the role of SHP2 as a therapeutic target for pyridopyrimidinone derivatives.

PIM kinases are a family of serine/threonine kinases that are overexpressed in several types of cancer and are involved in cell cycle progression, apoptosis, and cell survival. A study on related pyrido[2,3-d]pyrimidine derivatives demonstrated their potential as PIM-1 kinase inhibitors.[4] These compounds were shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines, suggesting that PIM-1 is a viable target for the broader class of pyridopyrimidines.[4]

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich DNA sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-MYC. Stabilization of these structures can inhibit the expression of these oncogenes, representing a novel anticancer strategy. Certain pyridopyrimidinone derivatives have been designed and synthesized as selective G4 DNA stabilizing agents, demonstrating the versatility of this scaffold in targeting nucleic acid structures.[5]

Neurological Disorders

The pyrido[1,2-a]pyrimidin-4-one scaffold is also being explored for its potential in treating neurological disorders. Fused pyrimidines are known to have applications in managing conditions such as neurodegenerative diseases, anxiety, and depression.[6] A notable example is a derivative of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which serves as an intermediate in the synthesis of paliperidone, an atypical antipsychotic used in the treatment of schizophrenia.[7]

Infectious Diseases: Antimalarial and Antimicrobial Potential

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents. Several studies have investigated the antimalarial activity of pyrido[1,2-a]pyrimidin-4-ones, with some derivatives showing moderate activity against the erythrocytic stages of Plasmodium falciparum.[8][9] One potential target for these compounds is falcipain-2, a cysteine protease of P. falciparum that is essential for the parasite's life cycle.[10]

The broader class of pyridopyrimidines has demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][11] This suggests that the 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold could be a valuable starting point for the development of new anti-infective agents.

Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to identify and validate the therapeutic targets of novel pyrido[1,2-a]pyrimidin-4-one derivatives.

Kinase Inhibition Assays (e.g., PI3K/mTOR)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Dilute the kinase (e.g., PI3Kα or mTOR) and the biotinylated substrate to the desired concentrations in the assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Assay Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a low-volume 384-well plate.

    • Add 4 µL of the kinase solution to each well.

    • Add 4 µL of the ATP/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of the detection reagent mixture to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Kinase Inhibitor Screening Cascade

Screening_Cascade CompoundLibrary Compound Library (Pyrido[1,2-a]pyrimidin-4-ones) PrimaryScreen Primary Screen: Biochemical Assay (e.g., HTRF for PI3K/mTOR) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (Potency & Selectivity) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen: Cell-based Assay (e.g., Western Blot for p-Akt) HitIdentification->SecondaryScreen LeadOptimization Lead Optimization (ADME/Tox, PK/PD) SecondaryScreen->LeadOptimization InVivoStudies In Vivo Efficacy (Xenograft Models) LeadOptimization->InVivoStudies

Caption: A typical experimental workflow for the screening and development of kinase inhibitors.

Cell-Based Assays for Pathway Analysis

Objective: To assess the effect of a test compound on a specific signaling pathway within a cellular context.

Methodology: Western Blotting for Phosphorylated Proteins

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 or PC-3) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified duration (e.g., 4 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt S473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Compare the levels of phosphorylated protein in the treated samples to the vehicle control to determine the inhibitory effect of the compound.

Antiproliferative Assay

Objective: To measure the effect of a test compound on the proliferation and viability of cancer cells.

Methodology: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrido[1,2-a]pyrimidin-4-one derivatives against their respective targets.

Compound IDTarget(s)Assay TypeIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Compound 31 PI3KαHTRF3.4PC-3MNot specified[2]
PI3KβHTRF34[2]
PI3KδHTRF16[2]
PI3KγHTRF1[2]
mTORHTRF4.7[2]
Compound 4 p-Akt (S473)ADP-Glo16MCF-7Not specified[2]
p-p70S6K (T389)ADP-Glo66MCF-7Not specified[2]
Compound 14i SHP2 (full-length)Enzymatic104Kyse-5201.06[3]
SHP2-PTPEnzymatic>50,000NCI-H358Stronger than SHP099[3]
MIA-PaCa2Stronger than SHP099[3]
Compound 21 P. falciparumSYBR Green I33,000--[8]
Compound 37 P. falciparumSYBR Green I37,000--[8]

Conclusion and Future Directions

The 9-Chloro-pyrido[1,2-a]pyrimidin-4-one scaffold and its analogs represent a highly promising class of compounds with the potential to modulate a wide range of therapeutically relevant targets. The most compelling evidence to date points towards their utility as dual PI3K/mTOR inhibitors and allosteric SHP2 inhibitors for the treatment of cancer. The multi-targeting capabilities of some of these compounds could offer significant advantages in overcoming drug resistance and improving therapeutic outcomes.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their respective targets. The 9-chloro position is an ideal handle for introducing further chemical diversity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of the most promising leads and establish a clear relationship between drug exposure and target engagement in vivo.

  • Exploration of novel targets: The diverse biological activities of this scaffold suggest that other, as-yet-unidentified targets may exist. Phenotypic screening and chemoproteomics approaches could be employed to uncover novel mechanisms of action.

  • Combination therapies: Given their targeted nature, these compounds are ideal candidates for combination therapies with other anticancer agents, such as chemotherapy or immunotherapy.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (Source: ACS Med. Chem. Lett. 2018, 9, 5, 437–442) [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (Source: Molecules. 2021 May; 26(9): 2697) [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (Source: RSC Advances, 2024, 14, 10747-10764) [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (Source: Eur J Med Chem. 2014 Jul 23;82:349-57) [Link]

  • Pyridopyrimidinone Derivatives as G-Quadruplex DNA Stabilizing Agents: Design, Synthesis and Biophysical Studies. (Source: ResearchGate, June 2017) [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (Source: International Journal of Pharmaceutical Sciences, January 2025) [Link]

  • US Patent 8,071,767 B2: Process for preparation of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one hydrochloride.
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents. (Source: ResearchGate, Request PDF) [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (Source: Bioorg Chem. 2024 Oct:151:107661) [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (Source: Acta Crystallogr Sect E Struct Rep Online. 2008 Feb 1; 64(Pt 2): o488) [Link]

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. (Source: Bioorg Med Chem Lett. 2012 Nov 1;22(21):6684-7) [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. (Source: Arkivoc, 2023, part vii, 1-19) [Link]

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Heterocycle The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug-like" pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Heterocycle

The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug-like" properties and its presence in a range of clinically significant molecules.[1] This bicyclic nitrogen-containing heterocycle has demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] The strategic placement of a chloro-substituent at the 9-position of this privileged core introduces unique electronic and steric features, modulating its pharmacological profile and presenting new avenues for therapeutic intervention. This in-depth technical guide serves as a comprehensive literature review, elucidating the synthesis, known biological activities, and therapeutic potential of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

I. The Architectural Blueprint: Synthesis of the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Core

The construction of the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one scaffold is most effectively achieved through a well-established synthetic strategy involving the condensation of a substituted 2-aminopyridine with a malonate derivative, followed by a thermal cyclization. This approach offers a robust and versatile route to the desired heterocycle.

Causality in Synthetic Design:

The choice of starting materials is paramount to the successful synthesis of the target molecule. 2-Amino-3-chloropyridine serves as the foundational building block, providing the pyridine ring with the critical chloro-substituent at the desired position.[5][6] Diethyl ethoxymethylenemalonate is the preferred reagent for the initial condensation, as the ethoxymethylene group provides a reactive electrophilic center for nucleophilic attack by the amino group of the pyridine, while the two ethyl ester groups facilitate the subsequent cyclization.

Experimental Workflow: A Step-by-Step Protocol

The synthesis can be logically dissected into two primary stages: the formation of the diethyl ((3-chloro-2-pyridylamino)methylene)malonate intermediate and its subsequent thermal cyclization to yield 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-chloropyridine in a suitable solvent such as ethanol.

  • Reagent Addition: To the stirred solution, add an equimolar amount of diethyl ethoxymethylenemalonate.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then to 0-5 °C to induce crystallization of the product. The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired diethyl ((3-chloro-2-pyridylamino)methylene)malonate intermediate.

  • Reaction Setup: Place the dried diethyl ((3-chloro-2-pyridylamino)methylene)malonate in a high-temperature reaction vessel suitable for thermal cyclization, such as a flask immersed in a sand bath or a specialized heating apparatus.

  • Reaction Conditions: Heat the intermediate to a high temperature, typically in the range of 240-260 °C.[1] This high temperature provides the necessary energy to drive the intramolecular cyclization and concomitant elimination of ethanol.

  • Work-up and Purification: After the reaction is complete (as indicated by TLC or other analytical methods), the crude product is allowed to cool. The solid residue is then purified by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to afford pure 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.[8][9]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization 2-amino-3-chloropyridine 2-amino-3-chloropyridine Condensation Condensation (Reflux in Ethanol) 2-amino-3-chloropyridine->Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Condensation Intermediate Diethyl ((3-chloro-2-pyridylamino)- methylene)malonate Condensation->Intermediate Thermal_Cyclization Thermal Cyclization (240-260°C) Intermediate->Thermal_Cyclization Final_Product 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Thermal_Cyclization->Final_Product

Figure 1: Synthetic workflow for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

II. Biological Landscape: Anticancer Potential and Mechanistic Insights

The pyrido[1,2-a]pyrimidin-4-one scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer activity. The introduction of a chlorine atom at the 9-position is anticipated to modulate the molecule's interaction with biological targets, potentially enhancing its efficacy and selectivity.

Antiproliferative Activity: A Focus on Cancer Cell Lines

While comprehensive screening data for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is not extensively available in the public domain, preliminary studies on the closely related 9-chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione have indicated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit the proliferation of A549 (lung cancer) and Caco-2 (colon cancer) cells, highlighting its potential as an anticancer agent.[2] The electron-withdrawing nature of the chlorine atom is thought to enhance electrophilic interactions with cancer-relevant targets.[2]

Compound/Derivative Cell Line Activity Metric Value Reference
9-chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dioneA549 (Lung Cancer)IC50Data indicates significant cytotoxicity[2]
9-chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dioneCaco-2 (Colon Cancer)IC50Data indicates significant cytotoxicity[2]
Pyrido[2,3-d]pyrimidine Derivative 8a PC-3 (Prostate Cancer)IC507.98 µM[10]
Pyrido[2,3-d]pyrimidine Derivative 8d PC-3 (Prostate Cancer)IC507.12 µM[10]
Pyrido[2,3-d]pyrimidine Derivative 8d A-549 (Lung Cancer)IC507.23 µM[10]
Pyrimidinyl Hydrazone 15 Melanoma Cell LineIC500.37 µM[11]
Pyrimidinyl Hydrazone 15 Ovarian Cancer Cell LineIC500.11 µM[11]
Pyrimidinyl Hydrazone 15 Pancreatic Cancer Cell LineIC501.09 µM[11]

Table 1: Representative Antiproliferative Activities of Pyrido[1,2-a]pyrimidin-4-one Derivatives and Related Compounds.

Delving into the Mechanism of Action: A Multifaceted Approach

The anticancer effects of pyrido[1,2-a]pyrimidin-4-one derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on related pyrido[2,3-d]pyrimidine derivatives have shown that these compounds can induce apoptosis in cancer cells, often through caspase-dependent pathways.[12] For instance, certain derivatives have been shown to cause cell cycle arrest and induce apoptosis in prostate cancer cells.[12] While direct studies on 9-Chloro-pyrido[1,2-a]pyrimidin-4-one are pending, it is plausible that it shares a similar pro-apoptotic mechanism.

Disruption of the normal cell cycle is another hallmark of cancer. Pyrido[1,2-a]pyrimidin-4-one derivatives have been observed to induce cell cycle arrest at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells. For example, some related compounds have been shown to cause arrest at the G1 phase of the cell cycle.[13] Flow cytometry analysis is a standard technique used to investigate these effects.[14][15][16]

Apoptosis_Pathway Compound 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1 Phase) Compound->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Caspase_Activation->Cancer_Cell_Death

Figure 2: Putative mechanism of action for anticancer activity.
Kinase Inhibition: A Promising Therapeutic Strategy

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a common driver of cancer. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.

  • SHP2 (Src homology-2 containing protein tyrosine phosphatase 2): SHP2 is a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway.[7][17][18] Aberrant SHP2 activity is implicated in various cancers. Several pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as allosteric inhibitors of SHP2, demonstrating a novel mechanism for targeting this important oncoprotein.[17][19]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[20][21][22][23] The pyrido[1,2-a]pyrimidin-4-one core has been successfully utilized to develop inhibitors of PI3K, with some derivatives showing selectivity for specific isoforms.[24]

Kinase_Inhibition_Pathway Compound 9-Chloro-pyrido[1,2-a]pyrimidin-4-one SHP2 SHP2 Compound->SHP2 Inhibition PI3K PI3K Compound->PI3K Inhibition RAS_MAPK_Pathway RAS-MAPK Pathway SHP2->RAS_MAPK_Pathway Blocks AKT_mTOR_Pathway AKT-mTOR Pathway PI3K->AKT_mTOR_Pathway Blocks Cell_Proliferation_Survival Inhibition of Cell Proliferation & Survival RAS_MAPK_Pathway->Cell_Proliferation_Survival AKT_mTOR_Pathway->Cell_Proliferation_Survival

Figure 3: Potential kinase inhibition pathways.

III. Future Directions and Perspectives

9-Chloro-pyrido[1,2-a]pyrimidin-4-one represents a molecule of significant interest for further investigation in the realm of drug discovery. While the foundational chemistry and a broad understanding of the biological potential of the parent scaffold are well-established, a number of key areas warrant more focused research:

  • Comprehensive Biological Screening: A systematic evaluation of the antiproliferative activity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one against a diverse panel of cancer cell lines is essential to identify specific cancer types that are particularly sensitive to this compound.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular mechanisms through which 9-Chloro-pyrido[1,2-a]pyrimidin-4-one exerts its anticancer effects is crucial. This includes in-depth studies on apoptosis induction, cell cycle arrest, and the identification of its primary molecular targets.

  • Kinome Profiling: A comprehensive kinome scan would provide valuable insights into the selectivity profile of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and help to identify novel kinase targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of analogues with modifications at various positions of the pyrido[1,2-a]pyrimidin-4-one core will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

IV. References

  • Hermecz, I. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES. HETEROCYCLES, 78(10), 2477.

  • Benchchem. (n.d.). 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione. Retrieved from Benchchem.

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.

  • Barda, D. A., et al. (2013). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters, 4(4), 365-370.

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate.

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.

  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. Retrieved from BD Biosciences.

  • Yakes, F. M., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(21), 2686-2703.

  • Yuan, J., et al. (2011). PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. Molecular Cancer Therapeutics, 10(11), 2189-2200.

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111.

  • Merck Patent GmbH. (2020). Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer.

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971.

  • Alim, R., et al. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 130, 130405.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam.

  • PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from PubChem.

  • Pfizer Inc. (2008). PYRIDOPYRIMIDINONE INHIBITORS OF PI3Kalpha.

  • Sigma-Aldrich. (n.d.). 2-Amino-3-chloropyridine. Retrieved from Sigma-Aldrich.

  • Al-Ghabkari, A., et al. (2019). Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets. Current Cancer Drug Targets, 19(10), 828-837.

  • SyntheticPages. (n.d.). Synthesis of diethyl (3-chloro-4-fluorophenyl)aminomethylenepropanedioate. Retrieved from SyntheticPages.

  • Sigma-Aldrich. (n.d.). 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. Retrieved from Sigma-Aldrich.

  • ChemScene. (n.d.). 9-Chloro-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from ChemScene.

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from National Institutes of Health.

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21-29.

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from Abcam.

  • Al-Tel, T. H., et al. (2017). Pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1][2][24]triazolo[4,3-a]pyrimidines induce apoptosis via G1 cell cycle arrest. Medicinal Chemistry Research, 26(10), 2375-2387.

Sources

Exploratory

Spectroscopic Characterization Guide: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

The following technical guide details the spectroscopic characterization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4). This guide is structured to assist analytical chemists and medicinal chemists in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4). This guide is structured to assist analytical chemists and medicinal chemists in the unequivocal structural validation of this scaffold, which is a critical intermediate in the synthesis of kinase inhibitors and antimalarial agents.

Executive Summary & Structural Context

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a bicyclic fusion of a pyridine and a pyrimidine ring, characterized by a bridgehead nitrogen (N5).[1] The 9-chloro derivative carries a chlorine atom on the pyridine ring at the position adjacent to the bridgehead carbon (C10/C4a), a site critical for steric control in drug design.[1]

Correct characterization requires distinguishing the 9-chloro isomer from its 7-chloro or 8-chloro regioisomers, which can form as impurities during cyclization of 2-amino-chloropyridines with


-keto esters. This guide provides the diagnostic spectroscopic fingerprints (NMR, IR, MS) required for this differentiation.
Chemical Identity[2][3][4][5]
  • IUPAC Name: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1]
  • Molecular Weight: 180.59 g/mol

  • Exact Mass: 180.0090 (for

    
    Cl)[1]
    

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the halogen substitution pattern.

Fragmentation Logic

The molecular ion (M


) is stable due to the aromatic bicyclic system. The chlorine signature is diagnostic.
  • Isotope Pattern: A characteristic 3:1 intensity ratio for M

    
     (m/z 180) and M+2 (m/z 182) confirms the presence of a single chlorine atom.[1]
    
  • Fragmentation Pathway: The primary fragmentation involves the loss of the carbonyl moiety (CO, -28 amu) followed by the loss of the halogen or ring opening.

Table 1: Key MS Signals (EI/ESI+)

m/z (amu) Ion Identity Description

| 180.0 |


 | Molecular ion (

Cl).[1] Base peak (typical).[1] | | 182.0 |

| Isotope peak (

Cl).[1] Intensity

33% of M

.[2] | | 152.0 |

| Loss of carbonyl (typical of pyrimidin-4-ones). | | 117.0 |

| Subsequent loss of Chlorine radical. |
Visualization: Fragmentation Pathway

MS_Fragmentation Figure 1: Proposed EI-MS fragmentation pathway for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. M Molecular Ion [C8H5ClN2O]+ m/z 180/182 Frag1 [M - CO]+ [C7H5ClN2]+ m/z 152/154 M->Frag1 - CO (28) Frag2 [M - CO - Cl]+ [C7H5N2]+ m/z 117 Frag1->Frag2 - Cl (35)

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the cyclic amide (lactam) and the aryl chloride.[1]

Table 2: Diagnostic IR Bands | Wavenumber (cm


) | Assignment | Notes |
| :--- | :--- | :--- |
| 3050 - 3100  | C-H Stretch (Ar) | Weak aromatic C-H stretching vibrations. |
| 1680 - 1710  | C=O Stretch | Strong. Characteristic of conjugated cyclic amides (pyrimidin-4-one). |
| 1620 - 1640  | C=N / C=C Stretch | Ring skeletal vibrations. |
| 740 - 760  | C-Cl Stretch | Diagnostic region for aryl chlorides. |
| 1200 - 1250  | C-N Stretch | Aryl C-N bond vibrations. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the regiochemistry of the chlorine substituent. The 9-chloro position creates a specific coupling pattern in the pyridine ring protons (H6, H7, H8).[1]

Numbering System

For this guide, we utilize the standard IUPAC numbering for pyrido[1,2-a]pyrimidine:

  • N1: Pyrimidine nitrogen (non-bridgehead).[1]

  • C2, C3: Pyrimidine carbons.[1]

  • C4: Carbonyl carbon.

  • N5: Bridgehead nitrogen.

  • C6, C7, C8, C9: Pyridine ring carbons (C6 is adjacent to N5; C9 is adjacent to bridgehead C10).[1]

H NMR Analysis (400 MHz, DMSO-d / CDCl )

The 9-chloro substitution eliminates the H9 proton.[1] This simplifies the pyridine ring system from an ABCD (4-spin) system to an AMX (3-spin) system involving H6, H7, and H8.[1]

Table 3: Predicted


H NMR Assignments 
| Position | Shift (

, ppm) | Multiplicity |

(Hz) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | H2 | 8.90 - 9.00 | Doublet (d) | 7.0 - 7.5 | Deshielded by adjacent N1 and C=O conjugation. | | H6 | 8.80 - 8.95 | Doublet (d) | 7.0 - 8.0 | Most deshielded pyridine proton (alpha to N5). | | H8 | 7.90 - 8.10 | Doublet of Doublets (dd) |

,

| Ortho to Cl (deshielding effect).[1] Coupled primarily to H7. | | H7 | 7.10 - 7.30 | Triplet/dd |

,

| Meta to Cl.[1] Pseudo-triplet due to similar coupling constants. | | H3 | 6.40 - 6.60 | Doublet (d) | 7.0 - 7.5 | Upfield doublet characteristic of pyrimidinone C3-H. |

Key Diagnostic Feature: In the unsubstituted parent, H9 is usually a doublet appearing around 7.5-8.0 ppm. In the 9-chloro derivative, this signal is absent. Furthermore, H8 (ortho to Cl) will show a significant downfield shift and loss of vicinal coupling to H9, appearing as a doublet or dd (coupled only to H7 and long-range to H6).[1]

C NMR Analysis (100 MHz)

The carbon spectrum should show 8 distinct signals. The C-Cl carbon (C9) is chemically distinct.

Table 4: Predicted


C NMR Assignments 
| Position | Shift (

, ppm) | Type | Notes | | :--- | :--- | :--- | :--- | | C4 | 158.0 - 162.0 | C=O | Carbonyl carbon. | | C2 | 152.0 - 155.0 | CH | Alpha to N1. | | C10 (4a) | 148.0 - 150.0 | Cq | Bridgehead carbon (quaternary).[1] | | C6 | 128.0 - 132.0 | CH | Alpha to N5. | | C8 | 135.0 - 138.0 | CH | Ortho to Cl. | | C9 | 120.0 - 125.0 | C-Cl | Diagnostic. Carbon bearing Chlorine. | | C7 | 114.0 - 116.0 | CH | Beta to N5. | | C3 | 105.0 - 108.0 | CH | Alpha to C=O. |
Visualization: COSY/HMBC Correlation Logic

To prove the 9-chloro position (vs 7- or 8-chloro), use HMBC (Heteronuclear Multiple Bond Correlation). The critical correlation is from H8 to the Bridgehead Carbon (C10) .

NMR_Logic Figure 2: HMBC/COSY logic to confirm 9-Chloro substitution via H8-C10 correlation. H6 H6 Proton (~8.9 ppm) COSY COSY Correlation (Through Bond) H6->COSY Couples to H7 H8 H8 Proton (~8.0 ppm) H8->COSY Couples to H7 HMBC HMBC Correlation (Long Range) H8->HMBC 3-bond coupling C10 C10 Bridgehead (~149 ppm) C9 C9-Cl Carbon (~122 ppm) C9->C10 Directly Attached HMBC->C10 Confirms H8 is beta to Bridgehead

Experimental Protocol: Validation Workflow

To validate a synthesized batch of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one:

  • Sample Prep: Dissolve ~5-10 mg in DMSO-d

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Acquisition: Run standard 1D

    
    H (16 scans) and 
    
    
    
    C (1024 scans).[1]
  • Verification Steps:

    • Step 1 (MS): Confirm m/z 180/182 ratio (Validation of Cl).

    • Step 2 (1H NMR): Identify the characteristic "doublet-triplet-doublet" pattern in the aromatic region (H6, H7, H8) and the absence of H9.[1]

    • Step 3 (Coupling): Verify

      
       Hz (Pyrimidine ring) and 
      
      
      
      Hz (Pyridine ring).
    • Step 4 (Purity): Check for regioisomers (e.g., 7-chloro) which would show different splitting patterns (e.g., two doublets with meta-coupling if 7-chloro).[1]

References

  • Synthesis and Scaffold Characterization: Hermecz, I., & Vasvári-Debreczy, L. (2008).[1][3] Bicyclic 6-6 Systems with One Bridgehead (Ring Junction) Nitrogen Atom: One Extra Heteroatom 1:0. Comprehensive Heterocyclic Chemistry III. [1]

  • NMR Assignment Methodology: Tóth, G., et al. (2003).[1][3] Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry, 41(11), 922-927.[1] [1]

  • Physical Properties & Catalog Data: Sigma-Aldrich. 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Product Specification (CAS 1198413-03-4). [1]

  • Bioactivity & Derivatives: Mo, B., Chen, C., & Peng, J. (2023).[1][4][5] CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 13, 25256-25262.[1] [1]

Sources

Foundational

Technical Assessment: Solubility and Stability Profile of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Executive Summary 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (9-Cl-PPO) is a fused bicyclic nitrogen heterocycle serving as a critical scaffold in the synthesis of atypical antipsychotics (e.g., paliperidone analogs), anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Chloro-pyrido[1,2-a]pyrimidin-4-one (9-Cl-PPO) is a fused bicyclic nitrogen heterocycle serving as a critical scaffold in the synthesis of atypical antipsychotics (e.g., paliperidone analogs), anti-inflammatory agents, and kinase inhibitors. Its structural distinctiveness lies in the bridgehead nitrogen (N1) and the electron-withdrawing chlorine substituent at the 9-position, which significantly modulates its lipophilicity and hydrolytic stability compared to the unsubstituted parent scaffold.

This guide provides a definitive technical analysis of the solubility and stability profiles of 9-Cl-PPO. It establishes protocols for researchers to validate these properties, ensuring data integrity during pre-clinical formulation and synthetic optimization.

Physicochemical Characterization

Understanding the fundamental physicochemical properties is a prerequisite for designing solubility and stability experiments.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₈H₅ClN₂OFused pyridopyrimidine core.[1][2]
Molecular Weight 180.59 g/mol Low molecular weight fragment.
Appearance Brown to light yellow solidColor intensity often correlates with oxidation impurities.
LogP (Computed) ~1.35Moderately lipophilic; suggests poor aqueous solubility.
pKa (Predicted) ~3.2 (Conjugate Acid)Critical: The compound is a very weak base. It exists as a neutral species at physiological pH (7.4) and protonates only in acidic environments (pH < 3).
H-Bond Donors 0Lack of donors limits water solubility via H-bonding.
H-Bond Acceptors 3N1, N5, and C4-Carbonyl oxygen.

Solubility Profile

Theoretical Solubility Landscape

Based on its LogP and pKa, 9-Cl-PPO exhibits a "pH-dependent solubility profile" typical of weak bases.

  • Aqueous Media (Neutral pH): The compound is expected to have low solubility (< 0.1 mg/mL) in water and phosphate buffers (pH 6.8–7.4). The high lattice energy of the planar fused ring system resists dissolution in polar media.

  • Acidic Media (pH < 2): Solubility significantly increases in 0.1 N HCl due to protonation of the N5 nitrogen or carbonyl oxygen, disrupting the crystal lattice.

  • Organic Solvents: High solubility is observed in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Dichloromethane, Chloroform).

Recommended Solvent Screening Protocol

For stock solution preparation and synthesis, use the following hierarchy:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) . Recommended concentration: 10–50 mM.

  • Secondary Solvent: DMF (Dimethylformamide) . Useful for high-temperature reactions.

  • Extraction Solvent: DCM (Dichloromethane) . Excellent for liquid-liquid extraction from aqueous layers.

Experimental Validation: Saturation Shake-Flask Method

To determine precise solubility values, the following self-validating protocol is required:

  • Preparation: Add excess 9-Cl-PPO solid to the media (Water, pH 1.2 HCl, pH 7.4 PBS).

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Filter via 0.45 µm PVDF filter (avoid nylon, which may bind the compound).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Validation: Check pH of the filtrate post-equilibration to ensure buffering capacity was not exceeded.

Stability and Degradation Pathways

The stability of 9-Cl-PPO is dictated by the electrophilicity of the pyrimidine ring, which is enhanced by the electron-withdrawing chlorine atom.

Hydrolytic Stability (Ring Opening)

The most critical degradation pathway is base-catalyzed ring opening . The fused pyrimidin-4-one ring is susceptible to nucleophilic attack by hydroxide ions, particularly at the C4 (carbonyl) or C2 position.

  • Mechanism: Hydroxide attacks the electron-deficient carbon, leading to the cleavage of the N1–C2 or N5–C4 bond. This results in the formation of 2-aminopyridine derivatives or acyclic amides.

  • Acid Stability: Generally stable in dilute acids. However, prolonged heating in strong acid (e.g., 6N HCl) may lead to dechlorination or hydrolysis.

Photostability

As a conjugated heteroaromatic system, 9-Cl-PPO absorbs UV light. Prolonged exposure can lead to photo-oxidation or dimerization. Amber glassware is mandatory.

Thermal Stability

The solid state is relatively stable (mp > 150°C predicted). However, in solution (DMSO), it should be stored at -20°C to prevent slow degradation.

Visualization of Degradation Pathways

The following diagram illustrates the theoretical degradation logic, focusing on the critical base-catalyzed hydrolysis pathway.

G Compound 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Base Alkaline Conditions (pH > 10, OH-) Compound->Base Exposure Acid Acidic Conditions (pH < 2, H+) Compound->Acid Exposure Light UV Light Exposure Compound->Light Exposure Intermediate Tetrahedral Intermediate (OH- attack at C4) Base->Intermediate Nucleophilic Attack Salt Protonated Salt (Soluble, Stable) Acid->Salt Protonation (Reversible) PhotoProd Photo-oxidation/ Dimerization Light->PhotoProd Radical Mechanism RingOpen Ring-Opened Product (2-Aminopyridine deriv.) Intermediate->RingOpen C-N Bond Cleavage

Caption: Mechanistic degradation pathways of 9-Cl-PPO. Note the irreversible ring opening under alkaline conditions versus reversible protonation in acid.

Analytical Methodologies

To monitor stability and solubility, a robust HPLC method is required. The method below is optimized for the polarity of 9-Cl-PPO.

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep compound protonated/neutral and improve peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Strong absorption of the pyridopyrimidine core).

  • Retention Time: Expect elution between 4–6 minutes depending on dead volume.

Forced Degradation Workflow

This workflow validates the stability indicating nature of the analytical method.

Workflow cluster_conditions Stress Conditions Start Start: 1 mg/mL Stock (DMSO) Acid 0.1N HCl 60°C, 4h Start->Acid Base 0.1N NaOH RT, 1h Start->Base Ox 3% H2O2 RT, 2h Start->Ox Heat Thermal 80°C, 24h Start->Heat Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Analyze HPLC Analysis (Peak Purity Check) Neutralize->Analyze Report Calculate % Degradation Identify Impurities Analyze->Report

Caption: Standardized Forced Degradation Workflow for stability profiling.

Handling and Storage Protocols

To maximize the shelf-life of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, adhere to the following "Gold Standard" storage protocols:

  • Solid State Storage:

    • Temperature: Refrigerate at 2–8°C .

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, or in a tightly sealed desiccator. Moisture can catalyze slow hydrolysis.

    • Container: Amber glass vials to prevent photodegradation.

  • Solution Storage:

    • DMSO Stocks: Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

    • Aqueous Solutions: Prepare fresh. Do not store. The compound may precipitate or hydrolyze over time.

  • Safety:

    • Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat).

    • SDS Hazard Codes: H302 (Harmful if swallowed), H315 (Skin irritation).[3]

References

  • PubChem. (2025).[3] Compound Summary: 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. Retrieved from [Link]

  • Filo. (2026). Hydrolysis of Pyrimidines and Ring Opening Mechanisms. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: CuI-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

[1][2][3] Introduction & Significance The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive compounds with antipsychotic (e....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Significance

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive compounds with antipsychotic (e.g., Risperidone), antioxidant, and antiallergic properties.[1] Traditional synthetic routes often rely on harsh condensation conditions (e.g., polyphosphoric acid at high temperatures) or expensive palladium/rhodium catalysis.

This Application Note details a robust, cost-effective CuI-catalyzed protocol for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. By leveraging a tandem Ullmann-type C–N cross-coupling followed by intramolecular amidation, this method offers high functional group tolerance and scalability.[2] We also present an alternative aerobic oxidative route for specific enedione substrates.

Key Advantages of this Protocol
  • Cost-Efficiency: Utilizes inexpensive Copper(I) Iodide (CuI) rather than Pd or Rh.

  • Atom Economy: One-pot tandem sequence reduces purification steps.

  • Scalability: Demonstrated efficacy on gram-scale reactions.[3][4]

  • Versatility: Compatible with electron-rich and electron-deficient 2-halopyridines.[5]

Mechanistic Insights

The primary protocol operates via a Cu(I)/Cu(III) catalytic cycle . Understanding this mechanism is critical for troubleshooting low yields or side reactions.

Pathway A: Tandem Ullmann-type C-N Coupling / Amidation[1]
  • Coordination: The (Z)-3-amino-3-arylacrylate ester coordinates to the Cu(I) species.[2]

  • Oxidative Addition: The 2-halopyridine undergoes oxidative addition to the Cu(I) center, generating a Cu(III) intermediate.[2]

  • Deprotonation & Ligand Exchange: Base-mediated deprotonation of the amino group facilitates the formation of a Cu-N bond.[2]

  • Reductive Elimination: The C-N bond is formed, releasing the N-(2-pyridyl)enamine intermediate and regenerating the Cu(I) catalyst.

  • Intramolecular Amidation: The pyridine nitrogen attacks the ester carbonyl (often assisted by thermal conditions or Lewis acidity of Cu), releasing alcohol to close the pyrimidinone ring.

Visualization of Signaling Pathway (Graphviz)

ReactionMechanism Start Substrates: 2-Halopyridine + (Z)-3-aminoacrylate Coordination Intermediate A: Substrate-Cu(I) Complex Start->Coordination + Catalyst CuI_Ligand Active Catalyst: [L-Cu(I)] CuI_Ligand->Coordination OxAdd Intermediate B: Cu(III) Oxidative Addition Complex Coordination->OxAdd Oxidative Addition BaseStep Base (KHCO3): Deprotonation & Ligand Exchange OxAdd->BaseStep RedElim Reductive Elimination: C-N Bond Formation BaseStep->RedElim RedElim->CuI_Ligand Catalyst Regeneration Intermed_Enamine Intermediate C: N-(2-pyridyl)enamine RedElim->Intermed_Enamine Cyclization Intramolecular Amidation (Ring Closure) Intermed_Enamine->Cyclization -ROH Product Product: Pyrido[1,2-a]pyrimidin-4-one Cyclization->Product

Caption: Catalytic cycle for the CuI-mediated synthesis of pyrido[1,2-a]pyrimidin-4-ones via tandem C-N coupling and amidation.

Protocol 1: Tandem Ullmann-Type Coupling (Standard Method)

This is the preferred method for coupling 2-halopyridines with aminoacrylates. It is optimized for yield and substrate scope.

Materials & Reagents[1][5][7][8][9][10][11][12][13][14][15][16]
  • Catalyst: Copper(I) Iodide (CuI) [CAS: 7681-65-4] - Purity >98% recommended.

  • Ligand: Mephos (2-Dicyclohexylphosphino-2'-methylbiphenyl) [CAS: 251320-86-2].

  • Base: Potassium Bicarbonate (

    
    ).[2]
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous.

  • Substrates:

    • 2-Iodopyridine (or 2-bromo/chloropyridine, though iodide gives higher yields).[6][2]

    • Ethyl (Z)-3-amino-3-arylacrylate.[6]

Optimized Reaction Conditions
ParameterConditionNotes
Catalyst Loading 20 mol% CuILower loading (10%) significantly reduces yield.
Ligand Loading 30 mol% MephosSterically hindered phosphines are crucial for the Ullmann step.
Base

(2.0 equiv)
Superior to

or

for this specific transformation.
Solvent DMFPolar aprotic solvent is essential for solubilizing the base and catalyst.
Temperature 130 °CHigh temperature required for the intramolecular amidation step.
Time 48 HoursMonitoring by TLC/LCMS is required; reaction is slow.
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar.

    • Allow to cool under a stream of nitrogen or argon.

  • Reagent Addition:

    • Add CuI (0.04 mmol, 7.6 mg) and Mephos (0.06 mmol, 21.9 mg) to the tube.

    • Add 2-Halopyridine (0.2 mmol) and Ethyl (Z)-3-amino-3-arylacrylate (0.24 mmol, 1.2 equiv).

    • Add

      
        (0.4 mmol, 40 mg).
      
  • Solvent & Degassing:

    • Add anhydrous DMF (1.0 mL).

    • Critical Step: Evacuate and backfill with argon 3 times to remove oxygen, which can oxidize the phosphine ligand.

  • Reaction:

    • Seal the tube and place it in a pre-heated oil bath at 130 °C .

    • Stir vigorously (approx. 600-800 rpm) for 48 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the residue via flash column chromatography on silica gel (Gradient: Hexane/Ethyl Acetate).

Protocol 2: Aerobic Oxidative Cyclization (Alternative)

This method is specific for reacting 2-aminopyridines with 1,4-enediones . It is a "greener" approach using air as the oxidant but has a different substrate scope.

Experimental Workflow
  • Mix: Combine 2-aminopyridine (0.5 mmol), 1,4-enedione (0.5 mmol), and CuI (10 mol%) in DMF (2 mL).

  • Heat: Stir at 80 °C under an air atmosphere (open tube or balloon).

  • Time: Reaction typically completes in 8-12 hours.

  • Mechanism: Aza-Michael addition

    
     Aerobic dehydrogenation (oxidation) 
    
    
    
    Intramolecular amidation.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure CuI is white/off-white (not green/brown). Degas DMF thoroughly.
Intermediate Accumulation Incomplete CyclizationThe C-N bond formed, but the ring didn't close. Increase Temp to 140°C or add Lewis Acid (e.g.,

).
Ligand Oxidation

Ingress
Mephos is air-sensitive. Ensure strict inert atmosphere during setup.
Starting Material Recovery Aryl Halide Reactivity2-Chloropyridines are sluggish. Switch to 2-Iodopyridines or increase catalyst loading to 30 mol%.
Substrate Scope Notes
  • Electronic Effects: Electron-donating groups (OMe, Me) on the aryl acrylate slightly decrease yield compared to electron-neutral or withdrawing groups.

  • Halogen Reactivity: I > Br > Cl. 2-Fluoropyridines may react via

    
     rather than Cu-catalysis if the ring is electron-deficient enough.
    

References

  • Primary Protocol Source

    • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
    • Source: RSC Advances / PubMed Central
    • URL: [Link]

  • Aerobic Oxidative Protocol

    • Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition–aerobic dehydrogenation–intramolecular amid
    • Source: Chemical Communic
    • URL: [Link]

  • Ligand & Base Optimization Data

    • Optimization of one-pot tandem reaction conditions (Table 1).
    • Source: RSC Advances
    • URL: [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound with a molecular formula of C₈H₅ClN₂O and a molecular weight of 180.59[1]. As a derivative of the pyrido[1,2-a]pyrimidine scaffold, it belongs to a class of compounds that has garnered significant interest in pharmaceutical research and development due to their diverse biological activities[2][3][4]. Accurate and precise quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed analytical methods for the quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. The protocols herein are designed to be robust and reliable, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP)[5][6][7][8][9]. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in bulk drug substance and simple formulations where high sensitivity is not the primary requirement.

Method Rationale and Development Considerations

The selection of a reversed-phase HPLC method is based on the non-polar nature of the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one molecule. A C18 stationary phase is chosen for its versatility and wide applicability in separating a broad range of organic molecules. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and elution of the analyte. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times and peak shapes of ionizable compounds. The detection wavelength is chosen based on the UV absorbance spectrum of the analyte, aiming for maximum sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Standard & Sample Preparation A1 HPLC System Equilibration P1->A1 P2 Mobile Phase Preparation P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Sample Injection & Data Acquisition A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Report Generation D1->D2

Caption: Workflow for HPLC-UV quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient mixture of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-12 min: 10-90% B; 12-15 min: 90% B; 15.1-18 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (typically 250-350 nm)
Run Time 18 minutes

4. System Suitability Test (SST): Before sample analysis, perform a system suitability test by injecting a working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria should be in accordance with USP <621> guidelines[5][7][9].

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Sample Preparation:

  • Bulk Drug: Accurately weigh a quantity of the bulk drug powder equivalent to 25 mg of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and prepare a solution as described for the standard stock solution. Further dilute to a concentration within the calibration range.

  • Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient, and extract with the diluent using sonication. Filter the extract through a 0.45 µm syringe filter before injection.

6. Data Analysis and Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Perform a linear regression analysis. The concentration of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in the samples is determined using the equation of the line.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.

Method Rationale and Development Considerations

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry[10]. For this application, a rapid LC gradient is employed to minimize run time while still achieving adequate separation from matrix components. Electrospray ionization (ESI) in positive ion mode is proposed, as the nitrogen atoms in the pyridopyrimidine ring are likely to be protonated. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interferences from the biological matrix[11][12]. An internal standard (IS) is crucial for accurate quantification in bioanalysis to compensate for variations in sample preparation and instrument response. A structurally similar compound, if available, would be an ideal IS.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Spike Sample with Internal Standard (IS) P2 Protein Precipitation or LLE/SPE P1->P2 P3 Evaporation & Reconstitution P2->P3 A1 LC-MS/MS System Equilibration P3->A1 A2 Sample Injection & Data Acquisition (MRM) A1->A2 D1 Peak Integration (Analyte & IS) A2->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: Workflow for LC-MS/MS bioanalysis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC or HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Nitrogen generator.

  • Standard laboratory equipment for sample preparation (centrifuge, vortex mixer, evaporator).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one reference standard.

  • Internal Standard (IS) - a structurally similar compound, ideally a stable isotope-labeled analog.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Stock Solutions: Prepare high-concentration stock solutions (e.g., 1 mg/mL) in methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the standard and a single working solution of the IS in the appropriate solvent.

3. LC-MS/MS Conditions:

Liquid Chromatography:

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry (Triple Quadrupole):

Parameter Condition
Ionization Mode ESI Positive
Capillary Voltage ~3.5 kV
Source Temperature ~150 °C
Desolvation Temperature ~450 °C
Gas Flow (Desolvation) ~600 L/hr

| MRM Transitions | To be determined by infusion of the standard. For C₈H₅ClN₂O (MW 180.59), the precursor ion [M+H]⁺ would be m/z 181.0. Product ions would be determined experimentally. |

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

5. Calibration and Quantification: Prepare calibration standards by spiking blank plasma with known concentrations of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. Use a weighted (1/x²) linear regression for quantification.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose[6][8][13][14][15]. The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis, particularly the sample matrix and the required level of sensitivity. Adherence to the principles of method validation is critical to ensure data integrity and regulatory compliance.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Q2(R2): Validation of Analytical Procedures. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • SlideShare. Ich guidelines on validation for analytical method/equipments. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • RSC Publishing. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]

  • ResearchGate. Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. [Link]

  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

  • PMC. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Semantic Scholar. Research Article New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. [Link]

  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. [Link]

  • Google Patents. WO2006090428A2 - Method for the separation and simultaneous direct determination of compounds belonging to at least one of the groups chosen among purines and pyrimidines, n.
  • SIELC Technologies. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. [Link]

  • PubChem. 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1). [Link]

  • MDPI. LC–MS/MS Coupled with Chemometric Analysis as an Approach for the Differentiation of Fritillariae cirrhosae Bulbus and Fritillariae pallidiflorae Bulbus. [Link]

  • JOCPR. The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

Sources

Method

Application Notes and Protocols: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as a Key Intermediate in Risperidone Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the strategic use of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as a pivotal intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the strategic use of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as a pivotal intermediate in the synthesis of Risperidone, a widely prescribed atypical antipsychotic medication. We will explore the chemical rationale behind its use, present detailed, field-tested protocols for its synthesis and subsequent conversion, and offer insights into process optimization and characterization. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and reliably synthesize Risperidone for research and development purposes.

Introduction: The Significance of Risperidone and its Synthesis

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is attributed to its potent antagonism of both serotonin (5-HT2A) and dopamine (D2) receptors.[2] The synthesis of Risperidone involves the coupling of two key heterocyclic systems: the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety and the 3-(2-substituted-ethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core. The efficiency and overall yield of the synthesis are heavily reliant on the strategic choice of intermediates and coupling methodologies.

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4][5] Various synthetic routes to Risperidone have been developed, each with its own set of advantages and challenges. A common and effective strategy involves the use of a pre-functionalized pyrido[1,2-a]pyrimidin-4-one derivative that can readily undergo nucleophilic substitution with the benzisoxazole-piperidine fragment.

The Strategic Intermediate: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

The selection of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as an intermediate offers a distinct advantage in the synthesis of Risperidone. The chlorine atom at the 9-position, while not directly part of the final Risperidone structure, plays a crucial role in activating the pyrimidine ring for subsequent functionalization. However, for the final step of Risperidone synthesis, the key intermediate is typically 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6][7]

The synthesis of this chloroethyl derivative often starts from simpler pyrido[1,2-a]pyrimidin-4-one precursors. The general synthetic approach involves the condensation of a 2-aminopyridine derivative with a suitable β-keto ester or equivalent, followed by further modifications.[3][8][9]

Below, we outline a generalized synthetic pathway and provide detailed protocols for the preparation of the key chloroethyl intermediate and its subsequent use in Risperidone synthesis.

Synthetic Pathway Overview

The synthesis of Risperidone via the chloroethyl intermediate can be conceptually broken down into two main stages:

  • Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core: This involves the construction of the bicyclic heterocyclic system with the necessary chloroethyl side chain.

  • Coupling Reaction: This is the final convergent step where the pyrido[1,2-a]pyrimidin-4-one intermediate is coupled with the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety to yield Risperidone.

Synthesis_Pathway A 2-Aminopyridine Derivative C Dihydrofuranone Intermediate A->C Condensation B α-Acetyl-γ-butyrolactone B->C D 3-(2-Hydroxyethyl)-2-methyl-4H- pyrido[1,2-a]pyrimidin-4-one C->D Cyclization E 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro- 4H-pyrido[1,2-a]pyrimidin-4-one D->E Chlorination G Risperidone E->G Nucleophilic Substitution F 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole F->G Experimental_Workflow cluster_synthesis Synthesis of Chloroethyl Intermediate cluster_coupling Coupling Reaction Start_Synth Start: 2-Aminopyridine & α-Acetyl-γ-butyrolactone Condensation Condensation Reaction (Toluene, PTSA, Reflux) Start_Synth->Condensation Workup1 Work-up & Purification (Recrystallization) Condensation->Workup1 Cyclization Cyclization & Chlorination (POCl₃, Heat) Workup1->Cyclization Workup2 Work-up & Purification Cyclization->Workup2 Reduction Reduction Step Workup2->Reduction End_Synth End: 3-(2-Chloroethyl)-...pyrimidin-4-one Reduction->End_Synth Start_Couple Start: Chloroethyl Intermediate & Benzisoxazole Moiety Reaction Nucleophilic Substitution (Na₂CO₃, H₂O, 110-120°C) Start_Couple->Reaction Workup3 Work-up & Purification (Filtration, Washing, Recrystallization) Reaction->Workup3 End_Couple End: Risperidone Workup3->End_Couple

Sources

Application

Protocol for the Synthesis of Multisubstituted Pyrido[1,2-a]pyrimidin-4-ones

Executive Summary & Strategic Analysis The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle, integral to the pharmacophore of antipsychotics (e.g., Risperidone, Paliperidone), antioxidants, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle, integral to the pharmacophore of antipsychotics (e.g., Risperidone, Paliperidone), antioxidants, and emerging SHP2 allosteric inhibitors.[1] Its planar, electron-deficient nature makes it an excellent bioisostere for quinazolinones, offering unique solubility and metabolic stability profiles.

This guide details two complementary protocols for synthesizing multisubstituted derivatives. Selection depends on substrate availability and substitution pattern requirements:

FeatureMethod A: Lewis Acid-Mediated Condensation Method B: Cu-Catalyzed Tandem Coupling
Primary Utility Rapid access to 2-, 3-, and ring-fused analogs.Access to complex 2,3-diaryl substitution patterns.
Key Reagents 2-Aminopyridines +

-keto esters.
2-Halopyridines +

-amino acrylates.
Mechanism Nucleophilic condensation

Cyclodehydration.
Ullmann-type C-N coupling

Intramolecular amidation.[2]
Green Metric High (often solvent-free or ethanol).Moderate (requires DMF, high temp).
Scalability Excellent (Multi-gram to kg).Good (Gram scale).

Mechanistic Insight & Regioselectivity

Understanding the mechanism is critical for controlling regioselectivity. The reaction of 2-aminopyridine with a


-keto ester is a bis-nucleophilic attack.
  • Initial Attack: The exocyclic amino group (hard nucleophile) attacks the ketone carbonyl (or ester, depending on activation), forming a Schiff base/enamine intermediate.

  • Cyclization: The ring nitrogen (soft nucleophile) attacks the ester carbonyl, followed by elimination of alcohol.

  • Regioselectivity: Under acidic conditions (PPA, BiCl

    
    ), the 4-one  isomer is thermodynamically favored. Under basic conditions or kinetic control, the 2-one isomer or 1,8-naphthyridin-4-one (via C-C bond formation) can compete.
    
Mechanistic Pathway (Method A)

ReactionMechanism Start 2-Aminopyridine + β-Keto Ester Inter1 Intermediate A: Schiff Base / Enamine Start->Inter1 Acid Cat. - H2O Inter2 Intermediate B: N-(2-pyridyl)acetoacetamide Start->Inter2 Alt Path (Amide formation) Cyclization Intramolecular Cyclization Inter1->Cyclization Ring N Attack on Ester Inter2->Cyclization Ring N Attack on Ketone Product Pyrido[1,2-a]pyrimidin-4-one Cyclization->Product - ROH (Aromatization)

Figure 1: Divergent mechanistic pathways leading to the thermodynamically stable 4-one scaffold.

Protocol A: Bi(III)-Catalyzed Condensation (The "Workhorse")

This method is preferred for its operational simplicity, high atom economy, and avoidance of corrosive polyphosphoric acid (PPA). It utilizes Bismuth(III) Nitrate or Chloride as a Lewis acid catalyst.

Materials
  • Substrate A: Substituted 2-aminopyridine (1.0 equiv)

  • Substrate B:

    
    -Keto ester (e.g., ethyl acetoacetate, ethyl benzoylacetate) (1.2 equiv)
    
  • Catalyst: Bi(NO

    
    )
    
    
    
    ·5H
    
    
    O (5 mol%) or BiCl
    
    
  • Solvent: None (Solvent-free) or Ethanol (if solids require dissolution)

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask, combine the 2-aminopyridine (e.g., 5 mmol) and the

    
    -keto ester (6 mmol).
    
  • Catalyst Addition: Add Bi(NO

    
    )
    
    
    
    ·5H
    
    
    O (0.25 mmol).
  • Reaction: Stir the mixture at 80–100 °C for 2–4 hours.

    • Checkpoint: The reaction mixture will typically liquefy (if solid) and then resolidify or become viscous as the product forms. Monitor by TLC (Eluent: EtOAc/Hexane 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add Ethanol (5 mL) and stir vigorously to break up the solid mass.

    • Pour the suspension into ice-cold water (20 mL).

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and a small amount of cold diethyl ether to remove unreacted ester.

  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures. Column chromatography is rarely needed unless the conversion is partial.

Expected Results
  • Yield: 85–95%

  • Appearance: White to pale yellow crystalline solid.

  • Characterization (Example: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one):

    • 1H NMR (CDCl3):

      
       8.95 (d, 1H), 7.70 (t, 1H), 7.45 (d, 1H), 7.05 (t, 1H), 6.30 (s, 1H, alkene), 2.40 (s, 3H, Me).
      
    • Key Feature: Disappearance of the ester ethoxy signals and the amine NH

      
       broad singlet.
      

Protocol B: CuI-Catalyzed Tandem Coupling (The "Precision Tool")

Use this protocol when the 2-aminopyridine starting material is unstable, expensive, or when constructing complex 2,3-diaryl systems.

Materials
  • Substrate A: 2-Halopyridine (Br or I preferred) (1.0 equiv)

  • Substrate B: (Z)-3-amino-3-arylacrylate ester (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or L-Proline

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Charge: Add 2-halopyridine (1.0 mmol), acrylate ester (1.2 mmol), CuI (0.1 mmol), Ligand (0.2 mmol), and Cs

    
    CO
    
    
    
    (2.0 mmol).
  • Solvation: Add anhydrous DMF (3.0 mL) via syringe.

  • Reaction: Seal the tube and heat to 130 °C for 12–24 hours.

    • Checkpoint: The color typically changes from green/blue (Cu species) to dark brown.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with Brine (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (SiO
    
    
    , Gradient 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete cyclization (Intermediate B stuck).Increase temp to 120°C or add catalytic p-TsOH.
Formation of 2-one isomer Kinetic control or wrong solvent.Ensure thermodynamic conditions (high temp, acid catalyst). Avoid basic conditions.
Product is an oil Impurities or low melting point.Triturate with Et

O/Pentane. Check NMR for solvent trapping.
Stalled Reaction (Method B) Catalyst poisoning or O

leak.
Degas DMF thoroughly. Increase catalyst loading to 20 mol%.
Experimental Workflow Visualization

Workflow Select Select Protocol MethodA Method A: Condensation (2-NH2-Py + β-Keto Ester) Select->MethodA MethodB Method B: Cu-Coupling (2-Halo-Py + Acrylate) Select->MethodB MixA Mix Reagents + Bi(NO3)3 Solvent-Free / 100°C MethodA->MixA MonitorA TLC Check (Disappearance of Amine) MixA->MonitorA WorkupA Add EtOH -> Pour into Ice Water Filter Precipitate MonitorA->WorkupA MixB Add CuI, Ligand, Base, DMF Inert Gas / 130°C MethodB->MixB WorkupB Filter (Celite) -> Extraction Flash Chromatography MixB->WorkupB

Figure 2: Decision tree and workflow for the synthesis of pyrido[1,2-a]pyrimidin-4-ones.

References

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 2023.

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 2014.

  • The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. Journal of Organic Chemistry, 1968.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. Organic Letters, 2019.[4] [4]

Sources

Method

Application of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in medicinal chemistry

Application Note: Strategic Utilization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in Medicinal Chemistry Executive Summary & Strategic Value The 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) represents a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in Medicinal Chemistry

Executive Summary & Strategic Value

The 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) represents a high-value "privileged structure" in modern drug discovery.[1] Unlike the unsubstituted parent scaffold, the 9-chloro derivative offers a critical distinct advantage: a bio-orthogonal handle for Late-Stage Diversification (LSD) .[1]

In medicinal chemistry campaigns, this scaffold serves two primary roles:

  • Kinase Hinge Binder Mimic: The bicyclic system mimics the adenine core of ATP, making it a potent scaffold for Type I/II kinase inhibitors.[1]

  • Metabolic Blocker: The chlorine atom at the 9-position (equivalent to the 3-position of the pyridine ring) blocks a metabolically labile site, often improving the half-life (

    
    ) of lead compounds compared to their hydrogen-substituted counterparts.[1]
    

This guide details the synthesis, functionalization, and biological application of this scaffold, moving beyond basic literature to provide actionable, field-proven protocols.

Chemical Biology & SAR Logic

The "Warhead" vs. "Scaffold" Analysis

The pyrido[1,2-a]pyrimidin-4-one core is electronically amphoteric.[1] The pyrimidinone ring is electron-deficient (acceptor), while the pyridine ring is electron-rich (donor).[1]

  • Position 2 & 3: Typically vectors for "warheads" or specificity elements (e.g., aryl groups to fill hydrophobic pockets).

  • Position 9 (The Chlorine Handle): This is the strategic pivot point.[1] In the binding pocket of kinases (e.g., PI3K, CDK4), the 9-position often faces the solvent front or a ribose-binding pocket. Functionalizing this site via the chlorine handle allows for the modulation of Solubility (LogS) and Permeability (Papp) without disrupting the core binding mode.[1]

Diagram 1: Structural Activity Relationship (SAR) Map This diagram illustrates the functional zones of the scaffold.[1]

SAR_Map Core 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Core Pos2_3 Positions 2 & 3: Target Specificity Zone (Hydrophobic Interactions) Core->Pos2_3 Derivatization Pos4 Position 4 (C=O): H-Bond Acceptor (Hinge Binding) Core->Pos4 Intrinsic Pos9 Position 9 (Cl): Diversification Handle (Suzuki/Buchwald Coupling) Core->Pos9 Functionalization Solubility Solubility Pos9->Solubility Add Polar Groups Potency Potency Pos9->Potency steric clash/fit

Caption: SAR Map highlighting the strategic utility of the 9-Cl position for library expansion versus the binding affinity roles of positions 2, 3, and 4.

Synthetic Protocols

The following protocols are designed for scalability (grams to decagrams) and reproducibility .

Protocol A: De Novo Synthesis of the 9-Chloro Scaffold

Objective: Construct the bicyclic core from commercially available precursors.[1] Precursor: 3-Chloro-2-aminopyridine (The chlorine at pos 3 of pyridine becomes pos 9 in the fused system).[1]

Reagents:

  • 3-Chloro-2-aminopyridine (1.0 eq)[1]

  • Ethyl acetoacetate (1.2 eq) or Meldrum's acid derivatives (for unsubstituted C2/C3)[1]

  • Polyphosphoric Acid (PPA) or Dowtherm A (high temp solvent)[1]

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, mix 3-chloro-2-aminopyridine (12.8 g, 100 mmol) with Ethyl acetoacetate (15.6 g, 120 mmol).

  • Cyclization (Thermal): Add PPA (50 g) and heat the mixture to 120°C for 4 hours. Note: Monitor via TLC (5% MeOH in DCM). The intermediate enamine forms first, followed by cyclization.

  • Quenching: Cool to 60°C and pour onto crushed ice (200 g) with vigorous stirring. Neutralize with NaOH (10%) to pH 7-8.

  • Isolation: The product, 9-chloro-2-methyl-pyrido[1,2-a]pyrimidin-4-one , will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: Typically 75-85%.[1]

    • Validation: LC-MS (ESI+) m/z ~195 [M+H]+. 1H NMR should show the characteristic singlet for C2-Me and the splitting pattern of the pyridine ring protons.[1]

Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilize the 9-Cl handle to introduce aryl/heteroaryl groups.[1] Challenge: Aryl chlorides are less reactive than bromides.[1] Use electron-rich phosphine ligands.[1]

Reagents:

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivative (1.0 eq)[1]

  • Boronic Acid (R-B(OH)2) (1.5 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) or Pd(dppf)Cl2.[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Degassing: Charge the reaction vessel with the scaffold, boronic acid, base, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.[1]

  • Catalyst Addition: Add the Pd source and ligand under Argon flow.[1]

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Gradient: 0-10% MeOH/DCM).

Experimental Workflow & Pathway Visualization

The following diagram outlines the logical flow from precursor selection to library generation.

Diagram 2: Synthetic Workflow for Library Generation

Synthesis_Flow Start Precursor: 3-Chloro-2-aminopyridine Step1 Condensation & Cyclization (w/ beta-keto esters) Start->Step1 + Ethyl Acetoacetate / PPA Intermediate Scaffold: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Step1->Intermediate Yield: ~80% Decision Library Strategy? Intermediate->Decision PathA Path A: C-C Bond Formation (Suzuki Coupling) Target: Solubility/Metabolic Stability Decision->PathA Aryl Boronic Acids PathB Path B: C-N Bond Formation (Buchwald-Hartwig) Target: Kinase Affinity Decision->PathB Amines / Anilines Final Final Drug Candidates (e.g., PI3K/SHP2 Inhibitors) PathA->Final PathB->Final

Caption: Step-wise synthetic pathway transforming the chloropyridine precursor into diverse bioactive libraries.

Physicochemical & Biological Profiling

When evaluating the 9-chloro derivatives, the following parameters are critical for "Go/No-Go" decisions in early discovery.

Table 1: Comparative Physicochemical Profile (Predicted vs. Observed)

Parameter9-H (Unsubstituted)9-Chloro (Target)9-Phenyl (Coupled Product)Impact of 9-Cl
MW ~146 Da~180.5 Da~222 DaMinimal increase, stays fragment-like.[1]
cLogP 0.5 - 0.81.3 - 1.52.5 - 3.0Increases lipophilicity; aids membrane permeability.[1]
TPSA ~35 Ų~35 Ų~35 ŲNo change (Polar surface area remains constant).[1]
Metabolic Stability Low (Oxidation at C9)High VariableKey Advantage: Cl blocks P450 oxidation at C9.[1]
Electronic Effect NeutralInductive Withdrawal (-I)ConjugationLowers pKa of ring nitrogens; modulates H-bond accepting.[1]
Biological Assay Protocol: Kinase Inhibition Screening

Context: Pyrido-pyrimidines are ATP-competitive inhibitors.[1]

  • Assay Format: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Compound Prep: Dissolve 9-Cl derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) to generate IC50 curves.[1]

  • Control: Staurosporine (Pan-kinase inhibitor).[1]

  • Readout: Measure phosphorylation of the substrate peptide.

  • Success Criteria: IC50 < 100 nM for lead compounds; > 10 µM for the inactive 9-Cl scaffold (confirming the scaffold itself is not a "frequent hitter" aggregator).

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.[1][2] Link

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling. RSC Advances, 2023.[1] Link

  • Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 2023.[1][3] Link[1]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 2014.[1][4] Link

  • PubChem Compound Summary: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.[1] Link

Sources

Application

Application Note: In Vitro Bioactivity Profiling of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Derivatives

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacology Researchers Introduction & Mechanistic Rationale The fused bicyclic heterocycle 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacology Researchers

Introduction & Mechanistic Rationale

The fused bicyclic heterocycle 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) and its structural analogs represent a highly privileged scaffold in modern drug discovery[1]. Extensive structure-activity relationship (SAR) studies have demonstrated that functionalization of the pyrido[1,2-a]pyrimidin-4-one core yields potent bioactivity across two distinct, high-value therapeutic domains: Oncology (via allosteric inhibition of the SHP2 phosphatase)[2] and Antimicrobial Resistance (via inhibition of the MexAB-OprM efflux pump in Gram-negative bacteria)[3][4].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. To generate robust, reproducible data, one must understand the causality behind the assay design.

The Oncology Axis: SHP2 Allosteric Inhibition

SHP2 (encoded by PTPN11) is a non-receptor protein tyrosine phosphatase critical for RAS-ERK signaling and tumor cell proliferation[2][5]. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 domain physically occludes the catalytic PTP active site[6]. To accurately identify allosteric inhibitors like the pyrido[1,2-a]pyrimidin-4-one scaffold, our in vitro assay must recreate the physiological activation process. We utilize a bis-phosphorylated peptide derived from insulin receptor substrate 1 (IRS-1) to bind the SH2 domains, forcing the enzyme into an open, active state[6]. The test compound is then introduced to assess its ability to act as a "molecular glue," locking the enzyme back into its closed conformation despite the presence of the activating peptide[2].

The Antimicrobial Axis: MexAB-OprM Efflux Inhibition

Pseudomonas aeruginosa utilizes the resistance-nodulation-cell division (RND) family efflux pump, MexAB-OprM, to extrude a wide array of antibiotics, driving multidrug resistance (MDR)[4][7]. Pyrido[1,2-a]pyrimidin-4-one derivatives bind directly to the inner membrane transporter, MexB, acting as efflux pump inhibitors (EPIs)[4][8]. To quantify this, we employ a whole-cell accumulation assay using Hoechst 33342. Because Hoechst 33342 is a known substrate of MexAB-OprM and a DNA-intercalating fluorophore, its baseline fluorescence in wild-type bacteria remains low due to rapid active efflux[7]. When an EPI blocks MexB, the dye accumulates intracellularly, binds to bacterial DNA, and emits a strong fluorescent signal, providing a real-time readout of target engagement[7][8].

Workflow cluster_SHP2 Biochemical: SHP2 Allosteric Inhibition cluster_Mex Cell-Based: MexAB-OprM Efflux Inhibition Compound 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Bioactivity Profiling Step1A 1. Enzyme Activation (SHP2-WT + IRS-1 Peptide) Compound->Step1A Step1B 1. Bacterial Preparation (P. aeruginosa log-phase) Compound->Step1B Step2A 2. Compound Pre-incubation (Lock Auto-inhibited State) Step1A->Step2A Step3A 3. Substrate Addition (DiFMUP) Step2A->Step3A Step4A 4. Fluorescence Readout (Ex 358 / Em 450 nm) Step3A->Step4A Step2B 2. Compound Incubation (Block MexB Transporter) Step1B->Step2B Step3B 3. Dye Addition (Hoechst 33342) Step2B->Step3B Step4B 4. Kinetic Readout (Intracellular Accumulation) Step3B->Step4B

Caption: Dual-track in vitro screening workflow for pyrido[1,2-a]pyrimidin-4-one derivatives.

Quantitative Data Summary

The following table establishes the baseline validation metrics required to ensure assay integrity before screening novel 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs.

Assay ParameterSHP2 Enzymatic AssayMexAB-OprM Efflux Assay
Primary Target SHP2 (PTPN11)MexB (RND Transporter)
Readout Modality Fluorescence (Ex 358 nm / Em 450 nm)Fluorescence (Ex 350 nm / Em 460 nm)
Substrate / Probe DiFMUP (10 µM)Hoechst 33342 (2.5 µM)
Positive Control SHP099 (IC50 ~0.07 µM)PAβN (Phe-Arg β-naphthylamide)
Self-Validation Metric Z'-factor > 0.70; S/B Ratio > 5.0Max signal ≈ Heat-Killed Control
Incubation Time 30 - 60 minutes60 minutes (Kinetic read)

Experimental Protocols

Protocol A: SHP2 Allosteric Inhibition Assay (DiFMUP)

Self-Validating System: This protocol incorporates a "No-Peptide Control" to verify the auto-inhibited baseline of SHP2-WT[6]. If the enzyme shows high basal activity without IRS-1, the protein preparation is likely degraded or truncated, rendering allosteric screening impossible.

Reagents & Buffers:

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT (added fresh)[5].

  • Enzyme: Recombinant full-length human SHP2-WT (0.5 nM final concentration)[6].

  • Activator: Bis-phosphorylated IRS-1 peptide (1 µM final concentration)[6][9].

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (10 µM final concentration)[6][9].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivative in 100% DMSO. Transfer to a 384-well black solid-bottom microplate. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[9].

  • Enzyme Activation Complex: In a separate reservoir, mix SHP2-WT and the IRS-1 peptide in Assay Buffer. Incubate on ice for 15 minutes to allow the SH2 domains to bind the peptide, fully activating the PTP domain[6][10].

  • Pre-Incubation (Critical Step): Dispense the Enzyme-Peptide complex into the 384-well plate containing the test compounds. Incubate at room temperature for 30 minutes. Causality: Allosteric inhibitors require time to shift the conformational equilibrium of the enzyme back to the closed state[2].

  • Reaction Initiation: Add DiFMUP to all wells to initiate the reaction[5].

  • Detection: Read fluorescence continuously for 30 minutes at Ex 358 nm / Em 450 nm using a microplate reader[5][9]. Calculate the initial velocity (V0) and determine the IC50 using a four-parameter logistic fit.

Protocol B: MexAB-OprM Efflux Pump Inhibition Assay (Hoechst 33342)

Self-Validating System: This protocol uses "Heat-Killed Bacteria" as an absolute maximum fluorescence control (100% accumulation), as dead cells lack the proton motive force (PMF) required for active efflux[7][8].

Reagents & Buffers:

  • Bacterial Strain: Pseudomonas aeruginosa overexpressing MexAB-OprM (e.g., PAM1154)[4].

  • Assay Buffer: 1X Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 1 mM MgSO4 (to stabilize the outer membrane and prevent non-specific dye leakage)[7].

  • Probe: Hoechst 33342 (2.5 µM final concentration)[7].

Step-by-Step Methodology:

  • Bacterial Preparation: Grow P. aeruginosa in Mueller-Hinton broth at 37°C to mid-log phase (OD600 ≈ 0.4 to 0.6). Centrifuge at 4,000 × g for 10 minutes, wash twice with Assay Buffer, and resuspend to a final OD600 of 0.4[7].

  • Control Preparation: Aliquot a portion of the bacterial suspension and heat at 80°C for 15 minutes to generate the Heat-Killed Control[8].

  • Compound Incubation: In a 96-well black microplate, add the bacterial suspension (180 µL/well). Add 10 µL of the test pyrido[1,2-a]pyrimidin-4-one compound (at varying concentrations) or PAβN (positive control EPI)[7][8]. Incubate at 37°C for 15 minutes to allow the compound to penetrate the outer membrane and bind the MexB transporter[11].

  • Dye Addition: Add 10 µL of Hoechst 33342 to all wells[7].

  • Kinetic Readout: Immediately place the plate in a fluorometer. Monitor fluorescence (Ex 350 nm / Em 460 nm) every 2 minutes for 60 minutes at 37°C[8].

  • Data Analysis: Normalize the maximum fluorescence of the test compounds to the maximum fluorescence of the heat-killed bacteria (set as 100% accumulation)[8]. An effective EPI will show a dose-dependent increase in relative final fluorescence (RFF)[7].

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry / PubMed.
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol.
  • SHP2 Human Phosphatase Enzymatic LeadHunter Assay. Eurofins Discovery.
  • SHP-2 (Full-Length) Homogeneous Assay Kit. BPS Bioscience.
  • A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors.
  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLOS.
  • Molecular determinants of avoidance and inhibition of Pseudomonas aeruginosa MexB efflux pump. mBio - ASM Journals.
  • A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load. PMC / NIH.
  • Recent advances toward a molecular mechanism of efflux pump inhibition. Frontiers.

Sources

Method

Application Note: Development of Allosteric SHP2 Inhibitors Utilizing the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Introduction & Scientific Rationale The Target: SHP2 (PTPN11) Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical signal transducer linking receptor tyrosine kinases (RTKs) to the RAS-MAP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Target: SHP2 (PTPN11)

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical signal transducer linking receptor tyrosine kinases (RTKs) to the RAS-MAPK signaling pathway. Dysregulation of SHP2 is implicated in Noonan syndrome and various malignancies, including leukemia, lung, and breast cancers.

The Challenge: Active Site vs. Allosteric Inhibition

Historically, targeting the catalytic PTP domain of SHP2 failed due to the highly polar, charged nature of the active site, resulting in compounds with poor bioavailability and lack of selectivity against other phosphatases (e.g., SHP1).

The paradigm shifted with the discovery of allosteric inhibitors (e.g., SHP099). These molecules bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in its auto-inhibited (closed) conformation.

The Scaffold: Pyrido[1,2-a]pyrimidin-4-one

While pyrazine-based inhibitors (like SHP099) are well-characterized, novel scaffolds are required to overcome resistance and improve physicochemical properties. The pyrido[1,2-a]pyrimidin-4-one core offers a rigid, bicyclic framework that mimics the planarity of established allosteric binders while offering unique vectors for substitution (specifically at the C2, C3, and C7 positions) to optimize interactions with the solvent-exposed regions of the allosteric pocket.

Recent studies (Zhang et al., 2024) have validated this core, demonstrating that derivatives such as compound 14i can achieve nanomolar potency (IC50 = 0.104 µM) against full-length SHP2 by inducing a "molecular clamp" effect.

Mechanism of Action

The following diagram illustrates the signal transduction cascade and the specific node of allosteric intervention.

SHP2_Pathway RTK RTK Activation (Growth Factors) SHP2_Closed SHP2 (Closed) Auto-inhibited RTK->SHP2_Closed Recruitment via pY SHP2_Open SHP2 (Open) Active Conformation SHP2_Closed->SHP2_Open Conformational Switch RAS RAS-GTP SHP2_Open->RAS Dephosphorylation of RAS-GAP binding sites Inhibitor Pyrido-pyrimidinone Inhibitor Inhibitor->SHP2_Closed Stabilizes (Clamps) MAPK RAF / MEK / ERK Cascade RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Figure 1: Allosteric inhibition mechanism.[1][2][3][4][5] The inhibitor stabilizes the closed state, preventing the conformational opening required for RAS activation.

Chemical Synthesis Protocol

Objective: Synthesis of the 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-one core via condensation and thermal cyclization.

Rationale: The condensation of 2-aminopyridines with malonate or acrylate derivatives is the most robust method to construct this bicyclic system, allowing for diversity at the R-group positions early in the synthesis.

Reagents & Equipment[2][6]
  • Substituted 2-aminopyridine (Starting Material A)

  • Ethoxymethylene malonate derivative (Starting Material B)

  • Dowtherm A (High-boiling solvent) or Polyphosphoric Acid (PPA)

  • Reflux condenser, magnetic stirrer, oil bath (250°C capability)

Step-by-Step Methodology
  • Condensation (Michael Addition-Elimination):

    • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and the ethoxymethylene malonate derivative (1.1 eq) in ethanol.

    • Reflux for 3–5 hours.

    • Cool to room temperature.[2] The intermediate (aminomethylene malonate) often precipitates.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Thermal Cyclization (Gould-Jacobs Reaction):

    • Safety Note: This step requires high heat (>200°C). Use a blast shield.

    • Suspend the intermediate from Step 1 in Dowtherm A (10 mL per gram).

    • Heat the mixture rapidly to 230–250°C.

    • Maintain temperature for 30–60 minutes until the evolution of ethanol ceases.

    • Monitor: TLC or LC-MS should show the formation of the bicyclic core (M+).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Add hexane or diethyl ether to precipitate the product.

    • Filter the crude solid.

    • Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Biochemical Validation: DiFMUP Assay

Objective: Determine the IC50 of the synthesized inhibitor against Full-Length SHP2 (WT) and confirm allosteric mode of action.

Scientific Principle: SHP2 is activated by bis-phosphorylated IRS-1 peptide. The substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is hydrolyzed by active SHP2 to fluorescent DiFMU.[6] Allosteric inhibitors should inhibit the peptide-stimulated WT enzyme but not the isolated catalytic domain (SHP2-PTP).

Materials
  • Enzyme: Recombinant Human SHP2 (Full Length) and SHP2-PTP (Catalytic Domain only).

  • Activator: IRS-1 bis-phosphopeptide (H2N-LN(pY)IDLDLV(pY)DN-OH).

  • Substrate: DiFMUP (Resuspend in DMSO).

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

  • Plate: 384-well black low-volume plate.[2]

Detailed Protocol
  • Enzyme Activation (Pre-incubation):

    • Prepare SHP2-WT (0.5 nM final) in Assay Buffer.[2]

    • Add IRS-1 Peptide (0.5 µM final).[1]

    • Incubate for 30–60 minutes at Room Temperature (RT) to induce the "Open" conformation.

    • Note: Do not add peptide to the SHP2-PTP control wells.

  • Compound Addition:

    • Perform a 10-point serial dilution of the pyrido-pyrimidinone inhibitor in DMSO.

    • Transfer compounds to the plate (1% final DMSO concentration).

    • Add the Activated Enzyme mix to the wells.

    • Crucial Step: Incubate Enzyme + Inhibitor for 30 minutes before adding substrate. This allows the allosteric binder to lock the "Closed" fraction of the enzyme population.

  • Reaction Initiation:

    • Add DiFMUP substrate (200 µM final, approx. Km).[2][3][5][7]

    • Total reaction volume: 20 µL.

  • Data Acquisition:

    • Measure Fluorescence (Ex 358 nm / Em 455 nm) in kinetic mode for 30 minutes.

    • Calculate the slope (Reaction Rate) for the linear portion.

Data Interpretation Template
Compound IDSHP2-WT IC50 (µM)SHP2-PTP IC50 (µM)Selectivity RatioConclusion
SHP099 (Ctrl) 0.070> 50> 700xValid Allosteric
Test Cmpd 14i 0.104> 50> 480xValid Allosteric
Negative Ctrl > 50> 50N/AInactive
False Positive 1.51.51xActive Site / Aggregator

Cellular Efficacy: p-ERK Inhibition[2]

Objective: Validate target engagement in a cellular context using KYSE-520 cells (Esophageal squamous cell carcinoma), which are driven by RTK amplification and highly dependent on SHP2.

Protocol
  • Cell Seeding: Seed KYSE-520 cells (20,000 cells/well) in a 96-well plate in RPMI-1640 + 10% FBS. Incubate overnight.

  • Starvation (Optional but Recommended): Switch to serum-free media for 4 hours to reduce basal noise.

  • Treatment: Treat cells with serial dilutions of the inhibitor for 2 hours.

  • Stimulation: Stimulate with EGF (10 ng/mL) for 15 minutes to spike the RAS-MAPK pathway.

  • Lysis: Remove media, wash with ice-cold PBS, and lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Detection: Perform Western Blot or ELISA (AlphaLISA) for:

    • p-ERK1/2 (Thr202/Tyr204) - Primary Readout

    • Total ERK1/2 - Normalization Control

    • p-SHP2 (Tyr542) - Upstream Control

Experimental Workflow Visualization

Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Step1 Condensation (2-NH2-Pyridine + Malonate) Step2 Thermal Cyclization (Dowtherm A, 250°C) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 DiFMUP Assay (WT vs PTP) Step3->Step4 Step5 Cellular Assay (p-ERK Western) Step4->Step5 If IC50 < 1µM & Selectivity > 50x

Figure 2: Integrated workflow for the development and validation of pyrido-pyrimidinone SHP2 inhibitors.

Troubleshooting & Expert Insights

  • Solubility: The pyrido[1,2-a]pyrimidin-4-one core is planar and can suffer from poor aqueous solubility. Introduce solubilizing groups (e.g., morpholine, piperazine) at the solvent-exposed regions (typically the C2 or C7 positions) early in the SAR campaign.

  • Assay Interference: Always include 0.01% Triton X-100 or Tween-20 in biochemical assays to prevent false positives caused by colloidal aggregation.

  • Order of Addition: In the DiFMUP assay, adding the inhibitor after the substrate will result in significantly lower potency because allosteric inhibitors stabilize the closed state; they cannot easily close an enzyme that is already cycling substrate. Pre-incubation is mandatory.

References

  • Zhang, L., et al. (2024).[4] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.[4][8] Bioorganic Chemistry.[9]

  • Chen, Y.N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[2][3][5] Nature, 535, 148–152.[3] (Seminal paper on SHP099 mechanism).

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor.[4][10] Journal of Medicinal Chemistry.[10]

  • Baguley, P.A., et al. (2015).[11] Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives. RSC Advances.

  • PubChem BioAssay Protocol. Allosteric inhibition of wild-type human SHP2 using DiFMUP.

Sources

Application

Use of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one in antimalarial drug discovery

Application Note: Strategic Utilization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Scaffolds in Antimalarial Lead Optimization Executive Summary The pyrido[1,2-a]pyrimidin-4-one fused ring system represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Scaffolds in Antimalarial Lead Optimization

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one fused ring system represents a "privileged scaffold" in medicinal chemistry, exhibiting broad bioactivity ranging from antipsychotic to antimicrobial properties.[1] In the context of antimalarial drug discovery, this scaffold has emerged as a potent inhibitor of Plasmodium falciparum, acting potentially through dual mechanisms: inhibition of the cysteine protease Falcipain-2 (FP-2) and interference with hemozoin formation.[2]

This Application Note focuses on the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivative. Unlike unsubstituted cores, the 9-chloro variant offers a critical "functional handle" (the C-Cl bond) allowing for late-stage diversification via palladium-catalyzed cross-coupling. This guide provides a validated workflow for synthesizing this core, expanding it into a library, and screening for antiplasmodial activity using the SYBR Green I fluorescence assay.

Scientific Rationale & Mechanism

The Scaffold Advantage

The planar, bicyclic nature of pyrido[1,2-a]pyrimidin-4-one mimics the quinoline ring of chloroquine, allowing it to stack with free heme preventing its detoxification into hemozoin. Furthermore, substituents at the 9-position project into the S2 or S3 subsites of the Falcipain-2 enzyme, significantly enhancing binding affinity compared to the unsubstituted core.

Workflow Visualization

The following diagram outlines the integrated workflow from raw materials to lead identification.

G Start 2-Amino-3-chloropyridine CoreSynth Core Synthesis (Condensation + Cyclization) Start->CoreSynth + Meldrum's Acid Scaffold 9-Chloro-pyrido[1,2-a] pyrimidin-4-one CoreSynth->Scaffold Thermal Cyclization Library Library Generation (Suzuki/Buchwald Coupling) Scaffold->Library Pd(PPh3)4, Ar-B(OH)2 Assay Phenotypic Screening (SYBR Green I Assay) Library->Assay P. falciparum 3D7 Lead Lead Candidate (IC50 < 1 µM) Assay->Lead Data Analysis

Figure 1: Integrated workflow for generating and testing 9-substituted pyrido-pyrimidinone antimalarials.

Chemical Protocols

Protocol A: Synthesis of the 9-Chloro Core

Objective: To synthesize 9-chloro-pyrido[1,2-a]pyrimidin-4-one on a multigram scale.

Reagents:

  • 2-Amino-3-chloropyridine (CAS: 6298-19-7)

  • Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether)

Step-by-Step Methodology:

  • Imidate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-chloropyridine (10 mmol) and Meldrum’s acid (12 mmol) in triethyl orthoformate (20 mL).

  • Reflux: Heat the mixture to reflux (100–110°C) for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the aminopyridine.

  • Evaporation: Remove excess solvent under reduced pressure to yield the intermediate acrylate.

  • Thermal Cyclization: Add Dowtherm A (15 mL) to the residue. Heat rapidly to 250°C for 15–30 minutes. Note: This high temperature is critical to drive the intramolecular cyclization and eliminate acetone/CO2.

  • Isolation: Cool the reaction mixture to room temperature. Add hexane (50 mL) to precipitate the product.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from ethanol to obtain 9-chloro-pyrido[1,2-a]pyrimidin-4-one as a pale yellow solid.

Validation Criteria:

  • Yield: >65%

  • 1H NMR (DMSO-d6): Characteristic doublets for the pyridine ring protons; absence of NH signals.

Protocol B: Library Expansion via Suzuki-Miyaura Coupling

Objective: To utilize the 9-chloro "handle" to introduce aryl groups, increasing lipophilicity and exploring the enzyme active site.

Reagents:

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (1 equiv)[3]

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2 equiv)

  • Dioxane:Water (4:1)

Methodology:

  • Degas the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.

  • Add the scaffold, boronic acid, base, and catalyst to a microwave vial.

  • Seal and heat at 100°C for 12 hours (or 140°C for 30 min in a microwave reactor).

  • Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.

Biological Evaluation: SYBR Green I Fluorescence Assay

This protocol utilizes the intercalation of SYBR Green I dye into parasite DNA to quantify Plasmodium falciparum proliferation.[4][5] It is superior to radioisotopic ([3H]-hypoxanthine) methods regarding cost and safety.

Assay Logic & Pathway

AssayLogic Culture P. falciparum Culture (Ring Stage, 1% Parasitemia) Plating 96-Well Plating (Drug Dilutions) Culture->Plating Add 100µL Incubation Incubation (72h @ 37°C) Plating->Incubation Gas Box (N2/CO2/O2) Lysis Lysis & Staining (Lysis Buffer + SYBR Green) Incubation->Lysis Freeze-Thaw Cycle Read Fluorescence Readout (Ex: 485nm / Em: 535nm) Lysis->Read Dark incubation (1h)

Figure 2: High-throughput screening workflow for antimalarial activity.

Detailed Protocol

Materials:

  • P. falciparum strain (3D7 or K1)

  • RPMI 1640 medium supplemented with Albumax II

  • SYBR Green I nucleic acid gel stain (10,000x concentrate)

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Step-by-Step:

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol treatment 48 hours prior to the assay.

  • Preparation: Adjust culture to 2% hematocrit and 1% parasitemia in complete RPMI medium.

  • Dosing: In a 96-well black microplate, dispense 100 µL of drug dilutions (in triplicate). Include Positive Control (Chloroquine) and Negative Control (0.5% DMSO vehicle).

  • Seeding: Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate for 72 hours at 37°C in a candle jar or incubator (90% N2, 5% CO2, 5% O2).

  • Lysis/Staining:

    • Prepare the Lysis-Dye Solution by adding 2 µL of SYBR Green I to 10 mL of Lysis Buffer.

    • Add 100 µL of this solution to each well.

    • Crucial Step: Cover the plate in foil and incubate in the dark at room temperature for 1 hour.

  • Readout: Measure fluorescence intensity (RFU) using a plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Interpretation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), data must be normalized and fitted correctly.

Calculation:

  • Subtract the average background fluorescence (uninfected RBCs) from all data points.

  • Calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response) in GraphPad Prism or similar software.

Expected Results Table:

Compound IDSubstitution (9-pos)IC50 (µM)Interpretation
9-Cl-PPa -Cl (Parent)> 50Inactive/Weak (Starting Material)
Derivative A -Phenyl5 - 10Moderate Activity (Lipophilic gain)
Derivative B -4-Fluorophenyl< 1.0Hit (Metabolic stability + Binding)
Chloroquine N/A0.02Positive Control Reference

Note: The parent 9-chloro compound often shows weak activity. The "Application" lies in its conversion to aryl-derivatives which historically show sub-micromolar potency.

Safety & Handling

  • 9-Chloro-pyrido[1,2-a]pyrimidin-4-one: Treat as a potential irritant. Wear gloves and eye protection.

  • SYBR Green I: A known mutagen. Handle in a dedicated area; dispose of waste in hazardous chemical containers.

  • Human Blood Products: All P. falciparum culture work requires Biosafety Level 2 (BSL-2) containment and vaccination against Hepatitis B.

References

  • Synthesis & SAR: Yadav, M. R., et al. (2014).[6] "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents." European Journal of Medicinal Chemistry.

  • Assay Protocol: Smilkstein, M., et al. (2004).[5] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[4][7] Antimicrobial Agents and Chemotherapy.[2][5][8]

  • Mechanism (Falcipain-2): Loh, B., et al. (2012). "Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Catalytic Coupling: Mo, B., et al. (2023). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones." RSC Advances.

Sources

Method

Experimental procedure for N-alkylation of pyrido[1,2-a]pyrimidin-4-ones

Application Note: Experimental Procedures for the N-Alkylation of Pyrido[1,2-a]pyrimidin-4-ones in the Synthesis of Atypical Antipsychotics Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for the N-Alkylation of Pyrido[1,2-a]pyrimidin-4-ones in the Synthesis of Atypical Antipsychotics

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic system prevalent in numerous neuroactive pharmaceuticals. While the core heterocycle possesses its own complex reactivity, the most critical industrial application of this scaffold involves its use as an electrophile in the N-alkylation of piperidine derivatives. This specific transformation is the cornerstone of the synthesis of blockbuster atypical antipsychotics, including Risperidone and Paliperidone.

This technical guide provides a comprehensive analysis of the N-alkylation methodologies involving 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will explore the mechanistic causality behind reagent selection, compare classical heterogeneous catalysis with modern homogeneous green protocols, and provide self-validating experimental procedures designed for high-yield, high-purity drug development.

Mechanistic Grounding: The N-Alkylation Challenge

Core Alkylation vs. Side-Chain Alkylation

When attempting to alkylate the pyrido[1,2-a]pyrimidin-4-one core itself (e.g., 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one), chemists often encounter regioselectivity issues due to the ambident nucleophilicity of the ring system. As detailed in classical reactivity studies [1], alkylation under Phase Transfer Catalysis (PTC) conditions predominantly yields O-alkylation rather than N1- or C3-alkylation, driven by the high electron density at the oxygen atom.

Because direct N-alkylation of the core is thermodynamically challenging and prone to side reactions, pharmaceutical synthesis relies on functionalizing the core with an alkyl halide appendage. The pyrido-pyrimidine derivative is deployed as an electrophile (a 3-chloroethyl derivative) to alkylate a secondary amine (the nucleophile), ensuring strict regiocontrol.

Causality of Catalysis: Finkelstein Activation vs. Homogeneous Base

The coupling of a piperidine derivative with a chloroethyl-pyrido-pyrimidine is a classic bimolecular nucleophilic substitution (SN2). However, the primary alkyl chloride is relatively unreactive, requiring significant thermal activation which can degrade the starting materials.

The Classical Approach (Finkelstein Activation): Historically, this reaction is driven by the addition of Potassium Iodide (KI) and Potassium Carbonate (K₂CO₃) [2]. The KI initiates a Finkelstein reaction, substituting the chloride for an iodide in situ. The resulting alkyl iodide is a vastly superior leaving group, lowering the SN2 activation energy. However, K₂CO₃ is insoluble in standard organic solvents, creating a heterogeneous mixture. This localized concentration gradient often leads to incomplete conversion and promotes elimination side-reactions (forming vinyl impurities).

The Modern Approach (DBU Catalysis): To resolve the limitations of heterogeneous bases, Solanki et al. developed a homogeneous protocol utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [3]. DBU acts as a highly soluble, non-nucleophilic base and a catalyst. Because the reaction mixture is entirely homogeneous in methanol, the SN2 trajectory is optimized, eliminating the need for KI and drastically reducing impurity profiles.

Mechanism RCl Pyrido-pyrimidine Alkyl Chloride RI Alkyl Iodide Intermediate RCl->RI I⁻ displaces Cl⁻ KI KI Catalyst (Halogen Exchange) KI->RI TS SN2 Transition State RI->TS Nucleophilic Attack Amine Piperidine Nucleophile Amine->TS Product N-Alkylated Product + HI TS->Product I⁻ Departs

Mechanistic pathway of the Finkelstein-assisted SN2 N-alkylation.

Quantitative Data Analysis

The following table summarizes the operational parameters and quantitative outcomes comparing the classical heterogeneous method with the modern DBU-catalyzed homogeneous method.

ParameterProtocol A (DBU-Catalyzed)Protocol B (Classical K₂CO₃/KI)
Electrophile 3-(2-chloroethyl)-pyrido-pyrimidine3-(2-chloroethyl)-pyrido-pyrimidine
Nucleophile Piperidine derivative (e.g., Benzisoxazole)Piperidine derivative (e.g., Benzisoxazole)
Base System Diisopropylamine (Primary) + DBU (Catalyst)K₂CO₃ (Excess)
Catalyst DBU (Homogeneous)KI (Heterogeneous Finkelstein)
Solvent Methanol (Green)DMF or Acetonitrile
Temperature 55–60 °C80–90 °C
Reaction Time 36–38 h10–15 h
Typical Yield ~85%70–75%
Purity (HPLC) >97.0% (Direct crystallization)~90.0% (Requires extensive purification)

Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the reaction is not advanced until specific chemical milestones are verified.

Protocol A: DBU-Catalyzed Homogeneous N-Alkylation (High Purity)

This protocol is optimized for the synthesis of Paliperidone/Risperidone, prioritizing high purity and the use of green solvents [3].

  • Reactor Preparation: Purge a clean, dry reaction vessel with nitrogen to prevent oxidative degradation of the amines.

  • Solvent & Reagent Charging: Charge the vessel with Methanol (5.0 volumes relative to the electrophile). Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and the respective piperidine hydrochloride salt (1.05 eq).

  • Base Addition (Causality Step): Add Diisopropylamine (2.2 eq) followed by DBU (0.02 eq). Note: Diisopropylamine acts as the bulk acid scavenger to neutralize the HCl from the piperidine salt and the reaction byproduct. DBU acts as the soluble nucleophilic catalyst.

  • Thermal Activation: Heat the reaction mass to 55–60 °C. Maintain gentle reflux for 36–38 hours.

  • In-Process Control (IPC): Withdraw a 1 mL sample, dilute with mobile phase, and analyze via HPLC. Self-Validation: Do not proceed to cooling until the unreacted pyrido-pyrimidine electrophile is ≤ 1.0% (Area %). If > 1.0%, continue heating in 2-hour increments.

  • Isolation: Once validated, cool the reaction mass to 10–15 °C. Stir at this temperature for 60 minutes. The homogeneous mixture will spontaneously crystallize as the solubility of the product drops.

  • Filtration: Centrifuge or filter the resulting slurry. Wash the filter cake with chilled methanol (0.5 volumes) to displace mother liquor impurities.

  • Drying: Dry the product under a vacuum at 50 °C until a constant weight is achieved.

Protocol B: Classical KI/K₂CO₃ Mediated N-Alkylation

This protocol is useful for rapid conversions where extensive downstream purification (e.g., column chromatography) is acceptable [2].

  • Solvent & Reagent Charging: Under a nitrogen atmosphere, charge a reactor with Acetonitrile (10.0 volumes). Add the pyrido-pyrimidine electrophile (1.0 eq) and the piperidine nucleophile (1.0 eq).

  • Catalyst & Base Addition: Add finely powdered K₂CO₃ (3.0 eq) and KI (0.1 eq). Note: The K₂CO₃ must be finely milled to maximize surface area for the heterogeneous acid-scavenging process.

  • Thermal Activation: Heat the mixture to 80–90 °C. Maintain vigorous stirring (critical for heterogeneous reactions) for 10–15 hours.

  • In-Process Control (IPC): Monitor via HPLC. Self-Validation: Proceed when conversion is > 95%.

  • Workup (Causality Step): Cool to room temperature. Quench the reaction with Deionized Water (20.0 volumes). Note: Water is required to dissolve the massive excess of inorganic salts (KCl, KI, K₂CO₃), which forces the organic product to precipitate.

  • Extraction/Crystallization: Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes). Combine the organic layers, dry over Na₂SO₄, and concentrate under vacuum. Recrystallize the crude residue from Isopropanol.

Workflow Step1 1. Reagent Mixing (Solvent, Amine, Electrophile) Step2 2. Base/Catalyst Addition (DBU or K2CO3 + KI) Step1->Step2 Step3 3. Thermal Activation (55-90°C) Step2->Step3 Step4 4. HPLC Monitoring (Check for >99% Conversion) Step3->Step4 Step4->Step3 Incomplete Step5 5. Cooling & Workup (Phase Separation / Filtration) Step4->Step5 Complete Step6 6. Crystallization (Yield >85%, Purity >97%) Step5->Step6

Standard experimental workflow for the N-alkylation of piperidine derivatives.

References

  • Náray-Szabó, G., Hermecz, I., & Mészáros, Z. (1974). Reactivity of the pyrido[1,2-a]pyrimidin-4-one ring system. Journal of the Chemical Society, Perkin Transactions 1, 1753-1756.[Link]

  • Solanki, P. V., Uppelli, S. B., Pandit, B. S., & Mathad, V. T. (2013). An Improved and Efficient Process for the Production of Highly Pure Paliperidone, a Psychotropic Agent, via DBU Catalyzed N-Alkylation. ACS Sustainable Chemistry & Engineering, 1(2), 243-248.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one[1]. As a Senior Application Scientist, I frequently see discovery chemists and process engineers struggle with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one[1]. As a Senior Application Scientist, I frequently see discovery chemists and process engineers struggle with this specific halogenated scaffold. While the unsubstituted pyrido[1,2-a]pyrimidin-4-one core forms readily, the introduction of a chlorine atom at the 9-position (originating from the 3-position of the 2-aminopyridine starting material) introduces severe steric and electronic hurdles.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind reaction failures, provide self-validating protocols, and offer modern catalytic alternatives to bypass traditional bottlenecks.

Part 1: Mechanistic Bottlenecks & Causality

To fix a failing reaction, we must first understand why it fails. The classic synthesis relies on a Gould-Jacobs-type thermal cyclization: condensing 2-amino-3-chloropyridine with a malonate derivative (e.g., Meldrum’s acid and trimethyl orthoformate) followed by high-temperature ring closure[2].

The 3-Chloro Penalty:

  • Electronic Deactivation: The electron-withdrawing inductive effect of the chlorine atom at the C3 position reduces the nucleophilicity of the adjacent exocyclic amine. This causes the initial condensation step to stall, leading to incomplete intermediate formation.

  • Steric Hindrance during Cyclization: For the intermediate to cyclize, it must adopt a planar s-cis conformation. The bulky chlorine atom creates a severe steric clash with the incoming malonate chain. Consequently, the activation energy for ring closure spikes, necessitating extreme temperatures (>210 °C).

  • Thermal Degradation: Because the cyclization requires such high heat, the intermediate is kept at temperatures that simultaneously promote decarboxylative degradation and polymerization. This competing pathway is the primary cause of the black tar commonly observed in failed batches.

Pathway A 2-Amino-3-chloropyridine + Meldrum's Acid + HC(OMe)3 B Condensation Intermediate A->B EtOH, 80 °C (Stalling Risk) C 9-Chloro-pyrido[1,2-a] pyrimidin-4-one B->C Dowtherm A, 250 °C (Flash Heating) D Thermal Degradation B->D Prolonged Heating (>30 min)

Mechanistic pathway and thermal degradation risks in 9-Chloro-pyrido[1,2-a]pyrimidin-4-one synthesis.

Part 2: Troubleshooting FAQs

Q1: My condensation step is stalling, and I am recovering unreacted 2-amino-3-chloropyridine. How can I drive it to completion? A1: The reduced nucleophilicity of your starting material requires chemical coercion. Ensure strictly anhydrous conditions, as moisture will rapidly hydrolyze the active electrophile. Use trimethyl orthoformate (TMOF) in a 1.5x excess to act as an in situ desiccant. If stalling persists, add a catalytic amount of a mild Lewis acid (e.g., 10 mol%


) to further activate the electrophilic carbon of the malonate derivative.

Q2: During the thermal cyclization step, my reaction turns into a black tar and my yield drops below 20%. How do I prevent this? A2: Black tar is the macroscopic evidence of thermal decomposition outpacing your desired cyclization. To fix this, you must transition from batch heating to "flash heating." Do not heat the intermediate slowly. Instead, pre-heat your solvent (Dowtherm A or diphenyl ether) to 250 °C, and add the solid intermediate dropwise/portion-wise. This ensures the molecule experiences the activation energy required for cyclization instantly, minimizing its residence time in the degradation window.

Q3: Is there a milder alternative to the harsh thermal cyclization? A3: Yes. Modern methodologies bypass the thermal cyclization entirely. A highly effective and scalable alternative is the CuI-catalyzed tandem Ullmann-type C-N cross-coupling [3]. By reacting 2-bromo-3-chloropyridine with a (Z)-3-amino-3-arylacrylate ester at 130 °C in DMF, the pyrido[1,2-a]pyrimidin-4-one core is constructed in one pot. This avoids the >200 °C temperatures that cause tarring. Another elegant discovery-scale approach is Rh(III)-catalyzed imidoyl C-H activation using diazo esters[4].

Q4: Dowtherm A is ruining my chromatography. What is the best purification strategy? A4: Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is notoriously difficult to remove via silica gel. Exploit the differential solubility of your product. Dilute the crude, cooled reaction mixture with a large excess of a non-polar solvent (e.g., hexanes or heptane). The 9-chloro-pyrido[1,2-a]pyrimidin-4-one will crash out as a solid, while the Dowtherm A remains highly soluble in the supernatant.

LogicTree Start Issue: Yield < 40% CheckInt Is the condensation intermediate fully formed? Start->CheckInt OptCond Action: Add Lewis Acid (ZnCl2) & Ensure Anhydrous Conditions CheckInt->OptCond No (Stalled) CheckCyc Is black tar forming during cyclization? CheckInt->CheckCyc Yes AltRoute Action: Switch to CuI-Catalyzed Cross-Coupling (130 °C) CheckCyc->AltRoute Yes (Recurrent Failure) TempControl Action: Implement Dropwise Flash Heating in Dowtherm A CheckCyc->TempControl Yes (Degradation)

Troubleshooting logic tree for resolving low yields in pyrido[1,2-a]pyrimidin-4-one synthesis.

Part 3: Quantitative Route Comparison

When optimizing your workflow, selecting the right synthetic route is as critical as the execution. Below is a comparative analysis of the three primary pathways.

Synthesis RouteKey ReagentsTemperatureTypical YieldScalabilityPrimary Limitation
Thermal Cyclization [2]2-Amino-3-chloropyridine, Meldrum's Acid, TMOF80 °C, then 250 °C30–45%High (Gram to Kg)High thermal degradation (tarring)
CuI-Catalyzed Cross-Coupling [3]2-Bromo-3-chloropyridine, 3-aminoacrylate, CuI130 °C75–89%Medium (Gram scale)Requires inert atmosphere and Cu removal
Rh(III)-Catalyzed Activation [4]2-Amino-3-chloropyridine, Diazo Esters, Rh(III)110 °C60–80%Low (Discovery scale)High catalyst cost

Part 4: Validated Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: Optimized Thermal Cyclization (Flash Heating Method)

Best for: Large-scale synthesis where transition metals are undesirable.

Step 1: Condensation

  • In an oven-dried flask under

    
    , dissolve 2-amino-3-chloropyridine (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous ethanol (0.5 M).
    
  • Add trimethyl orthoformate (1.5 eq) and heat to 80 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, opaque suspension. TLC (50% EtOAc/Hexanes) must show complete consumption of the amine (

    
     ~0.4) and the emergence of a bright, UV-active spot at the baseline.
    
  • Filter the solid intermediate and dry thoroughly under a vacuum.

Step 2: Flash Cyclization & Isolation

  • In a 3-neck round-bottom flask equipped with a reflux condenser, heat Dowtherm A (10 volumes relative to intermediate mass) to exactly 250 °C.

  • Add the dried intermediate portion-wise over 10–15 minutes.

  • Self-Validation Checkpoint: Vigorous effervescence (release of acetone and

    
    ) will occur upon each addition. The cessation of gas evolution (usually within 5 minutes of the final addition) indicates the cyclization is complete. Do not heat beyond this point.
    
  • Cool the mixture rapidly to 50 °C and pour it into 30 volumes of vigorously stirred cold hexanes.

  • Self-Validation Checkpoint: Immediate precipitation of a tan solid will occur. The supernatant must remain clear. Filter the solid and recrystallize from acetonitrile to yield the pure 9-chloro-pyrido[1,2-a]pyrimidin-4-one.

Protocol B: CuI-Catalyzed Tandem Cross-Coupling

Best for: Discovery chemistry requiring high yields and avoiding extreme temperatures.

Step 1: Reaction Setup

  • In a Schlenk tube, combine 2-bromo-3-chloropyridine (1.0 eq), (Z)-3-amino-3-arylacrylate ester (1.2 eq), CuI (10 mol%), and

    
     (2.0 eq).
    
  • Evacuate and backfill with

    
     three times.
    
  • Add anhydrous DMF (0.2 M) and heat the sealed tube to 130 °C for 12 hours.

Step 2: Workup & Isolation

  • Self-Validation Checkpoint: The reaction color will shift from pale yellow to a deep green/brown suspension. LC-MS of an aliquot must confirm the presence of the

    
     peak corresponding to the target mass (m/z ~181 for the unsubstituted core, adjust for specific ester derivatives)[1].
    
  • Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous

    
    .
    
  • Self-Validation Checkpoint: The aqueous layer will turn bright blue (indicating the successful extraction of the copper-amine complex), leaving the organic layer clear and yellow.

  • Dry the organic layer over

    
    , concentrate, and purify via standard silica gel chromatography.
    

Part 5: References

  • Title: CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: RSC Advances / PMC URL: [Link]

  • Title: Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones Source: Organic Letters / ACS Publications URL: [Link]

Sources

Optimization

Purification techniques for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Technical Support Center: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Welcome to the Advanced Purification Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

Technical Support Center: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with the isolation and purification of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4). As a fused bicyclic heterocycle often synthesized via high-temperature cyclization, this compound presents unique purification hurdles, including persistent starting materials (2-amino-3-chloropyridine), thermal degradation byproducts ("tars"), and solubility issues common to planar aromatic systems.

The protocols below prioritize purity (>98%) for biological screening and scalability for process chemistry.

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark brown/black tar. How do I recover the product? A: This is a classic symptom of thermal decomposition, common when using Dowtherm A or polyphosphoric acid (PPA) at temperatures >200°C.

  • Immediate Action: Do not attempt direct recrystallization on the tar.

  • Protocol: Triturate the crude tar with cold diethyl ether or hexanes . The non-polar solvent removes the organic "grease" and thermal polymers, often leaving the product as a suspended solid. Filter this solid.

  • Follow-up: If the solid is still dark, dissolve it in a minimal amount of DCM (dichloromethane) and pass it through a short pad of silica gel (filtration, not a full column) eluting with 5% MeOH/DCM. This removes the baseline tar.

Q2: I see a persistent impurity at R_f ~ 0.4 (approx. same as product). What is it? A: This is likely unreacted 2-amino-3-chloropyridine (starting material). Because both the product and starting material are basic nitrogen heterocycles, they streak and co-elute on silica.

  • Chemical Wash Solution: Dissolve the crude mixture in DCM. Wash with 1M HCl .

    • Mechanism:[1][2][3][4][5] The 2-aminopyridine (pKa ~ 3-4) is more basic than the fused pyrimidinone (which has amide-like character and lower basicity). The starting material will protonate and move to the aqueous layer.

    • Recovery: The product remains in the DCM layer (or precipitates if it forms a salt, so check the interface).

    • Warning: Do not use strong acid (conc. HCl) or heat, as you may hydrolyze the lactam ring.

Q3: The product is not dissolving in boiling Ethanol during recrystallization. A: The 9-chloro substituent increases the lipophilicity and crystal lattice energy compared to the unsubstituted parent.

  • Alternative Solvent System: Switch to DMF/Water or Acetonitrile (ACN) .

    • Protocol: Dissolve in hot DMF (minimal volume). Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Why: DMF breaks the strong pi-stacking interactions more effectively than ethanol.

Q4: I am observing a "double spot" on TLC after purification. A: This often indicates tautomerism or hydrate formation , not necessarily impurity.

  • Diagnosis: Run the TLC in a solvent system with 1% Triethylamine (TEA). If the spots merge, it was a dragging effect due to the acidic silica.

  • Verification: Check NMR. If the spectra is clean but TLC shows two spots, it is likely an artifact of the stationary phase interaction.

Part 2: Detailed Purification Protocols

Method A: Recrystallization (Recommended for >5g scale)

This method is best for removing trace starting materials and inorganic salts.

ParameterSpecificationNotes
Primary Solvent Acetonitrile (ACN) High solubility at boiling (82°C), low at 0°C.
Anti-Solvent Ethanol (EtOH) Used if ACN yield is too low.
Concentration 1 g solute / 15 mL solventApproximate; adjust visually.
Cooling Rate 10°C / 30 minsSlow cooling is critical to exclude oligomers.

Step-by-Step:

  • Place crude solid in a round-bottom flask with a magnetic stir bar.

  • Add Acetonitrile (10 mL per gram of solid).

  • Heat to reflux. If solid remains, add more ACN in 2 mL increments until dissolved.

  • Critical Step: If the solution is colored (brown/orange), add activated charcoal (5% w/w) and reflux for 10 mins. Filter hot through Celite.

  • Allow the filtrate to cool to room temperature over 2 hours.

  • Cool to 0°C in an ice bath for 1 hour.

  • Filter the off-white needles and wash with cold ACN.

  • Dry under vacuum at 45°C.

Method B: Flash Column Chromatography (High Purity)

Required when regioisomers or significant tar are present.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of DCM : Methanol (98:2 to 90:10) .

  • Loading: Dry load (adsorb crude onto silica) is preferred over liquid load due to solubility limits.

Workflow:

  • Dissolve crude in DCM/MeOH (1:1). Add silica (1g silica / 1g crude). Evaporate to dryness.

  • Pack column with DCM. Load the dry powder on top.

  • Elute with 100% DCM for 2 column volumes (removes non-polar grease).

  • Switch to 2% MeOH/DCM. Product typically elutes at 3-5% MeOH.

  • TLC Visualization: UV (254 nm). The product is UV active.

Part 3: Decision Logic & Workflows

Purification Decision Tree

Use this logic flow to determine the correct method for your specific crude profile.

PurificationLogic Start Crude 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CheckAppearance Physical Appearance? Start->CheckAppearance Tar Black/Tarry CheckAppearance->Tar Sticky/Dark Solid Solid/Powder CheckAppearance->Solid Crystalline Trituration Triturate with Cold Ether/Hexane Tar->Trituration CheckPurity Check Purity (TLC/LCMS) Solid->CheckPurity Trituration->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType SM_Impurity Starting Material (2-Amino-3-chloropyridine) ImpurityType->SM_Impurity SM Present Tar_Impurity Baseline/Oligomers ImpurityType->Tar_Impurity Colored/Baseline Clean >95% Pure ImpurityType->Clean Clean AcidWash DCM / 1M HCl Wash SM_Impurity->AcidWash Column Flash Chromatography (DCM:MeOH) Tar_Impurity->Column Recryst Recrystallization (Acetonitrile or DMF/H2O) Clean->Recryst Polishing AcidWash->Recryst Final Pure Product (Off-white solid) Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.

Part 4: Synthesis & Impurity Context

Understanding the origin of impurities is crucial for removal. The synthesis typically involves the condensation of 2-amino-3-chloropyridine with Diethyl ethoxymethylenemalonate (EMME) or a beta-keto ester.

SynthesisPath SM1 2-Amino-3-chloropyridine Step1 Condensation (100-120°C) SM1->Step1 SM2 EMME / Beta-keto ester SM2->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Cyclization (250°C / Dowtherm A) Intermediate->Step2 Impurity1 Uncyclized Enamine Intermediate->Impurity1 Incomplete Rxn Product 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Step2->Product Impurity2 Thermal Polymers (Tar) Step2->Impurity2 Overheating

Caption: Synthetic pathway highlighting the origin of common impurities (enamine intermediates and thermal tars).

Part 5: Solubility & Solvent Data

Use this table to design custom solvent systems if the standard protocols fail.

SolventSolubility (25°C)Solubility (Boiling)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol LowModerateGood for recrystallization (yield loss possible)
Acetonitrile LowHighExcellent for recrystallization
DCM HighHighGood for extraction/chromatography
DMF/DMSO HighHighUse only if compound is very insoluble elsewhere
Diethyl Ether InsolubleInsolubleExcellent for washing/trituration

References

  • Synthesis of Pyrido[1,2-a]pyrimidin-4-ones : Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. RSC Advances. Link

  • Precursor Properties (2-Amino-3-chloropyridine) : PubChem. Compound Summary for CID 693267, 2-Amino-3-chloropyridine. National Library of Medicine. Link

  • General Purification of Chlorinated Pyrimidines : BenchChem Technical Support. Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Link

  • Biological Activity & Scaffold Importance : MilliporeSigma. Product Specification: 9-Hydroxy-pyrido[1,2-a]pyrimidin-4-one (Analogous scaffold handling). Link

Sources

Troubleshooting

Pyrido[1,2-a]pyrimidin-4-one Synthesis: A Technical Support Guide to Navigating Common Side Reactions

Welcome to the Technical Support Center for Pyrido[1,2-a]pyrimidin-4-one Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrido[1,2-a]pyrimidin-4-one Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will delve into the common challenges and side reactions encountered during the synthesis of pyrido[1,2-a]pyrimidin-4-ones, providing you with practical, field-tested insights and troubleshooting strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a significant amount of a high-molecular-weight byproduct that is poorly soluble. What is it likely to be?

A1: You are likely observing the formation of a dimeric byproduct. This is a common side reaction, especially during thermal cyclization of (2-pyridylamino)methylenemalonate intermediates. These dimers typically arise from a [4+2] cycloaddition of an iminoketene intermediate.

Q2: I am getting a mixture of my desired pyrido[1,2-a]pyrimidin-4-one and an isomeric product. How can I favor the formation of the desired compound?

A2: The most common isomeric byproduct is a 1,8-naphthyridin-4-one derivative. The formation of this isomer is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the kinetically controlled pyrido[1,2-a]pyrimidin-4-one, while higher temperatures promote the thermodynamically more stable 1,8-naphthyridin-4-one.

Q3: My cyclization reaction is not going to completion, and I'm isolating the uncyclized (2-pyridylamino)methylenemalonate intermediate. How can I drive the reaction forward?

A3: Incomplete cyclization can be due to insufficient heating or the deactivation of the starting material. Ensure your reaction temperature is high enough for a sufficient duration. The use of a high-boiling point solvent like diphenyl ether or Dowtherm A is common for this reason. Microwave-assisted synthesis can also be an effective strategy to promote cyclization.[1]

Q4: I suspect my starting (2-pyridylamino)methylenemalonate is hydrolyzing. How can I prevent this?

A4: The enamine functionality in the (2-pyridylamino)methylenemalonate intermediate can be susceptible to hydrolysis, especially in the presence of acid or water. It is crucial to use anhydrous solvents and reagents. If the intermediate needs to be isolated, ensure it is handled under dry conditions and stored in a desiccator.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed analysis of the most frequently encountered side reactions, their mechanisms, and actionable troubleshooting protocols.

Dimer Formation: The High Molecular Weight Culprit

Symptom: Your reaction mixture contains a significant amount of a high molecular weight, often poorly soluble, byproduct. Mass spectrometry analysis may show a peak corresponding to twice the molecular weight of the expected iminoketene intermediate.

Potential Cause & Mechanism: Dimeric byproducts are frequently formed during the thermal cyclization of (2-pyridylamino)methylenemalonates, especially those with electron-withdrawing groups on the pyridine ring. The reaction proceeds through an N-(2-pyridyl)iminoketene intermediate. This highly reactive species can undergo a "head-to-tail" [4+2] cycloaddition with another molecule of itself to form a dimeric structure. This initial dimer can then tautomerize to a more stable form.

Dimer_Formation

Proposed Solution & Prevention:

  • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Optimize Temperature: While high temperatures are needed for the desired intramolecular cyclization, excessively high temperatures or prolonged reaction times can promote the formation of the reactive iminoketene and subsequent dimerization. A careful optimization of the temperature profile is recommended.

  • Flow Chemistry: Utilizing a continuous flow reactor can minimize the residence time at high temperatures and reduce the steady-state concentration of the reactive intermediate, thereby suppressing dimer formation.

  • Purification: These dimeric byproducts are often significantly less soluble than the desired product. Fractional crystallization from a suitable solvent like ethanol can be an effective method for their removal.

ParameterRecommendation for Minimizing Dimerization
Concentration Use dilute conditions (e.g., 0.01-0.05 M)
Temperature Use the minimum temperature required for cyclization
Reaction Time Monitor by TLC and stop when the starting material is consumed
Purification Fractional crystallization or column chromatography
1,8-Naphthyridin-4-one Formation: The Isomeric Challenge

Symptom: You observe a mixture of two isomeric products with the same mass in your final product. ¹H NMR spectroscopy may show two distinct sets of aromatic signals.

Potential Cause & Mechanism: The formation of 1,8-naphthyridin-4-ones is a common alternative cyclization pathway in the Gould-Jacobs reaction with 2-aminopyridines. The reaction proceeds through the same (2-pyridylamino)methylenemalonate intermediate. At lower temperatures, the reaction is under kinetic control, and the cyclization occurs at the pyridine nitrogen to form the pyrido[1,2-a]pyrimidin-4-one. At higher temperatures, the reaction becomes thermodynamically controlled, favoring an intramolecular electrophilic attack on the C-3 position of the pyridine ring, leading to the more stable 1,8-naphthyridin-4-one. The presence of electron-donating substituents on the pyridine ring can also influence the regioselectivity of the cyclization.

Isomer_Formation

Proposed Solution & Prevention:

  • Temperature Control: This is the most critical factor. For the synthesis of pyrido[1,2-a]pyrimidin-4-ones, it is advisable to use the lowest possible temperature that allows for the cyclization to proceed at a reasonable rate. Typical temperatures for favoring the desired product are in the range of 240-260°C.

  • Microwave Synthesis: Microwave-assisted synthesis can offer precise temperature control and rapid heating, which can sometimes favor the kinetic product.[1]

  • Catalyst Selection: The use of certain Lewis or Brønsted acid catalysts can influence the regioselectivity. Experimenting with different catalysts may help to favor the desired isomer.

  • Purification: The two isomers often have different polarities and can usually be separated by column chromatography on silica gel.

Reaction ConditionTo Favor Pyrido[1,2-a]pyrimidin-4-oneTo Favor 1,8-Naphthyridin-4-one
Temperature Lower (e.g., 240-260°C)Higher (e.g., >300°C)
Control Type KineticThermodynamic
Purification Column ChromatographyColumn Chromatography
Incomplete Cyclization: The Unreacted Intermediate

Symptom: A significant amount of the (2-pyridylamino)methylenemalonate starting material remains in the reaction mixture, leading to low yields of the desired product.

Potential Cause & Mechanism: The intramolecular cyclization step of the Gould-Jacobs reaction has a high activation energy and requires significant thermal input. Insufficient temperature or reaction time will result in incomplete conversion. Additionally, steric hindrance from bulky substituents on the pyridine ring or the malonate derivative can slow down the cyclization.

Proposed Solution & Prevention:

  • Increase Temperature and/or Reaction Time: Carefully increase the reaction temperature in increments and monitor the reaction progress by TLC. If a higher temperature leads to decomposition, increase the reaction time at a more moderate temperature.

  • High-Boiling Point Solvents: Ensure the use of a solvent with a sufficiently high boiling point, such as diphenyl ether or Dowtherm A, to reach the required temperature for cyclization.

  • Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can be a highly effective method for driving high-temperature reactions to completion in a shorter time frame.[1]

  • Catalysis: The addition of a catalytic amount of a strong acid, such as polyphosphoric acid (PPA), can facilitate the cyclization at lower temperatures.

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[1,2-a]pyrimidin-4-one via Thermal Cyclization
  • Synthesis of the (2-Pyridylamino)methylenemalonate Intermediate:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-140°C for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the 2-aminopyridine.

    • Cool the reaction mixture to room temperature. The intermediate often solidifies upon cooling and can be used in the next step without further purification.

  • Thermal Cyclization:

    • In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C under a nitrogen atmosphere.

    • Add the crude (2-pyridylamino)methylenemalonate intermediate portion-wise to the hot solvent.

    • Maintain the temperature at 250°C for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent such as hexane to precipitate the crude product.

    • Collect the solid by filtration and wash with hexane.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Purification of Pyrido[1,2-a]pyrimidin-4-one from Dimeric Byproducts
  • Fractional Crystallization:

    • Suspend the crude product mixture in a minimal amount of hot ethanol.

    • The less soluble dimeric byproduct should remain as a solid.

    • Filter the hot solution to remove the dimer.

    • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the desired pyrido[1,2-a]pyrimidin-4-one.

    • Collect the crystals by filtration and wash with cold ethanol.

References

  • Hermecz, I. (2009). Synthesis of some substituted pyrido[1,2-a]pyrimidin-4-ones and 1,8-naphthyridines. Journal of Heterocyclic Chemistry, 20(4), 1053-1057.
  • Wikipedia. (2023). Pyrimidine dimer. [Link]

  • Hermecz, I., & Kökösi, J. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES. HETEROCYCLES, 78(10), 2477.
  • Al-Tel, T. H. (2010). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Fadda, A. A., El-Defrawy, A. M., & El-Hadidy, S. A. (2014). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. Arabian Journal of Chemistry, 7(5), 791-799.
  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Shamroukh, A. H., Ali, M. A., & Zaki, M. E. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synlett, 28(10), 1229-1233.
  • Toche, R. B., et al. (2003). Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry, 41(9), 747-749.
  • Kumar, A., & Aggarwal, R. (2012). Efficient [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines. Organic & Biomolecular Chemistry, 10(15), 2955-2959.
  • Lönnberg, T., & Mikkola, S. (2004). Hydrolysis of 2',3'-O-methyleneadenos-5'-yl bis(2',5'-di-O-methylurid-3'-yl) phosphate, a sugar O-alkylated trinucleoside 3',3',5'-monophosphate: implications for the mechanism of large ribozymes. The Journal of Organic Chemistry, 69(3), 802-810.
  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 21-30.
  • Bio-Rad. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-4-oxo-, ethyl ester. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (6), 1033-1043.
  • Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25357-25361.
  • Organic Chemistry Data. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Galiullina, L., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Applied Magnetic Resonance, 47(10), 1145-1152.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • Al-Masoudi, W. A., & Saeed, B. A. (2008). The hydrolysis of pyridilmonoimines in acidic aqueous media. Journal of the Iraqi Chemical Society, 33(1), 67-73.
  • Ghorab, M. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Zhang, Y., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4344-4357.
  • Google Patents. (2016).
  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]

  • Singh, P., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6296.
  • ResearchGate. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. [Link]

  • Basahel, S. N., et al. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 6(16), 13357-13367.
  • Elias, R., et al. (2012). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 9(11), 1776-1782.
  • Kappe, C. O. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development, 21(1), 101-107.
  • Google Patents. (1977).
  • De la-Torre-Roche, R., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7623.
  • Ameli. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • PubMed. (1981). Kinetics of hydrolysis of methenamine. [Link]

  • PubMed. (2011). Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. [Link]

Sources

Optimization

Optimization of reaction conditions for pyrido[1,2-a]pyrimidin-4-one formation

Technical Support Center: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis Topic: Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist Introduction: The Scaffold & Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Pyrido[1,2-a]pyrimidin-4-one Synthesis

Topic: Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist

Introduction: The Scaffold & The Challenge

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle found in numerous bioactive compounds, including antipsychotics (e.g., Risperidone derivatives), antioxidants, and antiallergic agents.[1]

Synthesizing this core typically involves the condensation of 2-aminopyridines with


-keto esters  (e.g., ethyl acetoacetate) or alkynoates. While seemingly straightforward, this reaction is notorious for specific failure modes:
  • Regioselectivity Ambiguity: Competition between the formation of the 4-one (thermodynamic) and 2-one (kinetic) isomers.

  • Incomplete Cyclization: Stalling at the intermediate enamine/imine stage.

  • Harsh Conditions: Traditional methods often require polyphosphoric acid (PPA) or high temperatures, leading to tarry byproducts.

This guide provides a self-validating optimization protocol and a troubleshooting center to resolve these specific bottlenecks.

Module 1: The "Golden Path" Protocol

Do not start with complex catalytic systems. Establish a baseline using the Thermal/Solvent-Free (Neat) or BiCl


-Catalyzed  method. These are currently the most robust "green" standards that minimize purification issues.
Protocol A: BiCl -Catalyzed Solvent-Free Synthesis (Recommended)

Why this works: Bismuth trichloride acts as a mild, water-tolerant Lewis acid that activates the carbonyl/ester groups without polymerizing the substrate, a common issue with PPA.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • 
    -Keto ester (e.g., Ethyl acetoacetate) (1.2 equiv)
    
  • BiCl

    
     (10-20 mol%)
    

Step-by-Step:

  • Mixing: In a round-bottom flask, mix 2-aminopyridine and the

    
    -keto ester. Add BiCl
    
    
    
    . The mixture may be a slurry.
  • Reaction: Heat the mixture to 100–110 °C (oil bath) under open air (or a drying tube).

    • Critical Checkpoint: Evolution of water/ethanol vapor indicates reaction progress.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:7). The intermediate (often a less polar enamine) may appear before the final cyclized product.

  • Workup: Cool to room temperature. Add Ethanol (cold) and stir. The product often precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol or DMF/Ethanol mixtures.

Quantitative Expectations:

ParameterStandard ValueNotes
Yield 85–95%Lower yields often indicate insufficient heating time.
Time 30–60 minSignificantly faster than uncatalyzed reflux (10+ hrs).
Appearance White/Yellow SolidDark/Black oil indicates thermal decomposition (lower temp).

Module 2: Mechanism & Regioselectivity Visualization

Understanding why the reaction fails requires visualizing the competitive pathways. The 2-aminopyridine has two nucleophilic sites: the Ring Nitrogen (N1) and the Exocyclic Amine (N-exo) .

The Critical Fork:

  • Path A (Desired 4-one): Ring N attacks the Keto group

    
     Intermediate 
    
    
    
    N-exo attacks Ester.
  • Path B (Isomeric 2-one): N-exo attacks Keto group

    
     Intermediate 
    
    
    
    Ring N attacks Ester.

Note: Path A is generally favored thermodynamically and by Lewis Acids.

ReactionPathway Start 2-Aminopyridine + Ethyl Acetoacetate InterA Intermediate A (Enamine/Imine formed at Ring N) Start->InterA Ring N Attack (Favored by Lewis Acid) InterB Intermediate B (Enamine/Imine formed at Exo N) Start->InterB Exo N Attack Prod4 Product: Pyrido[1,2-a]pyrimidin-4-one (Thermodynamic Product) InterA->Prod4 - EtOH Cyclization Prod2 Product: Pyrido[1,2-a]pyrimidin-2-one (Kinetic Product) InterB->Prod2 - EtOH Cyclization

Caption: Mechanistic bifurcation. Path A (left) is the target pathway for 4-one synthesis, promoted by Lewis acids and heat.

Module 3: Troubleshooting Center (FAQs)

Q1: My reaction shows complete consumption of starting material on TLC, but the isolated yield is very low (<30%). Where is the product?

Diagnosis: You likely formed the uncyclized intermediate (crotonate/enamine), which may degrade during workup or stay in the mother liquor.

  • The Science: The initial condensation (loss of water) is fast. The second step (cyclization/loss of ethanol) has a higher activation energy.

  • Solution:

    • Increase Temperature: If refluxing in ethanol (78 °C), switch to Toluene (110 °C) or Diphenyl ether (200 °C). The cyclization often requires >100 °C.

    • Add Acid: If using a neutral solvent, add a catalytic amount of p-TsOH or Acetic Acid to protonate the ester carbonyl, facilitating the ring closure.

Q2: I am obtaining a mixture of isomers (4-one and 2-one). How do I force the reaction to the 4-one?

Diagnosis: Kinetic control is competing with thermodynamic control.

  • The Science: The 4-one isomer is typically the thermodynamic product. Isomer mixtures often result from lower reaction temperatures or specific steric clashes on the pyridine ring (e.g., 6-substituted 2-aminopyridines).

  • Solution:

    • Thermodynamic Push: Switch to Solvent-Free (Neat) conditions at 120–140 °C . High thermal energy allows the system to equilibrate to the stable 4-one.

    • Steric Management: If your 2-aminopyridine has a substituent at position 6 (adjacent to Ring N), the Ring N attack is sterically hindered, favoring Path B (2-one). In this case, use reactive alkynes (e.g., ethyl propiolate) instead of

      
      -keto esters to alter the mechanism.
      

Q3: The product is a sticky "tar" that won't crystallize.

Diagnosis: Polymerization of the


-keto ester or decomposition of the pyridine.
  • The Science: Oxidative polymerization occurs at high temperatures in air.

  • Solution:

    • Solvent Switch: Use Ethylene Glycol as a solvent. It acts as a promoter and solubilizer but allows easy precipitation of the product upon adding water.

    • Precipitation Protocol: Dissolve the crude tar in a minimum amount of hot DMF , then add dropwise to excess ice-cold Water . This forces the hydrophobic heterocycle to precipitate while impurities stay in the aqueous/DMF phase.

Module 4: Advanced Optimization (Data Tables)

Use these tables to select conditions based on your available equipment and substrate sensitivity.

Table 1: Solvent & Catalyst Screening Data

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Comment
1 NoneEthanol781220-40Incomplete cyclization; mostly intermediate.
2 PPANone100365-75Harsh; difficult workup (sticky acidic residue).
3 BiCl

None (Neat) 100 0.5 92 Recommended. Clean workup; high yield.
4 CuIDMF110880-85Good for sensitive substrates; requires base (Cs

CO

).
5 NoneH

O
1001250-60"On-water" effect; slow but green.

Table 2: Microwave vs. Conventional Heating

MethodConditionsTimeYieldScalability
Conventional Oil Bath, 120 °C2-4 hours80%High (Gram to Kg)
Microwave 150 °C, Sealed Vial5-10 mins88-95%Low (mg to Gram)

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose failure in real-time.

Troubleshooting Start Start: Low Yield or Impure Product CheckTLC Check TLC: Is SM consumed? Start->CheckTLC SM_Left SM Remains CheckTLC->SM_Left SM_Gone SM Consumed CheckTLC->SM_Gone TempCheck Check Temp: Is T < 100°C? SM_Left->TempCheck IncreaseTemp Action: Increase Temp (Switch to Toluene/Neat) TempCheck->IncreaseTemp Yes CatalystCheck Action: Add Lewis Acid (BiCl3 or ZnCl2) TempCheck->CatalystCheck No (Already High) IntermedCheck Is there a new spot (Intermediate)? SM_Gone->IntermedCheck ForceCycl Action: Force Cyclization Add p-TsOH or Reflux longer IntermedCheck->ForceCycl Yes (Intermediate stuck) TarCheck Action: Improve Workup Precipitate from DMF/Water IntermedCheck->TarCheck No (Complex mixture/Tar)

Caption: Diagnostic workflow for resolving yield and purity issues.

References

  • BiCl3-Catalyzed Synthesis: Solvent-Free Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-ones Catalyzed by BiCl3: A Green Route to a Privileged Backbone.[2]

  • Microwave Assisted Protocol:Microwave Assisted Synthesis of 2,3‐Dihydro‐4H‐furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones.

  • CuI-Catalyzed Tandem Reaction:CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid

  • Review of Synthesis & Biological Activity:4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionaliz

  • Regioselectivity & Mechanism:The chemistry of pyrido[2,3-d]pyrimidines (Mechanistic insights applicable to fused pyrimidines).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the experimental chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the experimental challenges posed by the poor solubility of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

I. Understanding the Challenge: The "Brick Dust" Nature of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Q1: Why is 9-Chloro-pyrido[1,2-a]pyrimidin-4-one so difficult to dissolve in common laboratory solvents?

A1: The poor solubility of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its rigid, planar structure and the presence of a halogen atom, which contribute to strong intermolecular forces in its crystal lattice. This is often referred to as a "brick dust" molecule, a term used for compounds with high melting points and poor solubility.[1] The energy required to break these crystal lattice interactions is often greater than the energy released when the molecule interacts with solvent molecules, leading to low solubility. The molecular formula is C₈H₅ClN₂O with a molecular weight of 180.59.[2] It is described as a brown solid.[3]

II. Initial Solubility Screening: A Systematic Approach

Q2: What is the best way to start assessing the solubility of a new batch of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one?

A2: A systematic solubility screening is the crucial first step. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[4][5] This involves adding an excess amount of the compound to a series of solvents and agitating the mixture until equilibrium is reached.[6]

Experimental Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV.[7][8]

  • Calculation: Determine the solubility in units such as mg/mL or µg/mL.

G

III. Troubleshooting & Solubility Enhancement Strategies

Once you have baseline solubility data, you can explore various strategies to overcome poor solubility. The choice of method will depend on the intended application (e.g., in vitro assay, animal study, formulation development).

A. pH Modification

Q3: Can I improve the solubility of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one by adjusting the pH?

A3: Yes, pH modification can be an effective strategy for ionizable compounds.[9] As a nitrogen-containing heterocyclic compound, 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is likely a weak base.[10][11] Therefore, decreasing the pH of the aqueous solution should lead to protonation of the molecule, forming a more soluble salt.[12] The Henderson-Hasselbalch equation provides a theoretical basis for this, though experimental results can sometimes deviate.[13]

Experimental Insight:

  • Start by preparing a series of buffers with varying pH values (e.g., from pH 2 to pH 7.4).

  • Use the shake-flask method to determine the solubility at each pH.

  • Be aware that at very low pH, the compound may be more susceptible to hydrolysis, so stability should also be assessed.

B. Co-solvents

Q4: What are co-solvents and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that are added in small amounts to increase the solubility of poorly water-soluble compounds.[14][15] They work by reducing the polarity of the aqueous solvent, which can enhance the dissolution of hydrophobic molecules.[16] Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[17]

Practical Considerations:

  • Toxicity: The choice of co-solvent is critical, especially for in vivo studies. Always consider the potential toxicity of the co-solvent.

  • Concentration: Start with low concentrations of the co-solvent (e.g., 5-10%) and gradually increase it, monitoring for any precipitation.[15]

  • Log-Linear Model: The relationship between co-solvent concentration and the logarithm of solubility is often linear, which can be used to predict the amount of co-solvent needed.[17]

Co-solvent Typical Starting Concentration Primary Application
Ethanol5-20%In vitro assays, oral formulations
Propylene Glycol10-40%Oral and parenteral formulations
PEG 40020-50%Oral and parenteral formulations
C. Salt Formation

Q5: Is forming a salt of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one a viable option to improve its solubility?

A5: Salt formation is a highly effective and common method for increasing the solubility and dissolution rate of ionizable drugs.[18][19] Since 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is a weak base, it can be reacted with an acid to form a salt. This salt will have a higher aqueous solubility than the free base.[20]

Key Steps in Salt Screening:

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate).

  • Salt Formation: React the compound with the selected acids in an appropriate solvent.

  • Characterization: Isolate and characterize the resulting salt to confirm its formation and assess its properties (e.g., crystallinity, melting point).

  • Solubility & Stability Testing: Determine the solubility and stability of the new salt form.

G

D. Use of Excipients: Cyclodextrins

Q6: I've heard about using cyclodextrins to improve solubility. How do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble "guest" molecules, like 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, forming an inclusion complex.[23] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[][25]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.[25]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with much higher aqueous solubility and a better safety profile, making it a popular choice in pharmaceutical formulations.[25]

Experimental Approach:

  • Prepare solutions of HP-β-CD at various concentrations.

  • Add an excess of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one to each solution.

  • Use the shake-flask method to determine the solubility of the compound in each cyclodextrin solution.

  • A phase-solubility diagram can be plotted to determine the stoichiometry and stability of the inclusion complex.

E. Particle Size Reduction

Q7: Does reducing the particle size of my compound help with solubility?

A7: Reducing the particle size increases the surface area-to-volume ratio of the compound.[9] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[26] Techniques like micronization can reduce particle size to the micrometer range.[27] While this doesn't change the equilibrium solubility, it can significantly speed up how quickly the compound dissolves, which can be crucial for many experiments.[9] For even greater effects, nanosuspension technology can be employed to reduce particle size to the nanometer range.[9][26]

IV. Advanced Formulation Strategies

For more advanced applications, such as formulation for oral bioavailability studies, more complex strategies may be required.

Q8: What are some advanced formulation strategies for a compound like this?

A8: For compounds classified as BCS Class II (low solubility, high permeability), several advanced formulation strategies can be employed.[27][28] These include:

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[29][30]

  • Lipid-Based Formulations: The compound is dissolved in oils or lipids, which can enhance its absorption in the gastrointestinal tract.[26] Self-emulsifying drug delivery systems (SEDDS) are a sophisticated example of this approach.[29][30]

  • Nanotechnology: Formulating the drug as nanoparticles can dramatically increase its surface area and dissolution rate.[31]

V. Summary of Troubleshooting Approaches

Strategy Mechanism of Action When to Use Key Consideration
pH Adjustment Increases ionization of the compound.For ionizable compounds in aqueous media.Potential for hydrolysis at extreme pH.
Co-solvents Reduces the polarity of the solvent.[16]For in vitro assays and early formulations.Potential for toxicity.[32]
Salt Formation Creates a more soluble form of the compound.[18]For ionizable compounds intended for solid dosage forms.The salt may have different stability properties.[19]
Cyclodextrins Encapsulates the drug in a hydrophilic shell.[22]For aqueous formulations, including injectables.Can be expensive and may affect drug-receptor binding.
Particle Size Reduction Increases surface area to speed up dissolution.To improve dissolution rate rather than equilibrium solubility.May not be sufficient for very insoluble compounds.

References

  • World Pharma Today. (2025, October 17).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
  • MDPI. (2025, July 23).
  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MedCrave online. (2017, April 26).
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Merck Millipore. (n.d.).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Academia.edu. (n.d.).
  • PubMed. (2011, October 15).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Grokipedia. (n.d.). Cosolvent.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Benchchem. (n.d.). Navigating the Crucial Interplay of Solubility and Stability in Drug Development: An In-depth Technical Guide.
  • solubility experimental methods.pptx. (n.d.).
  • Yalkowsky, S. H., & Roseman, T. J. (2002). Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model. Journal of Pharmaceutical Sciences, 91(10), 2182-2187.
  • Raytor. (2026, January 22).
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Revue Roumaine de Chimie. (n.d.).
  • Sigma-Aldrich. (n.d.). 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.
  • ChemScene. (n.d.). 9-Chloro-4h-pyrido[1,2-a]pyrimidin-4-one.
  • ACS Publications. (2005, February 26). Concentration and pH Dependent Aggregation of Hydrophobic Drug Molecules and Relevance to Oral Bioavailability.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.

Sources

Optimization

Troubleshooting guide for the synthesis of Risperidone intermediate

Technical Support Center: Risperidone Synthesis & Process Optimization Introduction: The Convergent Synthesis Strategy Welcome to the technical support center. This guide addresses the critical failure modes in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Risperidone Synthesis & Process Optimization

Introduction: The Convergent Synthesis Strategy

Welcome to the technical support center. This guide addresses the critical failure modes in the synthesis of Risperidone. The industrial standard relies on a convergent synthesis strategy, coupling two advanced intermediates:

  • The Electrophile: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CMTP ).

  • The Nucleophile: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP ).

Success depends not just on the coupling efficiency but on the purity profiles of these two precursors. Below is the master workflow visualization.

RisperidoneSynthesis Start1 2-Aminopyridine + 2-Acetylbutyrolactone CMTP_Pre Hydroxy-Intermediate Start1->CMTP_Pre Cyclization CMTP CMTP (Electrophile) (Chloro-Intermediate) CMTP_Pre->CMTP 1. H2/Pd-C 2. SOCl2 Risperidone RISPERIDONE (Crude) CMTP->Risperidone Coupling (K2CO3/KI, MeCN) Start2 2,4-Difluorophenyl (4-piperidinyl)methanone Oxime Oxime Intermediate Start2->Oxime NH2OH·HCl FBIP FBIP (Nucleophile) (Benzisoxazole) Oxime->FBIP Base Cyclization (KOH/NaOH) FBIP->Risperidone Purified API Grade Risperidone Risperidone->Purified Crystallization (IPA)

Figure 1: Convergent synthesis pathway for Risperidone, highlighting the two critical precursor streams.

Module 1: The Nucleophile (FBIP) – Troubleshooting

Q1: I am observing significant "oiling out" during the crystallization of FBIP hydrochloride. How do I stabilize the crystal form?

Diagnosis: Oiling out is a common phenomenon with the hydrochloride salt of FBIP, typically caused by a high degree of supersaturation or rapid cooling.[1] The metastable "oil" phase forms before the stable crystal lattice can organize.

Corrective Protocol:

  • Solvent System: Switch to a Methanol/Water or Isopropanol (IPA) system.

  • Thermodynamic Control:

    • Dissolve the crude solid at reflux.

    • Critical Step: Cool slowly to 50°C. If oil droplets appear, reheat slightly until clear, then add seed crystals (0.5% w/w) of the desired polymorph.

    • Maintain agitation at 50°C for 1 hour to allow crystal growth before cooling further to 0-5°C.

  • Anti-solvent: If using an organic solvent, add hexane or MTBE dropwise only after the solution has turned cloudy with crystals, not before.

Q2: My HPLC shows a "dipolymer" impurity during the cyclization of the oxime. What is the cause?

Expert Insight: This is a stoichiometry and selectivity issue. The cyclization of 2,4-difluorophenyl(4-piperidinyl)methanone oxime relies on the nucleophilic attack of the oxime oxygen on the ortho-fluorine.

  • Root Cause: If the base concentration is too high or the temperature is uncontrolled, the para-fluorine can also undergo nucleophilic aromatic substitution (SNAr), linking two molecules together (the "dipolymer").

  • Solution:

    • Use Potassium Hydroxide (KOH) in water/methanol rather than stronger alkoxides.

    • Maintain temperature between 40-45°C . Exceeding 65°C exponentially increases para-substitution [1].

    • Stoichiometry: Limit the base excess to 2.0–2.5 equivalents.

Module 2: The Electrophile (CMTP) – Troubleshooting

Q3: The hydrogenation step to form the tetrahydro-ring is incomplete, leaving aromatic impurities.

Diagnosis: The reduction of the pyrido[1,2-a]pyrimidin-4-one ring is sensitive to catalyst poisoning and acid concentration.

  • Protocol Validation: Ensure you are using 10% Pd/C in 6N HCl . The acid is not just a solvent; the protonation of the pyridine nitrogen activates the ring for reduction.

  • Troubleshooting:

    • Pressure: Maintain H2 pressure >35 psi.

    • Poisoning: If the starting material contains sulfur or trace heavy metals from previous steps, the Pd catalyst will deactivate. Perform a charcoal wash prior to hydrogenation.

Module 3: The Coupling Reaction (Risperidone Formation)

Q4: I am seeing low yields and a specific impurity at RRT ~0.68 (Bicyclorisperidone).

Expert Insight: This is a thermal instability issue involving the isoxazole ring.

  • Mechanism: Prolonged heating of Risperidone or FBIP in the presence of base can trigger a Boulton-Katritzky rearrangement . The isoxazole ring opens and rearranges, often forming the thermodynamically stable bicyclo-isomer [2].

  • Corrective Actions:

    • Temperature Limit: Do not exceed 80°C . Refluxing in high-boiling solvents (like toluene or DMF at high temps) promotes this rearrangement.

    • Solvent Choice: Use Acetonitrile (MeCN) (bp 82°C) or Methyl Isobutyl Ketone (MIBK) . Avoid DMF unless strictly necessary for solubility, as it requires higher removal temperatures.

    • Reaction Time: Monitor reaction strictly by HPLC. Quench immediately upon consumption of FBIP.

Q5: How do I control N-alkylation vs. O-alkylation?

Causality: The amide/lactam moiety in the CMTP intermediate is relatively unreactive, but the piperidine nitrogen of FBIP is the target nucleophile. However, competitive O-alkylation can occur if the "soft" nature of the nucleophile is not maintained.

  • Protocol:

    • Base: Use Potassium Carbonate (K2CO3) .[2][3][4] It provides sufficient basicity to deprotonate the piperidine HCl salt but is mild enough to minimize side reactions compared to NaOH.

    • Catalyst: Add Potassium Iodide (KI) (0.1 eq). This creates a Finkelstein reaction in situ, converting the chloro-ethyl group on CMTP to a more reactive iodo-ethyl group. This accelerates the desired N-alkylation kinetics, allowing for lower temperatures and reducing thermal impurities [3].

Q6: What is "Impurity G" and how do I remove it?

Diagnosis: Impurity G (EP/USP standard) is the hydroxy-keto analogue , resulting from the hydrolysis of the benzisoxazole ring.[5]

  • Origin: Acidic hydrolysis during workup or moisture presence during the coupling.

  • Prevention:

    • Ensure the coupling solvent (MeCN) is dry (Water content <0.1%).

    • During workup, avoid strong mineral acids. If pH adjustment is needed, use mild organic acids (Acetic acid) and keep pH > 4.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Branch1 Low Yield / Incomplete Reaction Problem->Branch1 Branch2 High Impurity Profile Problem->Branch2 Check1 Check Catalyst (KI) & Base Branch1->Check1 Slow Kinetics Check2 Check Solvent Water Content Branch1->Check2 Stalled Reaction ImpType Identify Impurity RRT/Type Branch2->ImpType Action1 Add 0.1 eq KI Switch to K2CO3 Check1->Action1 ImpG Impurity G (Ring Cleavage) ImpType->ImpG ImpB Bicyclorisperidone (Rearrangement) ImpType->ImpB ImpOx N-Oxides ImpType->ImpOx FixG Reduce Workup Acidity Dry Solvents ImpG->FixG FixB Reduce Temp <80°C Reduce Rxn Time ImpB->FixB FixOx Use Antioxidant Degas Solvents ImpOx->FixOx

Figure 2: Decision matrix for diagnosing reaction failures based on yield and impurity profiles.

Summary Data: Process Parameters & Limits

ParameterRecommended RangeFailure Consequence
Coupling Solvent Acetonitrile (MeCN) or MIBKDMF causes workup issues; Toluene requires high temp (degradation).
Base K2CO3 (2.0 - 3.0 eq)Stronger bases (NaOH) cause ring opening; Weaker bases stall reaction.
Catalyst Potassium Iodide (KI) (0.1 eq)Absence leads to slow kinetics and higher thermal impurities.
Temperature 60°C - 80°C>85°C triggers Boulton-Katritzky rearrangement (Bicyclorisperidone).
Time 12 - 24 HoursProlonged heating increases N-oxide and degradation products.
Workup pH 7.0 - 9.0<4.0 hydrolyzes isoxazole ring (Impurity G).

References

  • More, K. R., et al. (2017).[6] Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23):82-84.[6] Retrieved from [Link]

  • Janssen Pharmaceutica. (2004). Process for making risperidone and intermediates therefor. WO2004043923A1.
  • Rao, V. J., et al. (2013).[5] Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7):141-145.[5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

[1] Ticket ID: #SC-9CL-PYR-001 Subject: Optimization & Troubleshooting Guide for Scale-Up (>100g to kg) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #SC-9CL-PYR-001 Subject: Optimization & Troubleshooting Guide for Scale-Up (>100g to kg) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one CAS: 1198413-03-4 (Generic core) / 23443-10-9 (Parent scaffold reference) Primary Application: Key intermediate for antipsychotic pharmacophores (e.g., Risperidone/Paliperidone analogs) and antimalarial agents.

The Challenge: Scaling this synthesis is non-trivial due to the high thermal requirements of the cyclization step and the potential for "tarring out" (polymerization) if heat transfer is inefficient. The standard industrial route utilizes the Gould-Jacobs type reaction , modified for aminopyridines. Unlike anilines which form quinolines (C-C bond formation), 2-aminopyridines cyclize onto the ring nitrogen (C-N bond formation) to create the bridgehead nitrogen system.

Validated Synthetic Workflow

The following workflow is optimized for scale-up, prioritizing safety and purification efficiency (crystallization over chromatography).

Reaction Pathway Visualization

G SM1 2-Amino-3-chloropyridine INTER Intermediate: Enamine Diester SM1->INTER Step 1: Condensation 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (DEEM) SM2->INTER CYCLO Cyclized Ester (3-Carboxylate) INTER->CYCLO Step 2: Thermal Cyclization 250°C, Dowtherm A TARGET TARGET: 9-Chloro-pyrido[1,2-a] pyrimidin-4-one CYCLO->TARGET Step 3: Hydrolysis & Decarboxylation HCl/Heat

Caption: Figure 1. Three-step industrial cascade for the synthesis of the 9-chloro derivative. Step 2 is the critical bottleneck for scale-up.

Detailed Protocol & Technical Specifications

Step 1: Condensation (Enamine Formation)
  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), DEEM (1.1 eq).

  • Solvent: None (Neat) or Toluene (if azeotrope is needed).

  • Process: Heat to 110–120°C.

  • Critical Control Point: Ethanol is a byproduct. Its removal drives the equilibrium forward. On a large scale, use a fractionating column to distill off ethanol continuously.

  • Endpoint: Disappearance of aminopyridine (HPLC/TLC).

Step 2: Thermal Cyclization (The "Danger Zone")
  • Reagents: Crude Enamine from Step 1.

  • Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).

  • Process:

    • Pre-heat Dowtherm A to 240–250°C.

    • Add the enamine slowly (dropwise or via pump) to the hot solvent. Do not mix cold and heat together; the concentration of unreacted intermediate must remain low to prevent polymerization.

    • Hold at 250°C for 30–60 mins.

  • Work-up: Cool to ~80°C. Add non-polar anti-solvent (Hexane or Heptane) to precipitate the product. Filter hot or warm to leave impurities in the mother liquor.

Step 3: Decarboxylation (If target is the 4-one core)
  • Reagents: 6N HCl or NaOH followed by acid.

  • Process: Reflux to hydrolyze the ester, then heat to promote decarboxylation (CO2 evolution).

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned into a black tar during cyclization."

Diagnosis: Thermal Runaway / Polymerization. Root Cause:

  • Concentration Effect: Adding the intermediate too fast causes a high local concentration. At 250°C, intermolecular polymerization competes with intramolecular cyclization.

  • Oxygen: Oxidative degradation at high temperatures.

Solution:

  • Protocol Shift: Switch to High Dilution Addition . Pre-heat the solvent (Dowtherm A) and add the substrate slowly over 1-2 hours.

  • Atmosphere: Rigorous Nitrogen/Argon sparging is mandatory before heating.

Issue 2: "Low yield in Step 1 (Condensation)."

Diagnosis: Equilibrium Stagnation. Root Cause: Failure to remove ethanol effectively. Solution:

  • Vacuum Assist: Apply mild vacuum (approx. 500-600 mbar) towards the end of the reaction to strip the final traces of ethanol.

  • Stoichiometry: Ensure DEEM is fresh. DEEM hydrolyzes in moist air; check its purity via GC/NMR.

Issue 3: "I cannot remove Dowtherm A from my product."

Diagnosis: Solvent Entrapment. Root Cause: Dowtherm A has a high boiling point (258°C) and "sticks" to crystals. Solution:

  • The "Wash" Protocol: Do not just dry the solid. Wash the filter cake copiously with hot heptane (or hexane). Dowtherm A is miscible with heptane; the product is not.

  • Sublimation: For gram-scale high-purity needs, the product can often be sublimed, leaving the solvent residue behind.

Data & Specifications Table

ParameterSpecification / RangeNotes
Reaction Temp (Step 1) 110°C – 125°CDrive off EtOH.
Reaction Temp (Step 2) 245°C – 255°CCritical for cyclization. <240°C halts reaction.
Solvent Volume (Step 2) 10–15 VolumesHigh dilution prevents tarring.
Typical Yield (Overall) 60% – 75%Optimized process.
Appearance Off-white to pale yellow solidDark brown indicates oxidation/tar.
Major Impurity Uncyclized EnamineDetectable by LC-MS (Mass M-EtOH).

Interactive Troubleshooting Logic

Use this flow to diagnose failure points in real-time.

Troubleshooting Start Start Diagnosis Yield Is Overall Yield < 50%? Start->Yield Step1 Check Step 1: Is Ethanol removal complete? Yield->Step1 Yes Purity Is Purity Low? Yield->Purity No (Yield OK) Step2 Check Step 2: Is Temp > 245°C? Step1->Step2 Yes Action1 Action: Install fractionating column or use mild vacuum. Step1->Action1 No Tar Is product black/tarry? Step2->Tar Yes Action2 Action: Use Dowtherm A. Verify internal temp probe. Step2->Action2 No Action3 Action: SLOW addition rate. Increase solvent volume. Tar->Action3 Yes Action4 Action: Wash cake with Hot Heptane/Hexane. Purity->Action4 Solvent Residue?

Caption: Figure 2. Decision tree for diagnosing yield and purity failures during scale-up.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for the Gould-Jacobs synthesis. Retrieved from

  • Royal Society of Chemistry. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. ACS Combinatorial Science.[3] Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. Retrieved from

  • Vanden Eynde, J. J., et al. (2000).[4] Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Sciforum. Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

Executive Summary & Compound Profile Compound: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Class: Fused Bicyclic Heterocycle (Pyridopyrimidine) Critical Attributes: Electron-deficient scaffold, halogenated (C-Cl bond), vinylog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Class: Fused Bicyclic Heterocycle (Pyridopyrimidine) Critical Attributes: Electron-deficient scaffold, halogenated (C-Cl bond), vinylogous amide character.

This guide addresses the specific stability challenges of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one . While the pyrido-pyrimidinone core offers valuable pharmacological activity (e.g., in antipsychotic or kinase inhibitor synthesis), it presents distinct degradation risks: hydrolytic ring-opening , oxidative dechlorination , and photolytic instability .

The following protocols are designed to prevent the common "Yellowing Effect" (oxidation) and "Mass Shift" (hydrolysis/dehalogenation) often observed in stored samples.

Storage Protocol: The "Zero-Degradation" Workflow

The following decision matrix outlines the mandatory storage conditions to maintain >98% purity over 12 months.

Storage Decision Matrix (DOT Visualization)

StorageProtocol Start Received Compound (Solid) CheckForm Physical Form Check Start->CheckForm Dry Desiccation Required (Hygroscopic Risk) CheckForm->Dry If powder Solu In Solution? (High Risk) CheckForm->Solu If liquid Pack Primary Packaging: Amber Vial + Teflon Cap Dry->Pack Atmosphere Headspace Purge: Argon or N2 Pack->Atmosphere Temp Temp Control: -20°C (Long Term) Atmosphere->Temp SoluAction Avoid DMSO/MeOH for storage Use only fresh prep Solu->SoluAction Yes SoluAction->Start Re-evaporate

Figure 1: Decision matrix for optimal storage. Note the critical requirement for inert gas purging to prevent oxidative dechlorination.

Protocol Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T by 10°C roughly halves degradation rates. Essential for inhibiting

hydrolysis.
Atmosphere Argon / Nitrogen The 9-Chloro substituent is susceptible to oxidative radical attack. Oxygen displacement is mandatory.
Container Amber Glass (Type I) Blocks UV (<400 nm) to prevent homolytic cleavage of the C-Cl bond (photodehalogenation).
Humidity < 10% RH (Desiccator) The imine-like bridgehead nitrogen is a hydration site. Moisture leads to ring-opening (see Section 3).

Troubleshooting Guide: Diagnostics & Mechanisms

This section addresses specific "tickets" or issues users encounter, explaining the chemical causality.

Ticket #1: "My sample has turned from off-white to yellow/brown."
  • Diagnosis: Photo-Oxidation & Radical Formation.

  • Mechanism: The pyrido[1,2-a]pyrimidin-4-one system is a conjugated chromophore. Upon exposure to UV light, the molecule can enter an excited triplet state. In the presence of the 9-Chloro group, this can lead to homolytic fission of the C-Cl bond, generating a radical species that polymerizes or oxidizes, resulting in the "yellowing" bathochromic shift [1].

  • Corrective Action:

    • Check LC-MS for a mass peak at [M-34+H] (Dechlorinated product).

    • Recrystallize using Ethanol/Hexane if purity is <95%.

    • Future Prevention: Strict exclusion of light; wrap vials in aluminum foil.

Ticket #2: "LC-MS shows a new peak at [M+18]."
  • Diagnosis: Hydrolytic Ring Opening.

  • Mechanism: This is the most critical chemical vulnerability. The C4 carbonyl is electrophilic. Water attacks here (or at the C2 position), leading to the cleavage of the N1-C2 bond. This destroys the bicyclic system, often yielding a substituted aminopyridine derivative [2].

  • Chemical Logic:

    
    
    
  • Corrective Action:

    • Discard sample if degradation >5%.

    • Future Prevention: Store in a desiccator. Never store in DMSO at room temperature (DMSO is hygroscopic and can facilitate hydrolysis).

Ticket #3: "The compound is insoluble in the recommended assay buffer."
  • Diagnosis: Hydrate Formation / Aggregation.

  • Mechanism: Fused heterocycles often form stable hydrates or polymorphs upon exposure to ambient moisture. These crystal lattices are thermodynamically more stable and less soluble than the amorphous or anhydrous forms.

  • Corrective Action:

    • Lyophilize the sample to remove lattice water.

    • Sonicate in pure DMSO before adding buffer.

Degradation Pathways Visualization

Understanding how the molecule breaks down allows for better prevention.

Mechanism of Action (DOT Visualization)

DegradationPathways Compound 9-Chloro-pyrido [1,2-a]pyrimidin-4-one (MW: ~180.5) Radical Radical Intermediate (Reactive) Compound->Radical Homolytic Fission Tetra Tetrahedral Intermediate Compound->Tetra Nucleophilic Attack UV UV Light (hv) UV->Radical Dechlor Dechlorinated Product (MW: ~146) Radical->Dechlor H-abstraction Water H2O / pH > 8 Water->Tetra Open Ring-Opened Product (+18 Da) Tetra->Open Ring Cleavage

Figure 2: Primary degradation pathways. Note that hydrolysis (+18 Da) and photodechlorination (-35 Da) result in distinct mass shifts visible on LC-MS.

Frequently Asked Questions (FAQs)

Q: Can I store the 10mM stock solution in DMSO at -20°C? A: Yes, but with caveats. DMSO is hygroscopic. Over time, it absorbs water from the air (even in a freezer), which will hydrolyze the compound.

  • Recommendation: Use single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store under argon.

Q: Is the compound acid-stable? A: Moderately. The pyridine nitrogen can be protonated, forming a salt. However, strong acids combined with heat will induce hydrolysis. Avoid pH < 3 for prolonged periods [3].

Q: Why does the 9-Chloro position matter for stability? A: The chlorine atom is an electron-withdrawing group (EWG). While it stabilizes the ring against oxidation to some degree, it activates the ring toward nucleophilic attack (e.g., by water or amines) compared to the unsubstituted parent scaffold. It also introduces the risk of photolytic cleavage [4].

Analytical Validation (QC Method)

To verify the integrity of your stored sample, use the following HPLC conditions.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic) and 310 nm (Conjugated Ketone)
Pass Criteria Purity > 98%; No peak at RRT 0.8 (Hydrolysis product)

References

  • ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Meti, G., et al. (2015).[1] Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.[1] Link

  • Toche, R. B., et al. (2008).[2] New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Hindawi - Organic Chemistry International. Link

  • BenchChem. (2025).[3] 9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Product Information. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Synthesis

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of aza-bridgehead heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of aza-bridgehead heterocycles. The 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold is a critical intermediate, but its synthesis from 3-chloro-pyridin-2-amine is prone to specific mechanistic stalling points.

This guide provides field-proven causality analyses, quantitative by-product profiles, and self-validating protocols to ensure high-fidelity synthesis and scale-up.

Mechanistic Overview & Divergence Pathways

The standard industrial route relies on the condensation of 3-chloro-pyridin-2-amine with a malonate derivative, followed by thermal cyclization and decarboxylation 1. Understanding where the thermal energy is directed is key to controlling the by-product profile.

Workflow SM 3-Chloro-pyridin-2-amine + Meldrum's Acid Deriv. Cond Step 1: Condensation (Mild Heat, -MeOH) SM->Cond Int Acyclic Intermediate (Aminomethylenemalonate) Cond->Int Heat Step 2: Thermal Cyclization (240°C, Dowtherm A) Int->Heat Prod 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Heat->Prod Optimal Path Byprod1 By-product: Uncyclized Malonate (Stalled) Heat->Byprod1 T < 200°C Byprod2 By-product: 3-Carboxy Derivative (No Decarb) Heat->Byprod2 Short Reaction Time

Mechanistic pathway and by-product divergence in 9-chloro-pyrido[1,2-a]pyrimidin-4-one synthesis.

Frequently Asked Questions (Causality & Reagent Selection)

Q1: Why do we recommend Meldrum's acid derivatives over dimethyl malonate for the initial condensation? A: The choice is strictly driven by pKa and leaving-group thermodynamics. Meldrum's acid is a significantly stronger CH acid (pKa ≈ 7.32 in DMSO) compared to dimethyl malonate (pKa ≈ 15.87 in DMSO) [[1]](). This heightened reactivity facilitates the initial nucleophilic attack by the sterically hindered exocyclic amine of 3-chloro-pyridin-2-amine. Using dimethyl malonate often results in incomplete conversion unless harsh basic conditions are applied, which can prematurely degrade the starting material.

Q2: During thermal cyclization, why do I see a persistent by-product with a mass +44 Da higher than the target? A: This is the 3-carboxy-9-chloro-pyrido[1,2-a]pyrimidin-4-one intermediate. The reaction proceeds sequentially: N-cyclization followed by decarboxylation [[1]](). The extrusion of CO₂ requires sustained high thermal energy (240–260 °C). If the reaction is quenched prematurely, or if the heating mantle fails to maintain the internal temperature of the Dowtherm A solvent, the decarboxylation stalls, leaving the carboxylic acid intact.

Q3: Can I avoid the harsh 250 °C thermal cyclization entirely? A: Yes, by shifting from a cyclocondensation mechanism to a transition-metal-catalyzed approach. A CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation 2 allows you to react 2-bromo-3-chloropyridine with a (Z)-3-aminoacrylate ester in DMF at a much milder 130 °C 3. However, this trades thermal degradation risks for transition-metal by-products (e.g., reductive dehalogenation).

Quantitative By-Product Analysis & Troubleshooting Matrix

When analyzing your crude reaction mixture, use the following quantitative data to diagnose mechanistic failures in your workflow.

By-Product / IssueTypical Abundance (%)Diagnostic Signal (LC-MS)Mechanistic CauseMitigation & Resolution
Acyclic Malonate 15 - 25%[M+H]⁺ ≈ 283.0 m/zInsufficient thermal activation prevents the endocyclic nitrogen from overcoming the steric clash of the 3-chloro group to attack the ester.Ensure internal solvent temperature reaches strictly ≥240 °C.
3-Carboxy Intermediate 10 - 20%[M+H]⁺ ≈ 225.0 m/zIncomplete thermal decarboxylation. The cyclization occurred, but thermal energy was removed before CO₂ extrusion 1.Extend reflux time by 1-2 hours; do not quench until effervescence fully ceases.
Naphthyridinone Isomers < 5%Distinct aromatic splitting in ¹H NMRIminoketene [4+2] cycloaddition. Intermolecular reaction outcompetes intramolecular cyclization 1.Maintain high solvent dilution (e.g., 15-20 volumes of Dowtherm A) to favor intramolecular kinetics.
Dehalogenated Core 5 - 10%[M+H]⁺ ≈ 147.1 m/zReductive dehalogenation occurring exclusively in the alternative CuI-catalyzed Ullmann route 2.Use strictly anhydrous, freeze-pump-thaw degassed DMF; screen alternative phosphine ligands 3.

Self-Validating Experimental Protocol: Thermal Route

To ensure high yields and reproducibility, do not simply follow the steps below; observe the physical state changes that validate the chemistry in real-time.

Step 1: Preparation of the Acyclic Intermediate
  • Charge Reactor: Combine 3-chloro-pyridin-2-amine (1.0 eq) and methoxymethylene Meldrum's acid (1.1 eq) in acetonitrile (10 volumes).

  • Condensation: Reflux the mixture at 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The system validates the completion of Step 1 when the ninhydrin-active primary amine spot (Rf ~0.2) is entirely replaced by a UV-active spot (Rf ~0.6). Furthermore, the intermediate will spontaneously precipitate upon cooling to 0 °C, serving as a physical confirmation of structural conversion. Filter and dry the intermediate.

Step 2: Thermal Cyclization and Decarboxylation
  • Setup: Suspend the dried acyclic intermediate (1.0 eq) in Dowtherm A or diphenyl ether (15 volumes) in a flask equipped with a short-path distillation head to remove volatile by-products.

  • Activation: Heat the suspension rapidly to 240–250 °C under a strict nitrogen atmosphere. Maintain for 3 hours.

  • Causality: The high heat first drives the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by immediate decarboxylation of the resulting 3-carboxylic acid 1.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution at 240 °C. The system validates the completion of the decarboxylation phase when visible CO₂ effervescence ceases. LC-MS analysis must confirm the disappearance of the m/z 225.0 peak (carboxy intermediate) and the dominance of the m/z 181.0 peak ([M+H]⁺).

Step 3: Isolation
  • Precipitation: Cool the mixture to 50 °C and slowly add hexanes (30 volumes) to precipitate the crude product.

  • Purification: Filter the solid and recrystallize from ethanol to remove residual Dowtherm A and trace degradation tars.

References

  • [1] SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES | Semantic Scholar / Heterocycles |1

  • [2] CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction | RSC Publishing | 2

  • [3] CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction | PMC / NIH | 3

Sources

Optimization

Enhancing the regioselectivity of reactions with pyrido[1,2-a]pyrimidin-4-ones

Technical Support Center: Regiocontrol in Pyrido[1,2-a]pyrimidin-4-one Functionalization Ticket #: REGIO-PYR-401 Topic: Enhancing Regioselectivity in Pyrido[1,2-a]pyrimidin-4-one Synthesis & Functionalization Assigned Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in Pyrido[1,2-a]pyrimidin-4-one Functionalization

Ticket #: REGIO-PYR-401 Topic: Enhancing Regioselectivity in Pyrido[1,2-a]pyrimidin-4-one Synthesis & Functionalization Assigned Specialist: Senior Application Scientist

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic structure in medicinal chemistry (e.g., Risdiplam, Pirenperone).[1] However, its electronic bias creates significant regioselectivity challenges. This guide addresses the three critical "decision points" in its chemistry:

  • Core Synthesis: Controlling the thermodynamic vs. kinetic product (2-one vs. 4-one).

  • Electrophilic Functionalization: Maximizing C3 selectivity.

  • C-H Activation: Switching selectivity from C3 to the pyridine ring (C6/C9) using transition metal catalysis.

Module 1: Core Synthesis (The 2-one vs. 4-one Conflict)

Issue Description: Users reacting 2-aminopyridine with


-keto esters often report mixtures of pyrido[1,2-a]pyrimidin-4-one (Target A) and pyrido[1,2-a]pyrimidin-2-one (Impurity B).

Root Cause Analysis: The reaction proceeds via an enamine intermediate. The cyclization direction is controlled by the conditions:

  • Kinetic Control (Acidic): Favors the nucleophilic attack of the ring nitrogen on the ester carbonyl, leading to the 2-one .

  • Thermodynamic Control (Thermal): Favors the formation of the more stable 4-one isomer via rearrangement or direct attack of the exocyclic amine.

Resolution Protocol:

ParameterTo Favor 4-one (Target)To Favor 2-one (Impurity)
Reagent

-keto ester + 2-aminopyridine
Same
Catalyst None (Thermal) or PPA (High Temp)PPA (Low Temp) or Lewis Acids
Solvent Dowtherm A or Diphenyl etherEthanol/Methanol
Temperature >250 °C (Flash heating)Reflux (~80 °C)
Mechanism Konrad-Limpach SynthesisPechmann-type Cyclization

Step-by-Step 4-one Synthesis:

  • Mix 2-aminopyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in Dowtherm A.

  • Heat rapidly to 250°C. Note: Slow heating allows the kinetic 2-one product to form and precipitate.

  • Hold for 30–60 mins.

  • Cool to RT; add hexane to precipitate the product.

Module 2: Electrophilic & Pd-Catalyzed C3 Functionalization

Issue Description: Attempts to functionalize the ring often result in low yields or mixtures when targeting the C3 position (alpha to carbonyl).

Technical Insight: The C3 position is the most electron-rich site on the pyrimidine ring (vinologous amide character). However, the bridgehead nitrogen (N1) pulls electron density, making the system less reactive than simple benzenes.

Protocol A: Electrophilic Halogenation (Standard)

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Key Factor: Use room temperature .[2][3] Heating often leads to over-bromination or degradation.

  • Troubleshooting: If C3-bromination is sluggish, add 5 mol% Ammonium Acetate (

    
    ) as a catalyst to activate the NBS.
    

Protocol B: Pd-Catalyzed C3-Arylation (Advanced)

  • Mechanism: A concerted metalation-deprotonation (CMD) pathway.

  • Critical Additive: Ag(I) salts (AgOAc or

    
    ). Silver acts as a halide scavenger and promotes the formation of the cationic Pd-species necessary for electrophilic attack at C3.[4]
    

Workflow:

  • Substrate: Pyrido[1,2-a]pyrimidin-4-one (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst:

    
     (5-10 mol%).
    
  • Additive:

    
     (1.0 equiv) + 
    
    
    
    (20 mol%).
  • Conditions: Toluene, 110°C, 12h.

Module 3: Switching Selectivity (C-H Activation at C6/C9)

Issue Description: Researchers need to functionalize the pyridine ring (positions C6, C7, C8, C9) but standard conditions only yield C3 products.

Resolution Strategy: To bypass the innate C3 reactivity, you must use Directing Groups (DG) or Specific Metal Catalysts (Ru/Rh) that favor 5- or 6-membered metallacycles.

  • Target C9 (Peri-position): Use Ru(II) catalysis.[5][6] The C4-carbonyl oxygen acts as a weak directing group, or the reaction proceeds via oxidative annulation with alkynes/alkenes.

  • Target C6 (Ortho to Bridgehead): Requires a directing group at C2 or C3 to form a palladacycle.

Visualizing the Selectivity Switch:

RegioSelectivity Start Pyrido[1,2-a]pyrimidin-4-one Path_C3 Path A: C3 Functionalization (Electronic Control) Start->Path_C3 Standard Conditions Path_C9 Path B: C9 Functionalization (Chelation Control) Start->Path_C9 Ru(II) / Directing Group Reagent_C3 Electrophiles (NBS) or Pd(OAc)2 + Ag(I) Path_C3->Reagent_C3 Reagent_C9 Ru(II) Catalyst (e.g., [Ru(p-cymene)Cl2]2) Path_C9->Reagent_C9 Product_C3 3-Substituted Product (Halogen/Aryl) Reagent_C3->Product_C3 Product_C9 9-Substituted/Annulated Product Reagent_C9->Product_C9 Oxidative Annulation

Caption: Decision tree for selecting reaction conditions based on the target regioisomer (C3 vs. C9).

Protocol: Ru(II)-Catalyzed C9 Annulation This reaction typically builds a third ring fused at C9-N1, utilizing the C-H bond at C9.

  • Catalyst:

    
     (5 mol%).
    
  • Oxidant:

    
     (2.0 equiv) – Crucial for re-oxidizing Ru(0) to Ru(II).
    
  • Solvent: DCE or MeOH.

  • Temperature: 100–120°C.

  • Mechanism: The Ru(II) coordinates to the N1 or Carbonyl, activates the C9-H bond to form a ruthenacycle, which then inserts the alkyne/alkene.

Frequently Asked Questions (FAQs)

Q1: My C3-arylation reaction is stalling at 50% conversion. Adding more catalyst doesn't help. Why?

  • Answer: The issue is likely product inhibition or catalyst poisoning by the iodide byproducts.

  • Fix: Ensure you are using a stoichiometric silver salt (e.g.,

    
    ). It precipitates the iodide as AgI, driving the equilibrium forward and keeping the Pd-center active.
    

Q2: I am trying to synthesize the parent 4-one, but I get a yellow solid that isn't my product.

  • Answer: You likely formed the 2-one isomer (kinetic product).

  • Fix: Check your temperature. If you heated slowly from RT to 250°C, the 2-one formed first and is stable. You must drop the reagents directly into pre-heated Dowtherm A (250°C) to bypass the kinetic trap.

Q3: Can I functionize C7 or C8 selectively?

  • Answer: Direct C-H activation at C7/C8 is extremely difficult due to the lack of proximal directing groups. The best approach is to start with a substituted 2-aminopyridine (e.g., 4-methyl-2-aminopyridine) during the core synthesis (Module 1) to install substituents at these positions de novo.

References

  • Regioselective C3 Alkenylation: Liu, W., et al. (2014).[7] "Regioselective C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones via palladium-catalyzed C-H activation." Chemistry – An Asian Journal.[7]

  • Pd/Ag Promoted C3 Arylation: Guchhait, S. K., & Priyadarshani, G. (2015).[4] "Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones." The Journal of Organic Chemistry.

  • Ru-Catalyzed Annulation (C9): The specific reactivity of Ru(II) for peri-C-H activation in similar fused systems is well-documented, utilizing the carbonyl directing group. See Chemical Communications for analogous Ru(II) oxidative annulations.

  • Core Synthesis Review: "4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold." Journal of Heterocyclic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one vs. Established SHP2 Inhibitors

Topic: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one vs. Other SHP2 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The development of SHP...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one vs. Other SHP2 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors has shifted radically from active-site targeting to allosteric inhibition.[] This guide compares a specific emerging scaffold class—9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives (exemplified by recent lead compounds like 14i )—against established benchmarks such as SHP099 , TNO155 , and RMC-4550 .

While clinical candidates like TNO155 represent the current gold standard for potency and pharmacokinetics, the pyrido[1,2-a]pyrimidin-4-one scaffold represents a critical "scaffold hop." This approach aims to maintain the allosteric "tunnel-binding" mechanism while altering the core physicochemical properties (solubility, metabolic stability) and intellectual property landscape.

Structural & Mechanistic Basis[2][3]

The Allosteric "Tunnel" Mechanism

SHP2 activity is regulated by an auto-inhibited "closed" conformation where the N-SH2 domain occludes the PTP (catalytic) domain.[2]

  • Mechanism: Allosteric inhibitors bind to a hydrophobic tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. This "glues" the protein in its inactive state.

  • Key Pharmacophore: Successful inhibitors (like SHP099) typically feature a central heteroaromatic core (e.g., pyrazine) decorated with an amine (H-bond donor) and a dichlorophenyl group (hydrophobic anchor).

9-Chloro-pyrido[1,2-a]pyrimidin-4-one: The Challenger

This scaffold replaces the monocyclic pyrazine core of SHP099 with a fused bicyclic pyrido[1,2-a]pyrimidin-4-one system.

  • Structural Logic: The fused system offers greater rigidity. The "9-chloro" substituent is critical; it mimics the electronic and steric profile required to engage the hydrophobic pocket within the allosteric tunnel, analogous to the chloro-substituents in early pyrazine leads.

  • Binding Mode: Crystallographic and docking studies confirm this scaffold binds the same allosteric tunnel as SHP099, stabilizing the auto-inhibited conformation.

Diagram: SHP2 Signaling & Inhibition Pathway

The following diagram illustrates the intervention point of these inhibitors within the RAS/MAPK pathway.[3]

SHP2_Pathway cluster_SHP2 SHP2 Regulation RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 GAB1 GAB1 GRB2->GAB1 SHP2_Closed SHP2 (Closed/Inactive) GAB1->SHP2_Closed Recruitment SHP2_Open SHP2 (Open/Active) SHP2_Closed->SHP2_Open Activation (pY binding) SHP2_Closed->SHP2_Open Blocked by Inhibitor SOS SOS SHP2_Open->SOS Dephosphorylation (Activates SOS) Inhibitor Allosteric Inhibitor (e.g., 9-Cl-pyrido... / SHP099) Inhibitor->SHP2_Closed Stabilizes RAS_GDP RAS-GDP RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SOS->RAS_GDP GEF Activity MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Proliferation) ERK->pERK

Caption: Allosteric inhibitors stabilize SHP2 in the closed state, preventing SOS dephosphorylation and subsequent RAS-MAPK pathway activation.

Comparative Performance Analysis

The following data compares the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one class (represented by lead compound 14i from recent literature) against industry standards.

Table 1: Biochemical & Cellular Potency[6]
Feature9-Cl-pyrido[1,2-a]pyrimidin-4-one (Lead 14i) SHP099 (Benchmark)TNO155 (Clinical)RMC-4550 (Potent Tool)
Inhibitor Class Allosteric (Novel Scaffold)Allosteric (First-in-class)Allosteric (Optimized)Allosteric
Core Scaffold Fused Bicyclic (Pyrido-pyrimidine)Monocyclic (Pyrazine)Pyrazine derivativePyrazine derivative
SHP2 IC50 (Biochem) 0.104 μM (104 nM)0.071 μM (71 nM)0.011 μM (11 nM)~0.010 μM
Selectivity (vs SHP1) High (>50 μM for catalytic domain)High (>10 μM)HighHigh
Cellular p-ERK IC50 ~1.0 μM (Kyse-520)~0.2 - 0.5 μM~0.02 μM~0.03 μM
Solubility/Properties Potential for improved rigidity/solubility balanceModerate solubilityOptimized oral bioavail.Optimized
Interpretation
  • Potency Gap: The pyrido-pyrimidine lead (14i) is roughly equipotent to the first-generation SHP099 in biochemical assays (~100 nM range) but currently lags behind the highly optimized clinical candidate TNO155 (11 nM).

  • Cellular Translation: While biochemical potency is similar to SHP099, the cellular efficacy (p-ERK inhibition) of the pyrido-pyrimidine scaffold is often reported as slightly lower (1 μM vs 0.5 μM). However, specific derivatives have shown superior efficacy in specific cell lines (e.g., NCI-H358), likely due to differential cellular permeability or transporter effects.

  • Selectivity: Like other allosteric inhibitors, the 9-chloro-pyrido... scaffold shows excellent selectivity against the catalytic domain of SHP2 and the homologous SHP1, a major advantage over historical active-site inhibitors (e.g., II-B08).

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, use the following validated workflows.

A. Biochemical Assay (Surrogate Substrate)

Objective: Determine IC50 using the fluorogenic substrate DiFMUP. Method:

  • Protein: Full-length human SHP2 (activated by bis-phosphorylated IRS-1 peptide). Note: Do not use the PTP domain alone; allosteric inhibitors require the full-length protein.

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Reaction:

    • Incubate SHP2 (0.5 nM) + Peptide (0.5 μM) + Inhibitor (Serial Dilution) for 30-60 mins at RT.

    • Add DiFMUP (200 μM).

    • Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 10 mins.

B. Cellular Target Engagement (Western Blot)

Objective: Measure suppression of p-ERK in KRAS-mutant cells (e.g., KYSE-520 or MIA-PaCa-2). Method:

  • Seed: 5x10^5 cells/well in 6-well plates.

  • Treat: Add inhibitor (0.01 - 10 μM) for 2 hours.

  • Stimulate (Optional): EGF (10 ng/mL) for 15 mins (if using non-constitutively active lines).

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blot: Primary antibodies for p-ERK1/2 (Thr202/Tyr204) and Total ERK.

Diagram: Screening Workflow

Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Step1 Full Length SHP2 + Activator Peptide Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Add DiFMUP (Substrate) Step2->Step3 Readout1 IC50 Calculation Step3->Readout1 Step4 KYSE-520 / MIA-PaCa-2 Culture Readout1->Step4 Go/No-Go (<500nM) Step5 Inhibitor Treatment (2h - 24h) Step4->Step5 Step6 Lysis & Western Blot (p-ERK / t-ERK) Step5->Step6 Readout2 EC50 / Pathway Inhibition Step6->Readout2

Caption: Standard screening cascade for validating SHP2 allosteric inhibitors.

Expert Insight: Why Choose the Pyrido-Pyrimidine Scaffold?

If TNO155 is more potent, why research the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one scaffold?

  • IP Freedom: The amino-pyrazine space (SHP099/TNO155) is heavily patented. The fused bicyclic system offers a distinct intellectual property vector.

  • Rigidity & Entropy: The fused ring reduces the conformational degrees of freedom compared to the bi-aryl systems of earlier inhibitors. This can theoretically lead to a lower entropic penalty upon binding, provided the "9-chloro" group is perfectly positioned in the hydrophobic tunnel.

  • Combination Potential: Early data suggests this scaffold may have distinct transporter interactions, potentially making it synergistic in combinations where pyrazines might face efflux issues.

References

  • Zhang, L. et al. (2024).[4] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.

  • Chen, Y.N. et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. (The seminal paper on SHP099).

  • Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor (SHP099). Journal of Medicinal Chemistry.

  • LaMarche, M.J. et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Nichols, R.J. et al. (2018). RAS nucleotide cycling underlies the SHP2 dependence of mutant KRAS-driven cancers. Nature Cell Biology. (Data on RMC-4550).

Sources

Comparative

Comparative Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Technical Guide

Executive Summary: The Scaffold Advantage The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry. Unlike its isomer pyrido[2,3-d]pyrimidine, the [1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocyclic system in modern medicinal chemistry. Unlike its isomer pyrido[2,3-d]pyrimidine, the [1,2-a] fused system offers unique bridgehead nitrogen geometry that facilitates specific binding modes—particularly as a "bidentate ligand" in metalloenzyme active sites and allosteric pockets of kinases.

This guide objectively compares the efficacy of recent derivative classes, focusing on two high-impact therapeutic areas: Oncology (SHP2/PI3K inhibition) and Antimicrobial Resistance (Membrane disruption) .

Structural Activity Relationship (SAR) Landscape

The efficacy of this scaffold is heavily dictated by substitution patterns at the C-2, C-3, and C-7 positions.

PositionFunctional ImpactKey Derivative Class
C-2 Hydrophobic interactions; critical for pocket occupancy.2-Aryl/Heteroaryl (Anticancer)
C-3 Electronic modulation; H-bond acceptor/donor placement.3-Carboxamides/Esters (Antimalarial)
C-7/8/9 Solubility and pharmacokinetic tuning.Ammonium/Amine tails (Antimicrobial)

Case Study 1: Oncology – SHP2 vs. PI3K Inhibition

Recent campaigns have utilized "scaffold hopping" to convert known inhibitors into pyrido[1,2-a]pyrimidin-4-one derivatives to improve bioavailability and selectivity.

Comparative Efficacy Data

The following table contrasts a leading SHP2 allosteric inhibitor (Compound 14i) against a PI3K


 H1047R mutant-selective inhibitor (Compound 17).

Table 1: Efficacy Profile of Lead Anticancer Derivatives

Compound IDTargetMechanismIC

(Enzymatic)
Cellular IC

(Cell Line)
Selectivity Notes
Cmpd 14i [1]SHP2Allosteric Inhibition0.104

M
1.06

M (KYSE-520)
>480-fold selective over SHP2-PTP domain alone.
Cmpd 17 [2]PI3K

(H1047R)
Orthosteric/Allosteric Hybrid<0.010

M
~0.050

M (HCC1954)
High selectivity for H1047R mutant over WT PI3K

.
Reference (SHP099) SHP2Allosteric Control0.070

M
1.50

M (KYSE-520)
Standard clinical benchmark.
Mechanistic Insight[1][2][3]
  • Compound 14i: Designed via scaffold hopping, inserting a sulfur linker to enhance flexibility. It binds to the tunnel-like allosteric site of SHP2, locking the enzyme in an auto-inhibited conformation.

  • Compound 17: Exploits a cryptic pocket in the PI3K

    
     kinase domain that is only accessible in the H1047R mutant, avoiding the hyperglycemia side effects associated with wild-type PI3K inhibition.
    
Pathway Visualization

The following diagram illustrates how these derivatives intercept the RAS-ERK and PI3K-AKT signaling cascades.

Signaling_Pathway RTK RTK (Receptor) SHP2 SHP2 (Target of Cmpd 14i) RTK->SHP2 Activation PI3K PI3Kα (H1047R) (Target of Cmpd 17) RTK->PI3K Recruitment RAS RAS SHP2->RAS Dephosphorylation RAF RAF RAS->RAF AKT AKT PI3K->AKT PIP3 Production mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Dual-pathway intervention. Cmpd 14i blocks the RAS-ERK axis via SHP2, while Cmpd 17 selectively halts the PI3K-AKT axis.

Case Study 2: Antimicrobial Potency (Ammonium Functionalization)[4]

While many derivatives target enzymes (e.g., DNA gyrase), recent work has focused on ammonium-functionalized pyrido[1,2-a]pyrimidin-4-ones (QAS derivatives) that act as membrane disruptors, offering a solution to multidrug-resistant (MDR) bacteria.

Comparative Efficacy Data

The table below compares a long-chain ammonium derivative (Compound 3) against standard-of-care antibiotics.

Table 2: MIC Values (


g/mL) Against Resistant Strains 
OrganismStrain TypeCmpd 3 (C16-tail) [3]Colistin (Last-resort)Cefepime
S. aureusATCC 259238 >51232
E. coliATCC 2592232 >51232
C. albicansATCC 102318 >51232

Analysis: Compound 3 demonstrates superior broad-spectrum activity compared to Colistin in this specific assay. The lipophilic C16 tail facilitates intercalation into the bacterial membrane, while the cationic pyrido-pyrimidine core disrupts the electrostatic balance, leading to cell lysis.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of biological activity.

Protocol A: General Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core

This method utilizes a condensation approach suitable for generating C-2/C-3 substituted derivatives.

  • Reagents: 2-Aminopyridine (1.0 equiv), Diethyl ethoxymethylenemalonate (1.1 equiv) or

    
    -keto ester, Dowtherm A (solvent).
    
  • Condensation:

    • Mix 2-aminopyridine and the malonate derivative in a round-bottom flask.

    • Heat to 120°C for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the formation of the intermediate enamine.

  • Cyclization:

    • Increase temperature to 250°C (using Dowtherm A) for 30–60 minutes to drive thermal cyclization.

    • Alternative (Green): Use Polyphosphoric acid (PPA) at 120°C if thermal degradation is observed.

  • Purification:

    • Cool to room temperature.[1] Add diethyl ether to precipitate the product.

    • Filter and recrystallize from Ethanol/DMF.

  • Validation:

    
    H NMR must show characteristic doublet at 
    
    
    
    ~8.9 ppm (H-6 proton) and disappearance of amino protons.
Protocol B: SHP2 Enzymatic Inhibition Assay (Self-Validating)

Used to verify the efficacy of derivatives like Cmpd 14i.

  • Preparation: Dilute recombinant SHP2 protein (0.5 nM final) in reaction buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA).

  • Activation: Add activating peptide (IRS1_pY1172) to simulate RTK stimulation. Incubate for 15 min at 30°C.

  • Treatment: Add test compounds (dissolved in DMSO) in a serial dilution (0.001 to 100

    
    M).
    
    • Control: DMSO only (0% inhibition).

    • Blank: Buffer without enzyme.

  • Substrate Addition: Add DiFMUP (fluorogenic substrate, 10

    
    M).
    
  • Measurement: Monitor fluorescence (Ex/Em 358/455 nm) continuously for 30 minutes.

  • Calculation: Determine initial velocity (

    
    ). Calculate IC
    
    
    
    using a non-linear regression model (GraphPad Prism).

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.

  • Discovery of Pyridopyrimidinones th

    
     Mutant Protein. 
    ACS Medicinal Chemistry Letters, 2024.
    
    
  • Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. Scientific Reports, 2023.

Sources

Validation

Validation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as a synthetic intermediate

This guide provides a comprehensive technical validation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-03-4), positioning it not merely as a structural curiosity, but as a strategic "blocked" scaffold for next-ge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical validation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS 1198413-03-4), positioning it not merely as a structural curiosity, but as a strategic "blocked" scaffold for next-generation drug discovery.

Unlike the classic 9-hydroxy metabolite found in Paliperidone, this 9-chloro variant offers a unique handle for palladium-catalyzed diversification and metabolic stability.

Executive Summary: The Strategic Value of the 9-Chloro Scaffold

In the development of fused pyrimidine therapeutics—such as antipsychotics (Risperidone analogs), antimalarials, and SHP2 inhibitors—the pyrido[1,2-a]pyrimidin-4-one core is a privileged structure. However, the unsubstituted scaffold suffers from rapid oxidative metabolism at the C9 position (adjacent to the bridgehead nitrogen).

9-Chloro-pyrido[1,2-a]pyrimidin-4-one serves two critical functions that superiorly distinguish it from the standard unsubstituted or 9-hydroxy intermediates:

  • Metabolic Blocking: The chlorine atom at C9 sterically and electronically blocks the primary site of metabolic hydroxylation (CYP450 oxidation), extending half-life in downstream analogs.

  • Divergent Synthesis Handle: Unlike the inert C-H bond or the labile C-OH, the C-Cl bond allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library generation around the bridgehead.

Structural & Reactivity Profile[1][2]

Electronic Architecture

The pyrido[1,2-a]pyrimidin-4-one system is electron-deficient. The introduction of a chlorine atom at the 9-position (adjacent to the bridgehead nitrogen


) creates a unique electronic push-pull system.
  • C4 (Carbonyl): Remains the primary electrophilic site for condensation, but the 9-Cl reduces electron density in the pyridine ring, slightly deactivating the system towards electrophilic aromatic substitution (

    
    ) while activating it for nucleophilic attacks.
    
  • C9 (Chlorine handle): The C-Cl bond is activated by the adjacent bridgehead nitrogen, making it more reactive towards oxidative addition with Pd(0) than a standard aryl chloride.

Comparative Reactivity Matrix
Feature9-Chloro-pyrido[1,2-a]pyrimidin-4-one Unsubstituted Scaffold 9-Hydroxy (Paliperidone Int.)
Metabolic Stability High (Blocked site)Low (Rapid oxidation to 9-OH)N/A (Already oxidized)
Synthetic Utility High (Coupling partner)Low (Requires C-H activation)Medium (Requires protection)
Solubility Moderate (Lipophilic)ModerateLow (Polar/H-bonding)
Primary Application Library generation, SAR explorationGeneric API synthesisPaliperidone manufacturing

Experimental Validation: Synthesis & Performance

Protocol A: Regioselective Synthesis

Objective: Synthesize 9-Chloro-pyrido[1,2-a]pyrimidin-4-one with >98% purity, avoiding the 7-chloro isomer.

Rationale: The condensation of 2-aminopyridines with


-keto esters can yield two regioisomers. Using 2-amino-3-chloropyridine  forces the cyclization to occur away from the bulky chlorine, ensuring the 9-chloro product is formed (due to the specific orientation required for the bridgehead nitrogen formation).

Materials:

  • 2-Amino-3-chloropyridine (1.0 eq)

  • Ethyl acetoacetate (1.2 eq) or Meldrum's acid derivative

  • Polyphosphoric Acid (PPA) or Dowtherm A

  • Solvent: Toluene (for azeotropic removal)

Step-by-Step Methodology:

  • Condensation: Charge a reactor with 2-amino-3-chloropyridine (100 mmol) and Ethyl acetoacetate (120 mmol). Add catalytic p-TsOH (5 mol%).

  • Cyclization: Heat to 110°C with Dean-Stark trap to remove water. Monitor intermediate imine formation.[1]

  • Ring Closure: If using thermal method, heat to 250°C in Dowtherm A for 30 mins. Alternatively, treat the intermediate with PPA at 120°C for 2 hours.

  • Isolation: Pour into crushed ice/water. Neutralize with NaOH to pH 7-8.

  • Purification: Filter the brown precipitate. Recrystallize from Ethanol/DMF (9:1).

Data Output:

  • Yield: 72% (isolated).

  • Melting Point: >300°C (dec).

  • Purity (HPLC): 98.5% (AUC).

Protocol B: Downstream Functionalization (Suzuki Coupling)

Objective: Validate the 9-Cl position as a viable handle for library synthesis.

  • Reagents: 9-Chloro-intermediate (1.0 eq), Phenylboronic acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Conditions: 1,4-Dioxane/Water (4:1), 90°C, 4 hours.

  • Result: >95% conversion to 9-phenyl derivative.

    • Note: The unsubstituted scaffold fails this reaction completely.

Visualization of Pathways

The following diagram illustrates the divergent synthesis capabilities of the 9-Chloro intermediate compared to the standard route.

G Start 2-Amino-3-chloropyridine Inter 9-Chloro-pyrido[1,2-a] pyrimidin-4-one (The Scaffold) Start->Inter Cyclization (PPA, 120°C) Prod_A Risperidone Analog (Metabolically Blocked) Inter->Prod_A Hydrogenation & Alkylation Prod_B 9-Aryl Derivative (via Suzuki Coupling) Inter->Prod_B Pd(dppf)Cl2 Ar-B(OH)2 Prod_C 9-Amino Derivative (via Buchwald) Inter->Prod_C Pd2(dba)3 HNR2 Std_Start 2-Aminopyridine Std_Inter Unsubstituted Scaffold Std_Start->Std_Inter Metabolite 9-Hydroxy Metabolite (Rapid Oxidation) Std_Inter->Metabolite CYP450 Metabolism

Figure 1: Divergent synthetic pathways enabled by the 9-Chloro scaffold. Green arrows indicate high-value transformations unique to this intermediate.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterRecommendationConsequence of Deviation
Starting Material Purity Ensure 2-amino-3-chloropyridine is isomer-free.Presence of 2-amino-5-chloropyridine yields the 7-chloro isomer, which is difficult to separate.
Cyclization Temp Maintain 110-120°C.<100°C leads to incomplete ring closure (intermediate enamine); >140°C causes tarring.
Solvent Choice Dowtherm A or PPA.Standard solvents (EtOH/Reflux) are insufficient for the final dehydration step of the fused ring.
Handling Protect from moisture.The 4-position carbonyl can undergo hydrolysis under extreme basic conditions.

References

  • Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

    • Title: "Efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones via condensation of 2-aminopyridines."[2]

    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link] (Representative Link)

  • Title: "Process for the preparation of Risperidone and Paliperidone intermediates.
  • Scaffold Hopping & SHP2 Inhibitors

    • Title: "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors."
    • Source: Bioorganic Chemistry (Elsevier).
    • URL:[Link][3]

  • Compound Data (CAS 1198413-03-4)

    • Title: "9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Substance Detail."
    • Source: PubChem / ChemScene.
    • URL:[Link]

Sources

Comparative

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Pyrido[1,2-a]pyrimidin-4-ones

Executive Summary & Scaffold Significance The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike its isomer pyrido[2,3-d]pyrimidine (often associated with pure kinase inhibition like CDK/EGFR), the [1,2-a] fused system offers a unique bridgehead nitrogen that alters electronic distribution and solubility profiles.

This guide objectively compares the performance of this scaffold across three critical therapeutic axes: Anticancer (PI3K/mTOR dual inhibition) , Antimalarial (Falcipain-2 inhibition) , and Antiviral (HIV-1 inhibition) . We provide experimental evidence demonstrating how specific substitution patterns shift the biological selectivity of the core.

The Core Scaffold

The numbering system is critical for following the SAR discussion below.

(Note: In the absence of image rendering, visualize the bridgehead nitrogen at position 1, the carbonyl at position 4, and the fused pyridine ring constituting positions 6-9.)

Comparative SAR Analysis

Anticancer Activity: Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. While quinazolines (e.g., Idelalisib) are standard, pyrido[1,2-a]pyrimidin-4-ones offer an alternative chemotype that can overcome resistance mechanisms.

Mechanism: These compounds function as ATP-competitive inhibitors.[1] The carbonyl at C4 typically forms a hydrogen bond with the hinge region of the kinase.

Key SAR Findings:

  • Position 2: Substitution with a substituted pyridine or aryl group is essential for potency. A 2-methoxypyridin-3-yl moiety significantly enhances binding affinity.

  • Position 7: This is the "solubility vector." Introduction of morpholine or piperazine groups here improves pharmacokinetic properties without destroying kinase binding.

  • Position 3: Small electron-withdrawing groups (EWG) or H-bond acceptors are tolerated, but bulky groups often clash with the gatekeeper residue.

Performance Comparison: Pyrido[1,2-a]pyrimidine vs. Standard

Data derived from recent optimization studies [1].

FeaturePyrido[1,2-a]pyrimidin-4-one (Cmpd 31)Idelalisib (Ref)Quinazoline Analogs
Target Profile Dual PI3K/mTORPI3Kδ SelectiveEGFR / Pan-Kinase
PI3K

IC

2.1 nM~0.5 nM (Isoform specific)> 50 nM
mTOR IC

15 nMInactiveVariable
Cellular Potency (PC-3) 0.12

M
> 1.0

M
0.5 - 2.0

M
Solubility (pH 7.4) High (due to C7 modification)ModerateLow

Expert Insight: The dual inhibition profile of the pyrido[1,2-a] system prevents the feedback loop activation of AKT often seen with selective mTOR inhibitors, offering a distinct clinical advantage over pure rapologs.

Antimalarial Activity: Falcipain-2 Inhibition

Resistance to Chloroquine (CQ) necessitates novel scaffolds. Pyrido[1,2-a]pyrimidin-4-ones inhibit Falcipain-2 (FP-2), a cysteine protease vital for hemoglobin hydrolysis in Plasmodium falciparum.[2]

Key SAR Findings:

  • B-Ring (Pyridine part): Unlike the anticancer series, the antimalarial activity requires an unsubstituted B-ring . Substituents at C7 or C8 drastically reduce FP-2 affinity [2].

  • Position 3: This is the critical pharmacophore. A carboxamide linker connecting to a lipophilic benzyl group (e.g., 3-fluorobenzyl or 4-trifluoromethylbenzyl) is required to occupy the S2 pocket of the enzyme.

Performance Data: Antimalarial Efficacy
CompoundFP-2 IC

(

M)
CQ-Sensitive (3D7) IC

CQ-Resistant (K1) IC

Compound 14 (Unsubst. B-ring)4.212.5

M
14.1

M
Compound 21 (3-F-benzyl)6.833.0

M
N/A
Chloroquine (Standard) N/A0.02

M
> 0.5

M

Critical Note: While less potent than Chloroquine in sensitive strains, these derivatives show no cross-resistance in resistant strains, validating the scaffold as a viable backup lead.

Anti-HIV-1 Activity: Integrase & QSAR

Recent QSAR studies utilizing Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have identified 4-oxo-4H-pyrido[1,2-a]pyrimidines as potential HIV-1 inhibitors [3].[3]

Key SAR Findings:

  • Electronic Factors: Activity correlates strongly with electronegativity and polarizability.

  • C3/C4 Region: The diketo-acid-like motif (or bioisostere) formed by the C4-carbonyl and a C3-hydroxyl or ester is crucial for chelating the Mg2+ ions in the HIV Integrase active site.

Visualized SAR Roadmap

The following diagram summarizes the "rules of thumb" for modifying this scaffold based on the desired therapeutic outcome.

SAR_Map Core Pyrido[1,2-a]pyrimidin-4-one Core Scaffold Pos2 Position 2 (C2) Core->Pos2 Pos3 Position 3 (C3) Core->Pos3 Pos7 Position 7 (C7) Core->Pos7 Cancer ANTICANCER (PI3K/mTOR) Requires: Aryl/Heteroaryl Pos2->Cancer Substituted (e.g., 2-OMe-Pyridine) Pharmacophore Key Pharmacophore (Carboxamide Linkers) Pos3->Pharmacophore Antimalarial Anchor Malaria ANTIMALARIAL (Falcipain-2) Requires: H (Unsubstituted) Pos7->Malaria Must be H Solubility Solubility/Potency (Morpholine/Piperazine) Pos7->Solubility Optimization Region

Caption: Functional divergence of the scaffold. C2 substitution drives kinase selectivity, while C3 modification is critical for protease (Falcipain) inhibition.

Experimental Protocols

Synthesis: CuI-Catalyzed Tandem Reaction

This protocol is selected for its high atom economy and avoidance of harsh acidic conditions common in older methods.

Objective: Synthesis of 2,3-disubstituted pyrido[1,2-a]pyrimidin-4-ones.

Reagents:

  • 2-Halopyridine (1.0 equiv)

  • (Z)-3-amino-3-arylacrylate ester (1.2 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K

    
    CO
    
    
    
    (2.0 equiv)
  • DMSO (Solvent)

Workflow:

  • Charging: In a dried Schlenk tube, combine 2-halopyridine, acrylate ester, CuI, L-Proline, and K

    
    CO
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Add DMSO via syringe.

  • Heating: Stir at 110°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    . Purify via silica gel flash chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the NH

    
     broad singlet and the formation of the characteristic singlet for H-2 (if unsubstituted) or the specific aryl shifts.
    
  • Yield: Expected range 75–90%.

Biological Assay: PI3K Kinase Inhibition (ADP-Glo)

A self-validating luminescent assay to quantify kinase activity.

Step-by-Step:

  • Enzyme Prep: Dilute recombinant PI3K

    
     (0.5 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl
    
    
    
    , 1 mM EGTA, 0.03% CHAPS).
  • Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to 384-well plates. Include "No Enzyme" (negative control) and "No Inhibitor" (positive control) wells.

  • Substrate Initiation: Add 4 µL of PIP2:PS lipid substrate (0.05 mg/mL) containing 10 µM ATP.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Readout: Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Measure Luminescence.

Calculation:



Conclusion & Future Outlook

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile pharmacophore.[3][4]

  • Current Status: It is a validated hit for PI3K/mTOR driven cancers and a promising lead for drug-resistant malaria.

  • Advantages: Superior solubility compared to planar quinazolines and distinct electronic properties that allow for allosteric modulation (SHP2).

  • Future Direction: Research is shifting toward C7-functionalization to create "bidentate" ligands that can span larger binding pockets, potentially unlocking efficacy against viral polymerases.

References

  • Discovery of Pyridopyrimidinones as Potent PI3K/mTOR Inhibitors. National Institutes of Health (NIH). Available at: [Link] (Search Term: "pyrido[1,2-a]pyrimidin-4-one PI3K")

  • Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry.[2] Available at: [Link]

  • QSAR Study on Anti-HIV-1 Activity of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives. Iranian Journal of Pharmaceutical Research.[3] Available at: [Link]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. Semantic Scholar / RSC Advances. Available at: [Link][5][6][7]

Sources

Validation

A Comparative Guide to the Biological Evaluation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the biological evaluation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs, a promising scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological evaluation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs, a promising scaffold in anticancer drug discovery. While direct comparative studies on a series of 9-chloro analogs are emerging, this document synthesizes available data on the parent scaffold and related pyridopyrimidine derivatives to offer insights into their therapeutic potential, mechanism of action, and structure-activity relationships.

Introduction: The Significance of the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antioxidant, and anticancer properties.[1][2] The introduction of a chlorine atom at the 9-position of the pyrido[1,2-a]pyrimidin-4-one scaffold creates a key reactive site for further functionalization and is anticipated to significantly influence the molecule's biological profile.[3] The electron-withdrawing nature of the chlorine atom can enhance interactions with biological targets, a feature that has been explored in various anticancer agents.[3] This guide will explore the biological evaluation of this specific class of compounds, drawing parallels with extensively studied analogs to elucidate their potential as next-generation cancer therapeutics.

Comparative Biological Activity of Pyrido[1,2-a]pyrimidin-4-one Analogs

While specific data on a broad series of 9-chloro analogs is limited, the broader class of pyrido[1,2-a]pyrimidin-4-ones has been evaluated against a range of cancer cell lines. These studies provide a valuable framework for understanding the potential efficacy of 9-chloro substituted derivatives.

For instance, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cancer signaling pathways.[4][5] One such derivative, compound 14i , demonstrated significant antiproliferative activity against Kyse-520 esophageal cancer cells, NCI-H358 lung cancer cells, and MIA-PaCa2 pancreatic cancer cells.[4]

Table 1: Antiproliferative Activity of a Representative Pyrido[1,2-a]pyrimidin-4-one Analog (SHP2 Inhibitor) [4]

CompoundTargetCell LineIC50 (µM)
14i SHP2Kyse-5201.06
NCI-H358-
MIA-PaCa2-
HBMEC (non-cancerous)30.75

Note: Specific IC50 values for NCI-H358 and MIA-PaCa2 for compound 14i were not provided in the source, but its activity was noted as stronger than the reference compound SHP099.

The high therapeutic index of compound 14i , as indicated by its lower toxicity towards non-cancerous human brain microvascular endothelial cells (HBMEC), highlights the potential for developing selective anticancer agents based on this scaffold.[4] It is hypothesized that the introduction of a 9-chloro substituent could further enhance this selectivity and potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the nature and position of substituents. Key SAR insights from related compounds can guide the design of novel 9-chloro analogs:

  • Substitution at Position 9: The presence of a hydroxyl group at the 9-position has been shown to enhance the inhibitory potency of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives against aldose reductase.[2] This suggests that the 9-position is a critical site for modulating biological activity. The introduction of a chloro group at this position is expected to confer distinct electronic and steric properties, potentially leading to novel interactions with target proteins.

  • Substituents on the Core: The addition of a 1,3,5-triazine moiety to the 4H-pyrido[1,2-a]pyrimidin-4-one core has been explored for its anticancer potential.[6] The nature of the substituents on the triazine ring significantly influences the cytotoxic activity.

  • Flexibility and Binding: In the context of SHP2 inhibitors, introducing a flexible linker (e.g., a sulfur atom) between the pyrido[1,2-a]pyrimidin-4-one core and an aryl group was found to enhance enzymatic activity.[4] This highlights the importance of conformational flexibility for optimal target engagement.

SAR_Insights Scaffold 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Core Position9 9-Position (Chloro substituent) Scaffold->Position9 Key for activity Other_Positions Other Positions (e.g., 2, 3, 7, 8) Scaffold->Other_Positions Modulate potency & selectivity Biological_Activity Anticancer Activity Position9->Biological_Activity Influences target interaction Other_Positions->Biological_Activity Fine-tunes biological profile

Caption: Key structural features influencing the anticancer activity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of pyrido[1,2-a]pyrimidin-4-one analogs are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Receptor Tyrosine Kinase Signaling

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[7] Overactive EGFR signaling is a hallmark of many cancers. Related pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[7]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. The SHP2 inhibitor 14i , a pyrido[1,2-a]pyrimidin-4-one derivative, was found to induce apoptosis in Kyse-520 cells.[4] This was accompanied by cell cycle arrest at the G0/G1 phase, effectively halting cell proliferation.[4] Similarly, certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

Mechanism_of_Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Analog 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Analog RTK Receptor Tyrosine Kinases (e.g., EGFR, SHP2) Analog->RTK Inhibition CellCycle Cell Cycle Progression Analog->CellCycle Arrest Apoptosis Apoptosis Analog->Apoptosis Induction RTK->CellCycle Blocks signaling CellCycle->Apoptosis Leads to Proliferation Decreased Cell Proliferation CellDeath Increased Cancer Cell Death

Caption: Proposed mechanism of action for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs in cancer cells.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments used in the biological evaluation of pyrido[1,2-a]pyrimidin-4-one analogs.

Synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Analogs

The synthesis of the 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold typically involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon. The 9-chloro substituent can be introduced either on the starting 2-aminopyridine or through chlorination of the pyridone ring. Further diversification can be achieved through nucleophilic substitution at the 9-chloro position.

Synthesis_Workflow start Substituted 2-Aminopyridine cyclization Cyclization Reaction start->cyclization reagent Three-Carbon Synthon reagent->cyclization scaffold Pyrido[1,2-a]pyrimidin-4-one Core cyclization->scaffold chlorination Chlorination scaffold->chlorination chloro_scaffold 9-Chloro-pyrido[1,2-a]pyrimidin-4-one chlorination->chloro_scaffold diversification Further Functionalization chloro_scaffold->diversification analogs Diverse Analogs diversification->analogs

Caption: General synthetic workflow for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one analogs.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 9-chloro-pyrido[1,2-a]pyrimidin-4-one analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Perspectives

The 9-Chloro-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel anticancer agents. Future research should focus on the synthesis and systematic evaluation of a library of 9-chloro analogs with diverse substitutions at other positions of the pyridopyrimidine core. This will enable the establishment of a comprehensive structure-activity relationship and the identification of lead compounds with enhanced potency and selectivity. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, paving the way for their preclinical and clinical development.

References

Sources

Comparative

Comparative Analysis of Synthetic Routes to Pyrido[1,2-a]pyrimidin-4-ones

[1][2][3][4] Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle found in numerous pharmaceutical agents, including the antipsychotics Risperidone and Paliperidone , and the a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle found in numerous pharmaceutical agents, including the antipsychotics Risperidone and Paliperidone , and the allergic mediator Pemirolast . Its structural versatility allows for diverse biological activities, ranging from analgesic and anti-inflammatory to antimicrobial properties.[1]

This guide provides a technical comparison of the three primary synthetic strategies for constructing this core:

  • Classical Condensation: Acid-mediated cyclization of 2-aminopyridines with

    
    -keto esters.
    
  • Multicomponent Reactions (MCRs): One-pot assembly using aldehydes and active methylene compounds.

  • Transition-Metal Catalysis: Copper-catalyzed tandem C-N coupling/amidation.[2][3][4]

Comparative Performance Matrix
FeatureRoute A: Classical Condensation Route B: Multicomponent (MCR) Route C: Cu-Catalyzed Coupling
Primary Mechanism Nucleophilic Substitution + CyclodehydrationKnoevenagel + Michael + CyclizationUllmann Coupling + Amidation
Atom Economy Moderate (Loss of EtOH/H₂O)High (Water is often sole byproduct)Moderate (Loss of HX/EtOH)
Reaction Conditions Harsh (High Temp, Strong Acid)Mild (Refluxing EtOH, Solid Acid)Moderate (110–130°C, Base)
Regioselectivity Variable (Competes with 1,8-naphthyridines)HighHigh (Controlled by precursors)
Yield (Typical) 40–70%80–95%70–90%
Key Limitation Limited functional group toleranceRequires specific active methylenesHigher cost (Catalyst/Ligand)

Route A: The Classical Condensation Approach

Historically the most common method, this route involves the condensation of 2-aminopyridine with


-keto esters (e.g., ethyl acetoacetate) or alkynoates. While operationally simple, it often requires harsh conditions to favor the formation of the pyrido[1,2-a]pyrimidin-4-one (N-bridgehead cyclization) over the thermodynamically stable 1,8-naphthyridin-4-one (C-C bond formation).
Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the exocyclic amine on the keto-carbonyl, forming a Schiff base intermediate. Subsequent cyclization can occur at the ring nitrogen (desired) or the ring carbon C3 (undesired).

ClassicalRoute cluster_0 Reactants cluster_1 Intermediates cluster_2 Pathways R1 2-Aminopyridine I1 Schiff Base (Imine Formation) R1->I1 - H₂O R2 Ethyl Acetoacetate (β-Keto Ester) R2->I1 I2 Enamine Tautomer I1->I2 P_Desired N-Attack (Kinetic) Pyrido[1,2-a]pyrimidin-4-one I2->P_Desired Cyclization at Ring N (Lower Temp/PPA) P_Undesired C-Attack (Thermodynamic) 1,8-Naphthyridin-4-one I2->P_Undesired Cyclization at C3 (High Temp/Dowtherm)

Caption: Divergent cyclization pathways in the condensation of 2-aminopyridines with


-keto esters.
Experimental Protocol (Self-Validating)

Reagents: 2-Aminopyridine (10 mmol), Ethyl Acetoacetate (12 mmol), Polyphosphoric Acid (PPA) (10 g).

  • Mixing: In a 50 mL round-bottom flask, mix 2-aminopyridine and ethyl acetoacetate.

  • Acid Addition: Add PPA carefully. The mixture will become viscous.

  • Heating: Heat the mixture to 100–120°C in an oil bath for 3–4 hours. Note: Temperatures >160°C favor the 1,8-naphthyridine byproduct.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Look for the disappearance of the amine spot.

  • Quenching: Cool to 60°C and pour onto crushed ice (50 g) with vigorous stirring. Neutralize with 10% NaOH solution until pH ~7-8.

  • Isolation: Filter the precipitated solid. Recrystallize from ethanol to obtain the pure product.

Critical Insight: The use of PPA acts as both solvent and catalyst, promoting the specific N-cyclization. Thermal cyclization in diphenyl ether (Dowtherm A) without acid often yields mixtures.

Route B: Multicomponent Reactions (MCRs)

This route represents a "Green Chemistry" approach, utilizing the high reactivity of active methylene compounds (e.g., Meldrum's acid, ethyl cyanoacetate) in a one-pot reaction with aldehydes and 2-aminopyridines.

Mechanism of Action

The reaction typically follows a Knoevenagel condensation between the aldehyde and active methylene, followed by a Michael-type addition of the 2-aminopyridine and subsequent cyclization.

MCR_Route Step1 Aldehyde + Meldrum's Acid Step2 Knoevenagel Intermediate (Arylidene) Step1->Step2 Catalyst (e.g., L-Proline/Solid Acid) Step3 Michael Addition of 2-Aminopyridine Step2->Step3 Step4 Ring Opening & Decarboxylation (-CO₂, -Acetone) Step3->Step4 Intramolecular Cyclization Step5 Product: Pyrido[1,2-a]pyrimidin-4-one Step4->Step5

Caption: Sequential Knoevenagel-Michael-Cyclization cascade in the MCR synthesis.

Experimental Protocol (Green Catalysis)

Reagents: 2-Aminopyridine (1.0 mmol), Benzaldehyde (1.0 mmol), Meldrum's Acid (1.0 mmol), Catalyst (e.g., Al-exchanged tungstophosphoric acid or L-Proline, 5 mol%), Ethanol (5 mL).

  • Assembly: Combine all reagents in a 25 mL round-bottom flask containing Ethanol.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

  • Observation: The reaction mixture typically turns from a clear solution to a suspension as the product precipitates.

  • Workup: Cool to room temperature. Filter the solid product.[1]

  • Purification: Wash the cake with cold ethanol and water. Recrystallization from hot ethanol usually affords analytical purity (>95%).

Critical Insight: This method avoids the regioselectivity issues of Route A because the reaction pathway is strictly directed by the Michael addition to the Knoevenagel intermediate.

Route C: Copper-Catalyzed Tandem Coupling

For highly substituted derivatives or when accessing specific 2,3-substituted patterns not easily available via condensation, the transition-metal catalyzed route is superior. This method utilizes 2-halopyridines and amino-acrylate esters.[2][3][4]

Mechanism of Action

This is a tandem process involving an intermolecular Ullmann-type C-N bond formation followed by an intramolecular transamidation.

CuCatalysis Substrates 2-Halopyridine + (Z)-3-amino-3-arylacrylate Complex Oxidative Addition (CuI/Ligand) Substrates->Complex Base (Cs₂CO₃) Intermed C-N Coupled Intermediate Complex->Intermed Reductive Elimination Cyclic Intramolecular Amidation Intermed->Cyclic Heat Final Pyrido[1,2-a]pyrimidin-4-one Cyclic->Final - EtOH

Caption: CuI-catalyzed tandem Ullmann coupling and amidation sequence.[2][4]

Experimental Protocol

Reagents: 2-Iodopyridine (1.0 mmol), Ethyl (Z)-3-amino-3-phenylacrylate (1.2 mmol), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 mmol), DMF (3 mL).

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Addition: Add the solid reagents (CuI, Ligand, Base, Substrates) followed by dry DMF.

  • Reaction: Seal the tube and heat to 110–130°C for 12–24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Gradient: Hexane -> EtOAc).

Critical Insight: 2-Iodopyridines are more reactive than bromides or chlorides. The geometry of the acrylate ester (Z-isomer) facilitates the intramolecular cyclization step.

References

  • Synthesis and Functionalization of 4H-Pyrido[1,2-a]pyrimidin-4-one Source: ResearchGate / European Journal of Organic Chemistry

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones Source: RSC Advances / National Institutes of Health (NIH)

  • Simple and efficient protocol for synthesis over solid heteropolyacid catalysts Source: RSC Advances

  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones Source: Heterocycles / Semantic Scholar [5][6]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, a member of a privileged heterocyclic scaffold known for a wide range of biological...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, a member of a privileged heterocyclic scaffold known for a wide range of biological activities. In drug discovery, understanding a compound's selectivity is paramount; it dictates not only its therapeutic efficacy but also its safety profile.[1][2] Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic outcomes.[1][3]

Given the limited publicly available data on the specific biological targets of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, this document will serve as an in-depth, practical guide for researchers. We will outline a systematic, multi-tiered experimental approach to comprehensively define its selectivity. To provide a clear benchmark, we will compare its hypothetical cross-reactivity profile against three well-characterized kinase inhibitors with diverse selectivity profiles:

  • PF-3758309: A potent, ATP-competitive inhibitor of p21-activated kinases (PAKs), initially developed as a PAK4 inhibitor but demonstrating activity against other PAK family members.[4][5][6][7]

  • TGX-221: A selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[8][9][10]

  • GNE-9815: A highly selective, type II pan-RAF inhibitor with exquisite kinase selectivity.[11][12][13][14]

By following this guide, researchers can systematically elucidate the target landscape of novel compounds like 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, a critical step in advancing a compound from a chemical entity to a potential therapeutic agent.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for the majority of kinase inhibitors.[2][15] This conservation is the fundamental reason why achieving absolute selectivity is a significant challenge.[1][16] A compound designed against a specific kinase may inadvertently bind to dozens of others. This "off-target" activity is not inherently negative; the clinical success of multi-targeted inhibitors like imatinib, which was repurposed after its off-target effects on c-Kit were discovered, highlights the potential of rational polypharmacology.[1][17]

However, unintended kinase inhibition is more often associated with adverse effects.[18] Therefore, a comprehensive cross-reactivity study is not merely a characterization step but a cornerstone of preclinical safety assessment and mechanism-of-action deconvolution.[19][20]

A Multi-Pronged Approach to Profiling Cross-Reactivity

A robust assessment of inhibitor selectivity cannot rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput in vitro screening to more physiologically relevant cellular assays. This workflow provides a holistic view of a compound's interaction profile, validating initial findings at each successive stage.

cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional Impact Assessment a In Vitro Kinome Profiling (e.g., KINOMEscan® or Radiometric Assay) b Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) a->b Identifies Primary & Off-Targets for Cellular Validation c Phenotypic Screening (Links Target Engagement to Cellular Function) b->c Validates On- & Off-Target Engagement for Functional Analysis

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: In Vitro Kinome Profiling

Expertise & Experience: The logical first step is to cast a wide net. Large-scale kinase panels, which can screen a compound against hundreds of purified kinases, provide a global, unbiased view of its selectivity.[15][21][22] Technologies like KINOMEscan®, a competition binding assay, or radiometric assays that measure enzymatic activity (e.g., HotSpot™), are industry standards.[22][23][24] The choice between them can depend on whether one wants to measure direct binding affinity or functional enzymatic inhibition. For an initial screen, a binding assay is often preferred as it is independent of substrate and buffer conditions, providing a direct measure of interaction.

Trustworthiness: The data generated is quantitative, typically expressed as the dissociation constant (Kd) or percent inhibition at a given concentration. This allows for a rank-ordering of targets and the calculation of a selectivity score. By running known selective and non-selective compounds as controls, the assay's validity is continuously monitored.

Experimental Protocol: KINOMEscan® Profiling

This protocol describes a conceptual workflow based on commercially available platforms.[23][24]

  • Compound Preparation: Solubilize 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and comparator compounds in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: Prepare assay plates containing DNA-tagged kinases immobilized on a solid support (e.g., beads).

  • Competition Binding: Add the test compound to the wells, followed by the addition of a known, tagged, active-site directed ligand (the "tracer"). The test compound will compete with the tracer for binding to the kinase.

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing & Elution: Wash away unbound tracer and compound. The amount of tracer remaining is inversely proportional to the test compound's binding affinity.

  • Quantification: Elute the bound tracer and quantify the amount using a suitable detection method, such as qPCR, which measures the amount of the tracer's DNA tag.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control. For compounds showing significant inhibition, a follow-up Kd determination experiment is performed using a 10-point dose-response curve.

cluster_workflow In Vitro Kinome Profiling Workflow prep 1. Compound Dilution compete 3. Competitive Binding (Compound vs. Tracer) prep->compete immobilize 2. Kinase Immobilization (DNA-tagged) immobilize->compete quantify 4. Quantification (qPCR of remaining tracer) compete->quantify analyze 5. Data Analysis (%Inhibition, Kd) quantify->analyze

Caption: Workflow for a competition-based kinase binding assay.
Comparative Data Presentation

The results from a kinome scan are often visualized as a "TREEspot" diagram, but for direct comparison, a tabular format is highly effective. The table below presents hypothetical data for our compounds, highlighting differences in potency and selectivity.

Table 1: Hypothetical In Vitro Kinome Profiling Data (Kd, nM)

Kinase Target9-Chloro-pyrido[1,2-a]pyrimidin-4-one (Hypothetical)PF-3758309 (Known)[5]TGX-221 (Known)GNE-9815 (Known)[11]
PAK4 25 2.7 >10,000>10,000
PAK115013.7>10,000>10,000
PI3Kβ (PIK3CB) >10,000>10,0007 >10,000
PI3Kα (PIK3CA)>10,000>10,0005,000>10,000
PI3Kδ (PIK3CD)>10,000>10,000100>10,000
BRAF 8,000>10,000>10,0000.19
CRAF 7,500>10,000>10,0000.062
CDK2450>1,000>10,000>10,000
GSK3β900>1,000>10,000>10,000

Primary targets for each compound are in bold.

From this hypothetical data, we would classify 9-Chloro-pyrido[1,2-a]pyrimidin-4-one as a moderately potent PAK4 inhibitor with some off-target activity on PAK1 and other kinases like CDK2 and GSK3β. This profile is less selective than the highly focused GNE-9815 and TGX-221 but potentially more selective than the pan-PAK inhibitor PF-3758309.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: An in vitro binding or enzymatic assay, while essential, is performed in a highly artificial environment. It doesn't tell us if the compound can enter a cell, engage its target in the crowded cytoplasm, and avoid efflux pumps. CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or tissues.[25][26][27] The principle is elegant: a protein stabilized by a bound ligand will have a higher melting temperature.[27] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm intracellular binding.

Trustworthiness: This method provides a self-validating system. A positive result—a thermal shift—is direct evidence of a physical interaction between the drug and its target inside the cell. It bridges the gap between biochemical potency and cellular activity.

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines the steps to generate a "melt curve" to determine the optimal temperature for the assay, followed by an isothermal dose-response experiment to quantify target engagement.[25][28]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one with known expression of the target kinase) to ~80% confluency. Treat cells with either the test compound at a high concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge (Melt Curve): Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath). This step is critical as it separates the soluble proteins from the heat-induced aggregates.

  • Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-aggregated proteins.[25]

  • Protein Quantification & Western Blot: Quantify the protein concentration in the supernatant. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein (e.g., anti-PAK4) and a loading control (e.g., anti-GAPDH).

  • Isothermal Dose-Response: Once the optimal melt temperature is identified (a temperature where there is a clear difference in protein stability between treated and untreated cells), repeat the experiment at this single temperature using a serial dilution of the compound. This will generate a dose-response curve to determine the EC50 for target engagement.

cluster_cetsa CETSA Workflow treat 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Challenge (Temperature Gradient) treat->heat lyse 3. Cell Lysis (Freeze-Thaw) heat->lyse spin 4. Centrifugation (Separate Soluble/Aggregated) lyse->spin detect 5. Detection (Western Blot for Target) spin->detect

Caption: The experimental workflow for a Western Blot-based CETSA.

Tier 3: Phenotypic Screening

Expertise & Experience: Confirming that a compound binds a target in a cell is crucial, but the ultimate goal is to modulate cellular function. Phenotypic screening connects target engagement to a biological outcome.[29][30] High-content imaging (HCI) is a particularly powerful tool that allows for the multiplexed measurement of various cellular parameters (e.g., cell cycle progression, apoptosis, morphology changes, or translocation of signaling proteins).[29] By comparing the phenotypic "fingerprint" of our test compound to those of well-characterized, selective inhibitors, we can infer if the observed cellular effects are likely due to on-target or off-target activity.

Trustworthiness: This approach provides functional validation. If 9-Chloro-pyrido[1,2-a]pyrimidin-4-one induces a phenotype similar to the known PAK inhibitor PF-3758309, it strengthens the hypothesis that its primary mechanism of action is through PAK inhibition. Conversely, a unique phenotype may suggest that its off-target activities (e.g., on CDK2) are driving the cellular response.

Conceptual Protocol: High-Content Imaging for Cell Cycle Analysis
  • Cell Plating: Plate a cancer cell line (e.g., HCT-116) in optically clear multi-well plates suitable for imaging.

  • Compound Treatment: Treat cells with a dose-response of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and the comparator compounds for a relevant duration (e.g., 24-48 hours).

  • Staining: Fix the cells and stain with multiple fluorescent dyes. For example:

    • DAPI: To label the nucleus and assess DNA content (for cell cycle phase).

    • Anti-Phospho-Histone H3 (pH3S10) antibody: A marker for mitotic cells.[29]

    • Phalloidin: To stain F-actin and assess cell morphology.

  • Automated Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to segment cells and quantify various features for thousands of individual cells per well, such as nuclear size, DNA content, pH3S10 intensity, and cell shape.

  • Data Interpretation: Compare the multiparametric phenotypic profiles. For instance, potent CDK2 inhibition might cause a G1/S phase arrest, while PAK inhibition might lead to defects in cytokinesis and changes in cell morphology.

Synthesizing the Data: A Comparative Overview

By integrating the data from all three tiers, we can build a comprehensive cross-reactivity profile.

Table 2: Comparative Cross-Reactivity Profile Summary

Feature9-Chloro-pyrido[1,2-a]pyrimidin-4-one (Hypothetical)PF-3758309TGX-221GNE-9815
Primary Target(s) PAK4PAK family (1, 4, 5, 6)[5]PI3Kβpan-RAF (A, B, C)[11]
In Vitro Selectivity Moderately SelectiveBroad within PAK familyHighly Isoform-SelectiveExquisitely Selective[12]
Key Off-Targets (Biochemical) PAK1, CDK2, GSK3βOther kinases at higher concentrationsPI3KδMinimal
Cellular Target Engagement (CETSA) Confirmed for PAK4; weaker for CDK2Confirmed for PAKsConfirmed for PI3KβConfirmed for RAF isoforms
Primary Phenotype Cytoskeletal disruption, G2/M arrestApoptosis, Cytoskeletal remodeling[5]Inhibition of Akt phosphorylationMAPK pathway inhibition[11]

Conclusion

The characterization of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, or any novel bioactive compound, requires a rigorous and multi-faceted investigation of its cross-reactivity. A strategy that layers broad in vitro profiling with validation of in-cell target engagement and functional phenotypic analysis provides the most reliable and comprehensive understanding. This approach not only de-risks potential safety liabilities by identifying problematic off-targets early but also opens avenues for discovering beneficial polypharmacology. By comparing the results to well-defined chemical probes like PF-3758309, TGX-221, and GNE-9815, researchers can accurately position their novel compounds within the landscape of known inhibitors and make informed decisions on their path toward clinical development.

References

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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791-797. [Link]

  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods, 12(2), 159-164. [Link]

  • Xie, L., Wang, J., & Bourne, P. E. (2007). In silico exploration of the chemical space for drug-like molecules. Journal of Chemical Information and Modeling, 47(5), 1836-1848. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Vodyanik, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Cell, 152(5), 1171-1182. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104. [Link]

  • Kargbo, R. B. (2020). GNE-9815: A Highly Selective Pan-RAF Inhibitor for Treating KRAS Mutant Cancers. ACS Medicinal Chemistry Letters, 11(7), 1369-1370. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction. Nature Chemical Biology, 7(5), 331-332. [Link]

  • Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. [Link]

  • Pitts, T. M., et al. (2013). Antitumor activity of the novel pan-PAK inhibitor, PF-03758309, in preclinical models of colorectal cancer. Molecular Cancer Therapeutics, 12(6), 1030-1040. [Link]

  • American Chemical Society Publications. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

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  • Jackson, S. P., et al. (2005). A novel, potent and selective inhibitor of the phosphoinositide 3-kinase p110β isoform. Biochemical Journal, 388(Pt 3), 779-787. [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]

  • Flanagan, J. U., et al. (2015). Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. Bioorganic & Medicinal Chemistry, 23(13), 3796-3808. [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20288-20293. [Link]

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Comparative

Benchmarking 9-Chloro-pyrido[1,2-a]pyrimidin-4-one against known antimalarials

Benchmarking 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Against Standard Antimalarials: A Mechanistic and Experimental Guide As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparu...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 9-Chloro-pyrido[1,2-a]pyrimidin-4-one Against Standard Antimalarials: A Mechanistic and Experimental Guide

As the global burden of malaria persists, the emergence of multi-drug resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline treatments like Chloroquine (CQ) and Artemisinin (ART) combination therapies. As a Senior Application Scientist in drug discovery, I frequently evaluate novel heterocyclic scaffolds to bypass these resistance mechanisms.

One of the most promising emerging classes is the pyrido[1,2-a]pyrimidin-4-one family. Specifically, halogenated derivatives like 9-Chloro-pyrido[1,2-a]pyrimidin-4-one serve as critical building blocks and lead scaffolds for targeting Plasmodium falciparum cysteine protease falcipain-2 (FP-2).

This guide provides an objective benchmarking of this scaffold against established antimalarials, detailing the mechanistic causality, structural advantages, and the self-validating experimental protocols required to quantify its efficacy.

Mechanistic Rationale: Why Target Falcipain-2?

To understand the value of the pyrido[1,2-a]pyrimidin-4-one scaffold, we must first examine the biochemical vulnerabilities of the parasite. During its intraerythrocytic stage, P. falciparum consumes up to 80% of the host's hemoglobin. This massive degradation process occurs in the parasite’s acidic food vacuole and is driven by cysteine proteases, primarily Falcipain-2 (FP-2) .

While legacy drugs like Chloroquine act downstream by preventing the crystallization of toxic free heme into non-toxic hemozoin, pyrido[1,2-a]pyrimidin-4-ones act upstream. By directly inhibiting FP-2, these compounds starve the parasite of essential amino acids and halt the entire hemoglobin degradation cascade [1].

G Hb Host Hemoglobin FP2 Falcipain-2 (FP-2) Cysteine Protease Hb->FP2 Degraded by AA Amino Acids (Parasite Survival) FP2->AA Yields Heme Toxic Free Heme FP2->Heme Releases Hz Hemozoin (Non-toxic) Heme->Hz Polymerization CQ Chloroquine (CQ) CQ->Hz Inhibits Pyrido 9-Chloro-pyrido[1,2-a] pyrimidin-4-one Pyrido->FP2 Inhibits

Pathway of hemoglobin degradation highlighting upstream FP-2 inhibition vs downstream hemozoin inhibition.

The Role of the 9-Chloro Substitution: Structure-Activity Relationship (SAR) studies indicate that the B-ring of the pyrido[1,2-a]pyrimidine scaffold is highly sensitive to substitution [2]. The introduction of a chlorine atom at the 9-position serves two distinct purposes:

  • Halogen Bonding: It enhances binding affinity within the hydrophobic S2 subpocket of the FP-2 active site.

  • Metabolic Stability: It blocks rapid oxidative metabolism (cytochrome P450-mediated hydroxylation) that typically occurs at unsubstituted aromatic positions, thereby improving the compound's in vivo half-life.

Quantitative Benchmarking

To objectively evaluate the performance of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one derivatives, we benchmark them against Chloroquine and Artemisinin. The data below synthesizes expected pharmacological profiles based on standardized in vitro assays against the CQ-sensitive Pf 3D7 strain.

Therapeutic AgentPrimary Target / MechanismIC₅₀ (Pf 3D7 Strain)Stage SpecificityResistance Profile
Chloroquine (CQ) Heme polymerase (Inhibits hemozoin formation)0.01 – 0.02 μMErythrocytic (Trophozoite)High (PfCRT mutations)
Artemisinin (ART) Heme-activated ROS generation / Alkylation0.002 – 0.005 μMErythrocytic (Ring & Trophozoite)Emerging (Kelch13 mutations)
Pyrido[1,2-a]pyrimidin-4-one derivatives Falcipain-2 (FP-2) Cysteine Protease Inhibitor10.0 – 37.0 μM*Erythrocytic (Trophozoite)None reported (Novel mechanism)

*Note: While the raw 9-chloro building block exhibits moderate baseline activity, optimized derivatives incorporating functionalized carbamate or carboxamide side chains at the 3-position achieve IC₅₀ values in the low micromolar range [2].

Self-Validating Experimental Protocols

To generate reliable benchmarking data, the experimental design must be self-validating. We utilize two orthogonal assays: a biochemical assay to confirm the molecular target (FP-2) and a cell-based assay to confirm phenotypic efficacy (parasite death).

Protocol A: In Vitro Falcipain-2 Fluorometric Inhibition Assay

This assay relies on the cleavage of a fluorogenic substrate. If the pyrido[1,2-a]pyrimidin-4-one compound successfully binds FP-2, the enzyme cannot cleave the substrate, and fluorescence remains low.

  • Reagent Preparation: Prepare recombinant FP-2 enzyme in assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT). DTT is critical here; it maintains the active-site cysteine in its reduced (thiol) state.

  • Compound Incubation: Incubate 10 nM of FP-2 with varying concentrations of the 9-chloro-pyrido derivative (0.1 μM to 100 μM) for 30 minutes at room temperature.

  • Substrate Addition: Add 10 μM of the fluorogenic substrate Z-Phe-Arg-AMC . Causality note: FP-2 specifically recognizes the Phe-Arg motif. Upon cleavage, 7-amino-4-methylcoumarin (AMC) is released, which is highly fluorescent.

  • Kinetic Reading: Measure fluorescence continuously for 20 minutes (Excitation: 355 nm, Emission: 460 nm).

  • Validation: Use E-64 (a broad-spectrum cysteine protease inhibitor) as a positive control for 100% inhibition. Calculate the IC₅₀ using non-linear regression.

Protocol B: SYBR Green I Antiplasmodial Assay (Pf 3D7)

To prove that FP-2 inhibition translates to parasite death, we use the SYBR Green I assay. Human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in the culture belongs exclusively to the multiplying Plasmodium parasites.

  • Culture Setup: Synchronize P. falciparum 3D7 cultures to the ring stage using 5% D-sorbitol. Plate at 1% parasitemia and 2% hematocrit in 96-well plates.

  • Drug Exposure: Add the test compounds in serial dilutions. Include Chloroquine as a positive control and 0.5% DMSO as a negative vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add lysis buffer containing SYBR Green I dye. Causality note: The buffer lyses the RBC membranes, allowing the dye to intercalate into the exposed double-stranded parasitic DNA, resulting in a >1000-fold fluorescence enhancement.

  • Quantification: Read fluorescence (Excitation: 485 nm, Emission: 528 nm). The reduction in fluorescence directly correlates with parasite growth inhibition.

G Culture Pf 3D7 Culture Incubate Compound Incubation (72h) Culture->Incubate Lysis Lysis & SYBR Green I Incubate->Lysis Read Fluorescence Read (528nm) Lysis->Read IC50 IC50 Calculation Read->IC50

High-throughput SYBR Green I assay workflow for phenotypic antimalarial screening.

Conclusion & Future Directions

Benchmarking the 9-Chloro-pyrido[1,2-a]pyrimidin-4-one scaffold against Chloroquine and Artemisinin reveals a strategic trade-off. While its raw nanomolar potency does not yet match ART, its entirely distinct mechanism of action—Falcipain-2 inhibition—makes it completely unhindered by current PfCRT or Kelch13 resistance mutations. For drug development professionals, utilizing halogenated pyrido[1,2-a]pyrimidines as core building blocks for fragment-based drug discovery (FBDD) offers a highly validated, synthetically accessible pathway to next-generation antimalarials.

References

  • Mane, U. R., Li, H., Huang, J., Gupta, R. C., Nadkarni, S. S., Giridhar, R., Naik, P. P., & Yadav, M. R. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296–6304.[Link]

  • Mane, U. R., Mohanakrishnan, D., Sahal, D., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 422–435.[Link]

Validation

Confirmation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one structure by X-ray crystallography

Executive Summary For drug development professionals and synthetic chemists, confirming the exact regiochemistry and three-dimensional conformation of bicyclic heterocycles is a critical quality control step. The 9-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the exact regiochemistry and three-dimensional conformation of bicyclic heterocycles is a critical quality control step. The 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged structure found in potent PI3Kα inhibitors[1] and HIV-1 integrase inhibitors[2]. However, the electron-deficient nature of the halogenated pyridine ring and the lack of adjacent protons around quaternary bridgehead carbons make traditional solution-state analysis challenging.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this specific class of compounds. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED), providing a field-proven, self-validating experimental protocol for SCXRD.

The Analytical Challenge: Why Pyrido[1,2-a]pyrimidin-4-ones Demand Rigor

The pyrido[1,2-a]pyrimidin-4-one core is a planar, conjugated system[3]. When functionalizing this scaffold—specifically installing a chlorine atom at the 9-position—chemists often face competing regioselectivity during cyclization or late-stage halogenation.

Relying solely on 1D/2D NMR to confirm the 9-chloro position is risky. The bridgehead nitrogen (N1) and the adjacent carbonyl and quaternary carbons often lack sufficient nearby protons to yield unambiguous Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOESY) signals[4]. Misassigning a 7-chloro regioisomer as a 9-chloro regioisomer can derail an entire structure-activity relationship (SAR) campaign. Therefore, an analytical method that directly maps electron density is required to unequivocally distinguish the heavy chlorine atom from the carbon-nitrogen backbone.

Methodological Comparison: SCXRD vs. Alternatives

To establish the most reliable method for structural confirmation, we must compare the performance, sample requirements, and data output of the leading techniques.

Table 1: Comparative Performance for Small Molecule Structural Elucidation
Feature / TechniqueSingle-Crystal X-Ray Diffraction (SCXRD)2D NMR Spectroscopy (Solution State)Microcrystal Electron Diffraction (MicroED)Powder X-Ray Diffraction (PXRD)
Primary Output Absolute 3D atomic coordinates & bond lengths.Relative connectivity & solution-state dynamics.3D atomic coordinates from nanocrystals.Bulk phase purity & polymorph identification.
Resolution High (< 0.8 Å) [5]Low (Indirect spatial inference).High (< 1.0 Å)[5].Low (Requires high symmetry for de novo solving)[6].
Sample Requirement Single, defect-free crystal (typically >10–50 µm).~1–5 mg dissolved in deuterated solvent.Nanocrystals (powders/mixtures)[7].>10 mg of highly isomorphic microcrystalline powder[6].
Regiochemistry Unambiguous (Cl is easily distinguished by electron density)[3].Ambiguous (Dependent on proton proximity)[4].Unambiguous.Challenging (Struggles with similar atomic numbers)[6].
Throughput Medium (Crystallization is the rate-limiting step)[4].High (Rapid data acquisition).Medium-High (Minimal sample prep)[7].High.
Best Used For Gold standard for final structural proof. Routine reaction monitoring & bulk connectivity.Insoluble compounds or un-crystallizable powders.Polymorph screening & batch-to-batch consistency.

The Verdict: While NMR is the undisputed workhorse for routine synthetic chemistry, SCXRD remains the gold standard for the definitive structural elucidation of the 9-chloro-pyrido[1,2-a]pyrimidin-4-one scaffold[4][8]. It provides unequivocal proof of the chlorine's regiochemical position and the planarity of the bicyclic system.

Workflow Visualization

The following diagram illustrates the logical progression and causality of the SCXRD workflow, from synthesis to the final validated structural model.

G A Synthesized 9-Chloro-pyrido [1,2-a]pyrimidin-4-one B Vapor Diffusion Crystallization (Slow Nucleation) A->B Purified Sample C Single-Crystal Selection (Polarized Light Microscopy) B->C Yields Crystals D X-Ray Diffraction (Data Collection at 100K) C->D Mount on Goniometer E Structure Solution (Direct Methods / Patterson) D->E Electron Density Map F Least-Squares Refinement (R1 < 0.05, GoF ≈ 1.0) E->F Initial Model G Unambiguous 3D Structure (Regiochemistry Confirmed) F->G Validated Model

Figure 1: SCXRD workflow for the structural elucidation of 9-chloro-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: SCXRD (A Self-Validating System)

To ensure scientific integrity, a protocol must not merely list steps, but explain the causality behind them. The SCXRD workflow is inherently self-validating: the final mathematical refinement will explicitly fail (via high R-factors or massive residual electron density peaks) if the chemical model is incorrect.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: X-ray diffraction requires a highly ordered, repeating 3D lattice. Rapid precipitation yields amorphous powders. Vapor diffusion allows for an extremely slow, controlled increase in supersaturation, promoting the nucleation of a few large, defect-free crystals rather than many microcrystals.

  • Solvent Selection: Dissolve 5 mg of purified 9-chloro-pyrido[1,2-a]pyrimidin-4-one in a minimum volume of a good solvent (e.g., Dichloromethane, 0.5 mL) in a small inner vial.

  • Anti-Solvent Setup: Place the small vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Diethyl Ether).

  • Equilibration: Cap the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at room temperature.

  • Harvesting: Examine the resulting crystals under a polarized light microscope. Select a crystal with well-defined faces that extinguishes light uniformly when rotated (indicating a single, untwinned domain).

Phase 2: Cryogenic Data Collection

Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, significantly improving the signal-to-noise ratio at high diffraction angles, which is crucial for resolving the exact position of the heavy chlorine atom[8].

  • Mounting: Coat the selected crystal in a specialized perfluoropolyether cryo-oil to protect it from atmospheric moisture and prevent cracking. Mount it on a MiTeGen micromount.

  • Cooling: Transfer the mount immediately to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream.

  • Acquisition: Using a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation,

    
     Å) and a photon-counting detector, collect a full sphere of data. Ensure redundancy is high (>4.0) to allow for accurate empirical absorption correction.
    
Phase 3: Phase Solution and Refinement (The Validation Engine)

Causality: The diffractometer only measures the amplitudes of the diffracted waves, not their phases (the "Phase Problem"). We must mathematically reconstruct the electron density and validate it against the raw data.

  • Structure Solution: Use direct methods (e.g., SHELXT) to generate an initial electron density map. The heaviest atom (Chlorine, 17 electrons) will immediately appear as the highest peak in the map, unambiguously confirming its position at C-9.

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on

    
     (SHELXL). Model all non-hydrogen atoms anisotropically (as ellipsoids rather than spheres) to account for directional thermal motion.
    
  • Self-Validation Check:

    • R1 Factor: Must be < 0.05 (5%). This indicates that the calculated structure matches the observed experimental data with >95% accuracy.

    • Goodness-of-Fit (S): Should be approximately 1.0.

    • Difference Fourier Map (

      
      ):  The largest unassigned peak should be < 1.0 e⁻/ų. If you accidentally modeled the chlorine at the C-7 position, the 
      
      
      
      map would show a massive positive peak at C-9 (where the real Cl is) and a negative hole at C-7, instantly invalidating the incorrect hypothesis.

Conclusion

While NMR spectroscopy and emerging techniques like MicroED offer valuable insights, Single-Crystal X-ray Diffraction remains the most authoritative method for confirming the structure of 9-chloro-pyrido[1,2-a]pyrimidin-4-ones. By utilizing cryogenic data collection and rigorous least-squares refinement, SCXRD provides a self-validating, mathematically sound proof of regiochemistry, stereochemistry, and molecular planarity, ensuring the highest level of confidence for downstream drug development applications.

References

1.[1] National Institutes of Health (NIH). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Available at: 2.[2] Brieflands. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Available at: 3.[4] Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination? Available at: 4.[5] California Institute of Technology (Caltech). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Available at: 5.[7] University of California (UCLA). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - Available technology for licensing. Available at: 6.[8] National Institutes of Health (NIH). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods. Available at: 7.[3] National Institutes of Health (NIH). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: 8.[6] Lab Manager. Elucidating Novel Crystalline Structures with Electron and NMR Crystallography. Available at:

Sources

Comparative

Technical Comparison Guide: In Vivo vs. In Vivo Activity of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

This guide serves as a technical evaluation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , treating it as a privileged scaffold and chemical probe in medicinal chemistry.[1] While often utilized as a high-value intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical evaluation of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one , treating it as a privileged scaffold and chemical probe in medicinal chemistry.[1]

While often utilized as a high-value intermediate for Structure-Activity Relationship (SAR) expansion, this specific chlorosubstituted core and its direct derivatives exhibit distinct biological profiles.[1][2] This analysis compares its intrinsic in vitro molecular interactions against its in vivo pharmacokinetic limitations.[1]

[1]

Executive Summary

9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) is a bicyclic, nitrogen-fused heterocycle acting as a bioisostere of flavonoids and quinazolinones.[1] It is primarily positioned in drug discovery as a lead scaffold for three therapeutic areas: Aldose Reductase Inhibition (ARI) for diabetic complications, SHP2 inhibition in oncology, and Antimalarial activity.[1]

  • In Vitro Status: High potency potential.[1][3] The 9-position is a critical "molecular handle."[1] Derivatives at this position (specifically 9-OH and 9-Arylamino) show IC₅₀ values in the low micromolar to nanomolar range against targets like ALR2 and SHP2.[1]

  • In Vivo Status: Moderate bioavailability.[1] The 9-chloro substituent enhances lipophilicity (LogP ~1.[1]35) compared to hydroxylated metabolites, improving membrane permeability, but the planar scaffold suffers from solubility-limited absorption and rapid oxidative metabolism.[1]

Chemical Profile & Mechanism

The compound features a pyridine ring fused to a pyrimidin-4-one.[1][3][4][5] The chlorine atom at position 9 is electronically significant; it withdraws electron density from the bridgehead nitrogen, altering the pKa and hydrogen-bond accepting capability of the carbonyl oxygen.[1]

Mechanism of Action (Target Dependent)
  • Aldose Reductase (ALR2): The scaffold mimics the benzopyran core of flavonoids (e.g., Quercetin).[1] The carbonyl oxygen forms hydrogen bonds with Tyr48 and His110 in the ALR2 active site.[1] The 9-substituent occupies a hydrophobic specificity pocket.[1]

  • SHP2 Phosphatase: Acts as an allosteric inhibitor, clamping the enzyme in an inactive conformation.[1]

  • Antimalarial (Falcipain-2): Disrups hemoglobin hydrolysis in the parasite's food vacuole.[1]

SAR_Mechanism Core 9-Chloro-pyrido[1,2-a] pyrimidin-4-one (The Scaffold) Mod_OH Hydrolysis to 9-OH (Metabolite/Analog) Core->Mod_OH Metabolism/Synthesis Mod_Aryl Suzuki Coupling (9-Aryl Derivatives) Core->Mod_Aryl Derivatization Target_PK In Vivo Effect: Increased Lipophilicity (Membrane Permeability) Core->Target_PK Direct Effect of Cl Target_ARI Target: Aldose Reductase (Diabetic Complications) Potency: High (IC50 < 5 µM) Mod_OH->Target_ARI H-Bond Donor Gain Target_SHP2 Target: SHP2 (Oncology) Potency: Moderate Mod_Aryl->Target_SHP2 Allosteric Binding

Figure 1: Structure-Activity Relationship (SAR) map showing how the 9-Chloro scaffold serves as a divergence point for specific biological activities.[1]

In Vitro Performance

Objective evaluation of enzymatic and cellular assays.

The 9-chloro derivative is often compared against Quercetin (standard ARI inhibitor) or Sorbinil .[1]

A. Enzymatic Inhibition Data (Aldose Reductase)

The 9-chloro group provides steric bulk that fits the hydrophobic pocket of ALR2, but lacks the H-bond donor capacity of the 9-hydroxy variant.[1]

Compound VariantTarget EnzymeIC₅₀ (µM)Mechanism Note
9-Chloro-pyrido... Aldose Reductase (ALR2)12.5 ± 1.2 Steric fit; lacks H-bond donor at pos 9.[1]
9-Hydroxy-pyrido...[1][6][7]Aldose Reductase (ALR2)4.56 ± 0.3 2-fold gain in efficacy vs Quercetin.[1]
Quercetin (Control)Aldose Reductase (ALR2)9.0 ± 0.5 Standard reference.[1]
9-Chloro-pyrido... SHP2 (PTP)> 50 Weak direct inhibition; requires aryl extension.[1]
B. Cellular Toxicity & Antiproliferation[1][3][4]
  • Cell Lines: HUVEC (Endothelial), Kyse-520 (Esophageal Squamous Cell Carcinoma).[1]

  • Safety Profile: The scaffold exhibits low cytotoxicity against normal endothelial cells (HUVEC IC₅₀ > 30 µM), making it a safer starting point than many nitrogen mustards.[1]

  • Cancer Selectivity: 9-substituted derivatives show selective antiproliferative activity by arresting the cell cycle at G0/G1 phase.[1]

In Vivo Performance

Analysis of pharmacokinetic translation and efficacy.

A. Pharmacokinetics (PK)

The 9-chloro substituent significantly alters the physicochemical properties compared to the parent pyrimidinone.[1]

  • Lipophilicity (LogP): ~1.35 (Predicted).[1] The Chlorine atom increases lipophilicity relative to the 9-H or 9-OH forms, improving passive diffusion across the intestinal epithelium.[1]

  • Metabolic Stability: The pyrido-pyrimidine ring is susceptible to oxidative opening by CYP450 enzymes.[1] The 9-chloro position blocks metabolic hydroxylation at that specific site, potentially extending half-life (

    
    ) compared to the unsubstituted scaffold.[1]
    
  • Bioavailability: Moderate.[1][5] Solubility in aqueous media is the limiting factor (Class II/IV BCS).[1]

B. Efficacy Models
  • Diabetic Cataract Model (Rat): 9-substituted derivatives prevent sorbitol accumulation in the lens.[1] Note: The 9-chloro compound acts as a prodrug or lipophilic precursor in some contexts, slowly metabolizing to active forms.[1]

  • Antimalarial (Mice): Moderate reduction in parasitemia.[1] The planar structure allows intercalation with heme, but rapid clearance requires high dosing (e.g., 50-100 mg/kg).[1]

Critical Analysis: The Translation Gap

Why does potent in vitro activity not always guarantee in vivo success for this scaffold?

  • Solubility vs. Permeability: The flat, fused ring system crystallizes efficiently (high lattice energy), leading to poor aqueous solubility.[1] While the 9-Cl improves permeability, it exacerbates solubility issues in gastric fluids.[1]

  • Protein Binding: The hydrophobic nature of the 9-Cl substituent leads to high plasma protein binding (>90%), reducing the free fraction of the drug available for target engagement.[1]

  • Redox Cycling: Unlike catechol-based inhibitors, the 9-chloro scaffold does not undergo redox cycling, reducing the risk of generating Reactive Oxygen Species (ROS) in vivo, a significant safety advantage over older flavonoid-based drugs.[1]

Experimental Protocols

Protocol A: Synthesis of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

A robust method for generating the scaffold for testing.[1]

  • Reagents: 2-Amino-3-chloropyridine (1.0 eq), Ethyl acetoacetate (1.2 eq), Polyphosphoric acid (PPA).[1]

  • Cyclization: Mix amine and ester in PPA. Heat to 100°C for 4 hours. The PPA acts as both solvent and condensing agent.[1]

  • Workup: Pour reaction mixture onto crushed ice. Neutralize with 10% NaOH solution to pH 7.[1]

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF (9:1).[1]

  • Validation: Confirm structure via ¹H-NMR (singlet at δ 6.2 ppm for H-3 proton) and MS (M+ peaks at 180/182 for Cl isotope pattern).

Protocol B: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Self-validating enzymatic assay.[1]

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.[1]

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.16 mM).[1]

  • Reaction:

    • Buffer: 0.1 M Phosphate buffer (pH 6.2).

    • Add Test Compound (9-Chloro derivative dissolved in DMSO).[1][8]

    • Initiate reaction by adding Substrate.[1]

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C using a spectrophotometer.

  • Calculation: % Inhibition =

    
    .[1]
    

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Profiling Step1 Cyclocondensation (PPA, 100°C) Step2 Purification (Recrystallization) Step1->Step2 Step3 Enzymatic Assay (ALR2 / SHP2) Step2->Step3 Step4 Cellular Toxicity (HUVEC MTT Assay) Step3->Step4 If IC50 < 10µM Step5 PK Study (Rat) (Oral vs IV) Step4->Step5 If Selectivity > 10x Step6 Efficacy Model (Cataract/Tumor) Step5->Step6

Figure 2: Experimental workflow for validating the 9-Chloro scaffold, moving from chemical synthesis to biological efficacy.

References

  • Da Settimo, F., et al. (2007).[1] "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity."[1][6][7] Journal of Medicinal Chemistry.

  • Wang, F., et al. (2024).[1][3] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.

  • Yadav, M.R., et al. (2014).[1][4] "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents." European Journal of Medicinal Chemistry.

  • ChemScene. (2024). "Product Data: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one." Chemical Building Blocks.

  • Meti, G., et al. (2015).[1][7] "Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences.[1]

Sources

Safety & Regulatory Compliance

Safety

9-Chloro-pyrido[1,2-a]pyrimidin-4-one proper disposal procedures

Executive Summary & Operational Directive 9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) is a halogenated heterocyclic building block frequently used in the synthesis of pharmaceutical intermediates (e.g., pal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

9-Chloro-pyrido[1,2-a]pyrimidin-4-one (CAS: 1198413-03-4) is a halogenated heterocyclic building block frequently used in the synthesis of pharmaceutical intermediates (e.g., paliperidone analogs).[1] Proper disposal is dictated by its halogenated nature and potential for aquatic toxicity and persistence .

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems or standard trash.[2] It requires strict segregation into Halogenated Organic Waste streams destined for high-temperature incineration. This ensures the thermal destruction of the stable pyrido-pyrimidine ring and prevents the formation of toxic byproducts (e.g., dioxins/furans) associated with improper combustion of chlorinated organics.[1]

Compound Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards.[1]

Parameter Technical Specification
Chemical Name 9-Chloro-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1198413-03-4
Molecular Formula C₈H₅ClN₂O
Physical State Solid (typically brown or off-white powder)
GHS Classification Warning [1][3][4][5][6][7] • H315: Causes skin irritation [5][6][8] • H319: Causes serious eye irritation [5][8] • H335: May cause respiratory irritation
RCRA Status Non-Listed (Not P- or U-listed). However, must be managed as characteristic hazardous waste if mixed with ignitable solvents (D001) or simply as "Halogenated Chemical Waste" due to Cl content.[1]

Strategic Waste Segregation Protocol

The presence of the chlorine atom at position 9 dictates the waste stream. Halogenated wastes are significantly more expensive to dispose of than non-halogenated wastes because they require specific scrubbers during incineration to neutralize acidic gases (HCl).

Critical Rule: Do not mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for cleaning.[1] Contaminating a non-halogenated drum with this compound reclassifies the entire drum as halogenated, increasing disposal costs by up to 300%.[1]

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation: 9-Chloro-pyrido[1,2-a]pyrimidin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid Solid Waste Bin (Label: Toxic/Irritant) Solid->BinSolid Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Solvent Carboy (High Temp Incineration) SolventCheck->HaloStream Contains DCM, CHCl3, etc. SolventCheck->HaloStream Contains >1% 9-Cl-pyrido... NonHaloStream Non-Halogenated Carboy (Fuel Blending) SolventCheck->NonHaloStream Trace amounts only (Check local SOP)

Figure 1: Decision matrix for segregating 9-Chloro-pyrido[1,2-a]pyrimidin-4-one waste streams. Note that significant contamination of non-halogenated solvents forces the stream into the Halogenated category.[1]

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life inventory, spilled solids, or reaction byproducts.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "9-Chloro-pyrido[1,2-a]pyrimidin-4-one" (Do not use abbreviations).[1][9]

    • Hazards: Check "Toxic" and "Irritant".[8]

  • Secondary Containment: If disposing of the original manufacturer bottle, ensure the cap is taped shut. Place the bottle inside a clear, sealable plastic bag (Chem-Bag) before placing it in the waste drum.[1]

  • Disposal Path: Request pickup for Incineration .

Scenario B: Disposal of Reaction Solutions (Liquid Waste)

Applicable for: Mother liquors, extraction layers, or HPLC waste.[1]

  • Compatibility Check: Ensure the waste carboy material (typically HDPE or Fluorinated HDPE) is compatible with the solvent matrix.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Why? Even if the solvent is methanol (non-halogenated), the dissolved 9-chloro compound introduces halogens.[1] Most EH&S protocols require the entire mixture to be treated as halogenated if the halogenated solute concentration exceeds 1-2%.

  • pH Neutralization: If the synthesis involved acidic conditions (e.g., POCl3 steps), neutralize the waste to pH 5–9 before adding to the organic waste drum to prevent pressure buildup or polymerization.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Emergency Spill Response (Operational Workflow)

In the event of a spill during weighing or transfer, immediate containment is required to prevent aerosolization of the powder.[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, N95/P100 if dusty) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Cleanup 4. Clean Up (Scoop/Sweep into bag) Contain->Cleanup Decon 5. Decontamination (Soap & Water Wash) Cleanup->Decon Report 6. Report (EH&S Incident Log) Decon->Report

Figure 2: Step-by-step spill response workflow for solid 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Specific Cleanup Steps:

  • Dust Suppression: Do not dry sweep. Cover the powder with a paper towel dampened with water or an inert solvent (like heptane) to prevent airborne particles.

  • Collection: Scoop the wet material into a disposable container or heavy-duty bag.

  • Surface Decontamination: Wipe the surface with a soap/water solution. The compound is moderately lipophilic; a surfactant is necessary to remove residues effectively.

  • Disposal of Debris: All paper towels, gloves, and scoops used in cleanup must be disposed of as Solid Hazardous Waste .[1]

Regulatory Compliance & Reference Data

While 9-Chloro-pyrido[1,2-a]pyrimidin-4-one is not explicitly listed on EPA lists (P or U lists), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]

  • EPA Waste Code: If the waste is a solid, it is generally classified as Non-Regulated Chemical Waste for incineration unless it exhibits toxicity characteristics (TCLP). However, best practice treats it as Hazardous .[1] If mixed with flammable solvents, use code D001 .[1][7]

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1198413-03-4, 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes. Retrieved from [Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one

In the fast-paced environment of drug discovery and synthetic chemistry, the introduction of novel chemical entities demands a proactive and informed approach to laboratory safety. This guide provides a detailed operatio...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and synthetic chemistry, the introduction of novel chemical entities demands a proactive and informed approach to laboratory safety. This guide provides a detailed operational plan for the safe handling, use, and disposal of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, my objective is to move beyond a simple checklist of precautions and to instill a deeper, more intuitive understanding of the principles of chemical safety. This document is structured to empower you, the researcher, with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Safety data for analogous compounds, such as 4-Chloro-2,6-diaminopyrimidine, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation.[1] Another related compound, 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, it is prudent and essential to handle 9-Chloro-pyrido[1,2-a]pyrimidin-4-one with a high degree of caution, assuming it possesses similar or greater hazards.

Key takeaway: The molecular structure strongly suggests that this compound should be treated as hazardous, with particular attention to avoiding skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the mandatory PPE for handling 9-Chloro-pyrido[1,2-a]pyrimidin-4-one, especially in its solid, powdered form.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption.[3] Double-gloving minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture).
Eye and Face Protection Chemical splash goggles and a full-face shieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling solids that can become airborne.[4]
Body Protection Flame-resistant lab coat, fully buttonedProtects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[4]

Expert Insight: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. However, always inspect your gloves for any signs of degradation before use and change them frequently, especially after handling the compound.

Operational Protocols: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed workflow is paramount to minimizing the risk of exposure. The following protocols are designed for the safe handling of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Weighing and Transfer of Solid Compound

This process carries the highest risk of generating airborne particulates. Therefore, it must be performed within a certified chemical fume hood.

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood A Don all required PPE B Decontaminate the balance and work surface A->B C Place a tared weigh boat on the balance B->C D Carefully transfer the solid using a clean spatula C->D E Immediately close the primary container D->E F Record the weight E->F G Gently tap the weigh boat to transfer the solid into the reaction vessel F->G H Proceed with dissolution within the fume hood G->H

Caption: Workflow for the safe weighing and transfer of solid 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Solution Preparation and Use
  • Solvent Addition: To the vessel containing the weighed solid, add the desired solvent using a syringe or a dropping funnel. This should be done slowly to avoid splashing.

  • Dissolution: If necessary, gently swirl or stir the mixture to ensure complete dissolution.

  • Reaction Setup: All subsequent manipulations, such as heating, cooling, or the addition of other reagents, should be carried out within the fume hood.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing any unforeseen incidents.

Emergency_Response Spill Spill or Exposure Detected Alert personnel in the immediate area Assess Assess the nature and scale of the incident Spill->Assess PersonalExposure Personal Exposure Skin Contact: Wash with copious amounts of soap and water for 15 mins. Eye Contact: Flush with water for 15 mins at an eyewash station. Inhalation: Move to fresh air. Seek immediate medical attention. Assess->PersonalExposure Exposure MinorSpill Minor Spill (Solid) Cover with an inert absorbent material. Carefully sweep into a labeled hazardous waste container. Decontaminate the area with a suitable solvent and then soap and water. Assess->MinorSpill Minor Spill MajorSpill Major Spill Evacuate the laboratory. Alert your institution's Environmental Health & Safety (EH&S) department. Prevent entry to the area. Assess->MajorSpill Major Spill

Caption: Decision tree for responding to a spill or personal exposure.

Waste Disposal: A Critical Final Step

The proper disposal of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one and all contaminated materials is not only a matter of good laboratory practice but also a legal requirement. As a chlorinated organic compound, it must be disposed of as hazardous waste.

Waste StreamCollection and Disposal Protocol
Solid Waste All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solids."
Liquid Waste All solutions containing 9-Chloro-pyrido[1,2-a]pyrimidin-4-one must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Liquids."

Authoritative Grounding: Never dispose of chlorinated organic compounds down the drain.[5] Always consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal guidelines and procedures.

References

  • Personal Protective Equipment. OPCW. [Link]

  • protective clothing and equipment. Chlorine Technical Services South Africa. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine Safety Data Sheet. Chemos GmbH&Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
9-Chloro-pyrido[1,2-a]pyrimidin-4-one
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